molecular formula C6H12O3 B008391 2-Methoxypropyl acetate CAS No. 70657-70-4

2-Methoxypropyl acetate

Cat. No.: B008391
CAS No.: 70657-70-4
M. Wt: 132.16 g/mol
InChI Key: BTZVKSVLFLRBRE-UHFFFAOYSA-N
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Description

2-methoxypropyl acetate(cas 70657-70-4) may occur as an impurity in PGMEA(1-Methoxy-2-propanyl acetate, cas 108-65-6).  It  causes moderate irritation, significant reduction in body weight development and thymic atrophy in rats as well as pronounced prenatal toxicity in rats.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypropyl acetate
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InChI

InChI=1S/C6H12O3/c1-5(8-3)4-9-6(2)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BTZVKSVLFLRBRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID5041433
Record name 2-Methoxy-1-propyl acetate
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid with a sweet aromatic odor; Hygroscopic; [Canada Colors and Chemicals MSDS], Clear liquid
Record name 1-Propylene glycol-2-methyl ether acetate
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Record name 2-METHOXY-1-PROPYL ACETATE
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Flash Point

77 °F
Record name 2-METHOXY-1-PROPYL ACETATE
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Vapor Pressure

0.516 kPa
Record name 2-METHOXY-1-PROPYL ACETATE
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CAS No.

70657-70-4
Record name 1-Propanol, 2-methoxy-, 1-acetate
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Record name 2-Methoxypropyl-1-acetate
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Record name 2-Methoxy-1-propyl acetate
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Record name 2-methoxypropyl acetate
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Record name 1-ACETOXY-2-METHOXYPROPANE
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Record name 2-METHOXY-1-PROPYL ACETATE
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Foundational & Exploratory

2-Methoxypropyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxypropyl Acetate (B1210297): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-methoxypropyl acetate. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data in accessible formats, detailing experimental protocols, and visualizing key processes.

Chemical Structure and Identification

This compound, also known as propylene (B89431) glycol methyl ether acetate (PGMEA) β-isomer, is an organic solvent.[1] Its chemical structure consists of a propyl chain with a methoxy (B1213986) group on the second carbon and an acetate group on the first carbon.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[3]
CAS Number 70657-70-4[4]
Molecular Formula C₆H₁₂O₃[4]
Molecular Weight 132.16 g/mol [4]
SMILES CC(COC(=O)C)OC[4]
InChI Key BTZVKSVLFLRBRE-UHFFFAOYSA-N[5]
Synonyms 2-methoxy-1-propyl acetate, β-PGMEA, Acetic acid 2-methoxypropyl ester[1]

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor.[6][7] It is a moderately volatile solvent.[6]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless liquid[8]
Odor Mild, fruity, ether-like[8]
Boiling Point 145-147 °C[8]
Melting Point -67 °C[8]
Density 0.965 - 0.970 g/cm³ at 20-25 °C[8]
Flash Point 42 - 49 °C[8]
Vapor Pressure 3.1 - 3.7 mmHg at 20 °C[8]
Solubility in Water 198 g/L at 20 °C (Limited)[8]

Experimental Protocols

Synthesis: Continuous Esterification

A common industrial method for synthesizing this compound is through the continuous esterification of 2-methoxypropanol with acetic acid using a solid acid catalyst.[2][8] This process is designed for high efficiency and continuous production.[2]

Materials and Equipment:

  • 2-Methoxypropanol (PGME)

  • Acetic acid (AA)

  • Solid acid catalyst (e.g., polystyrenesulfonic acid resin like Amberlyst-15)[8]

  • Azeotropic agent (e.g., cyclohexane (B81311) or benzene)[8]

  • Two continuous fixed-bed reactors[8]

  • Preheating system

  • Azeotropic distillation column[8]

  • Rectification column[8]

  • Pumps and flow controllers

Procedure:

  • Catalyst Bed Preparation: The two fixed-bed reactors are packed with the solid acid catalyst.[8]

  • Feed Preparation: The raw materials, 2-methoxypropanol and acetic acid, are preheated to the reaction temperature, typically between 90-120 °C.[8]

  • First Esterification Stage: The preheated reactants are continuously pumped into the first fixed-bed reactor.[8] Molar ratios of PGME to AA can be varied (e.g., 1:1 to 1.5:1).[8]

  • Water Removal: An azeotropic agent is introduced to continuously remove the water generated during the esterification process via azeotropic distillation.[8]

  • Second Esterification Stage: The dehydrated mixture from the distillation column is fed into the second fixed-bed reactor to drive the reaction towards completion.[8]

  • Purification: The final product is purified by rectification to remove any unreacted starting materials and byproducts. The unreacted PGME and acetic acid can be recycled back into the feed stream.[8]

G cluster_0 Feed Preparation cluster_1 Two-Stage Reaction & Separation cluster_2 Purification PGME 2-Methoxypropanol (PGME) Preheat Preheating (90-120 °C) PGME->Preheat AA Acetic Acid (AA) AA->Preheat Reactor1 Fixed-Bed Reactor 1 (Solid Acid Catalyst) Preheat->Reactor1 Azeo_Dist Azeotropic Distillation (Remove H₂O) Reactor1->Azeo_Dist Reactor2 Fixed-Bed Reactor 2 (Solid Acid Catalyst) Azeo_Dist->Reactor2 Dehydrated Mixture Recycle Recycle Unreacted PGME & AA Azeo_Dist->Recycle H₂O via Azeotrope Rect_Col Rectification Column Reactor2->Rect_Col Pure_PGMEA Pure this compound Rect_Col->Pure_PGMEA High Purity Product Rect_Col->Recycle Unreacted Starting Materials

Continuous synthesis of this compound.
Analytical Protocol: Quantification by GC-FID (OSHA Method 99)

The Occupational Safety and Health Administration (OSHA) Method 99 details the collection and analysis of this compound from workplace air.[9][10]

Materials and Equipment:

  • Personal sampling pump

  • Solid sorbent sampling tubes (coconut shell charcoal)[9]

  • Vials

  • Desorbing solvent: 95/5 (v/v) methylene (B1212753) chloride/methanol[9]

  • Anhydrous magnesium sulfate (B86663) or Drierite

  • Gas chromatograph with a flame ionization detector (GC-FID)[9]

Procedure:

  • Sample Collection: Air samples are collected by drawing a known volume of air through a coconut shell charcoal tube using a personal sampling pump.[9] The recommended flow rate is 0.1 L/min for a 10 L sample volume.[9]

  • Sample Preparation:

    • The front and back sections of the charcoal tube are transferred to separate vials.[10]

    • A drying agent (magnesium sulfate or Drierite) is added to each vial.[10]

    • 1.0 mL of the desorbing solvent is added to each vial.[10]

    • The vials are immediately capped and shaken periodically for about 30 minutes.[10]

    • Samples should be refrigerated upon receipt by the laboratory to minimize hydrolysis.[9]

  • Analysis: The desorbed samples are analyzed by GC-FID.[9]

G A Sample Collection (Air drawn through charcoal tube) B Sample Desorption (Methylene chloride/methanol) A->B C Addition of Drying Agent (Magnesium sulfate) B->C D GC-FID Analysis C->D E Quantification of This compound D->E

Analytical workflow for this compound.

Biological Activity and Toxicity

This compound is primarily used as an industrial solvent.[6] Its biological activity is mainly associated with toxicity at higher concentrations. It has been shown to cause moderate irritation, and at high doses in animal studies, it has led to a reduction in body weight development, thymic atrophy, and prenatal toxicity in rats.[11] There is no evidence to suggest its involvement in specific biological signaling pathways under normal exposure conditions.

Isomeric Considerations

It is important to distinguish this compound (the β-isomer) from its structural isomer, 1-methoxy-2-propyl acetate (the α-isomer or PGMEA).[2] Although they share the same molecular formula, the different placement of the methoxy and acetate groups results in variations in their physical and chemical properties, such as boiling points and vapor pressures.[2] Commercial production of the precursor, propylene glycol monomethyl ether, typically yields a mixture dominated by the α-isomer.[2]

References

A Comprehensive Technical Guide to 2-Methoxypropyl Acetate (CAS: 70657-70-4)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297), identified by the CAS number 70657-70-4, is a colorless, moderately volatile solvent with a mild, pleasant odor.[1] It is the beta-isomer (β-isomer) of propylene (B89431) glycol monomethyl ether acetate (PGMEA) and is a member of the P-series glycol ethers family.[1][2] Its unique chemical structure, containing both an ether and an ester functional group, grants it excellent solvency for a wide range of natural and synthetic resins, waxes, fats, and oils.[3] This versatility makes it a critical component in numerous industrial and high-tech applications, including coatings, printing inks, electronics manufacturing, and potentially as a solvent in pharmaceutical synthesis.[1][3][4] This document provides an in-depth technical overview of its chemical properties, synthesis, applications, analytical methods, and toxicological profile.

Physicochemical and Computational Data

The fundamental properties of 2-Methoxypropyl acetate are summarized below. This data is essential for its proper handling, application, and analysis.

PropertyValueReference(s)
CAS Number 70657-70-4[1][5]
Molecular Formula C₆H₁₂O₃[2][5]
Molecular Weight 132.16 g/mol [5][6]
Synonyms 2-Methoxy-1-propyl acetate, β-PGMEA[2][7]
Appearance Colorless liquid[1][8]
Boiling Point 154.8 °C[5]
Density 0.959 g/cm³[5]
SMILES CC(COC(=O)C)OC[5]
InChI Key BTZVKSVLFLRBRE-UHFFFAOYSA-N[7]
Topological Polar Surface Area (TPSA) 35.53 Ų[6]
LogP (octanol-water partition coefficient) 0.5844[6]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through two main chemical pathways: direct esterification and transesterification.[9]

Synthesis Routes

1. Acid-Catalyzed Direct Esterification: This is the most common method for synthesizing this compound.[9] It involves the direct reaction of 2-methoxypropanol with acetic acid in the presence of an acid catalyst.[9] Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, are frequently used in industrial settings to facilitate the reaction and simplify catalyst removal.[4][9] The reaction is reversible, and the removal of the water byproduct is crucial to drive the equilibrium towards the formation of the ester product.[9]

2. Transesterification (Ester Exchange): An alternative route is the transesterification of 2-methoxypropanol with another ester, like methyl acetate or ethyl acetate.[9] This process is also catalyzed and can be advantageous as it may proceed under milder conditions and avoids the production of water, which can simplify the purification process.[9]

Industrial Manufacturing Workflow

Industrial-scale production often employs continuous processes, such as reactive distillation, to maximize efficiency and product yield.[4][9] This approach combines the chemical reaction and the separation of byproducts into a single unit, allowing for the continuous removal of water to overcome equilibrium limitations and achieve high conversion rates.[9]

G cluster_input Reactants Reactant1 2-Methoxypropanol Reactor1 First Stage Reactor (Initial Conversion) Reactant1->Reactor1 Feed Reactant2 Acetic Acid Reactant2->Reactor1 Feed Distill Distillation Column (Water Removal) Reactor1->Distill Effluent Reactor2 Second Stage Reactor (Completion) Distill->Reactor2 Dehydrated Stream Water Water Distill->Water Byproduct Product High-Purity This compound Reactor2->Product Final Product

Fig 1: Industrial synthesis via continuous reactive distillation.
Experimental Protocol: Laboratory-Scale Esterification

This protocol describes a generalized lab-scale synthesis of this compound.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a reflux condenser, and a Dean-Stark trap (to remove water).

  • Charging Reactants: To the flask, add 2-methoxypropanol (1.0 molar equivalent) and acetic acid (1.2 molar equivalents).[10]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or a solid acid catalyst like Amberlyst-15 (0.05 to 1 wt%).[9][10]

  • Reaction: Heat the mixture to reflux (typically 80 to 150 °C).[10] The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using analytical techniques like GC-FID.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst (if liquid) with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Isolation: Purify the crude product via fractional distillation to obtain pure this compound.

Industrial and Research Applications

This compound's excellent solvency and favorable physical properties make it a valuable compound in a variety of sectors.

Industry SectorApplicationFunctionReference(s)
Paints & Coatings High-solids acrylic resins, waterborne coatings, floor polishesSolvent, coalescing aid, flow and leveling agent[1][3]
Electronics Semiconductor manufacturing, photoresist formulationsHigh-purity solvent[1][4]
Printing Inks for ball-point and felt-tipped pens, flexographic/gravure inksSolvent, flow improver[1][3]
Cleaners Light-duty industrial cleanersResin solvent[1]
Adhesives & Sealants FormulationsSolvent for bonding and flexibility[3][8]
Pharmaceuticals API synthesis, drug delivery systemsReaction and formulation solvent[4]
Water Treatment Wastewater additiveCross-linking agent[5]
Textiles & Leather Dye solutions and pastesSolvent[3]

Analytical Methodologies

Accurate detection and quantification of this compound are critical for quality control, environmental monitoring, and occupational safety. Gas chromatography is the cornerstone technique for its analysis.[9]

Key Analytical Techniques
  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common and robust method for quantifying this compound. The compound is volatile and responds well to the FID detector.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for definitive identification of the compound, especially in complex matrices, by providing mass spectral data.[11]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has also been developed for its analysis, which can be useful for non-volatile matrices or for simultaneous analysis with other compounds.[7]

G Sample Air Sample Collection Desorb Solvent Desorption Sample->Desorb Charcoal Tube Inject GC Injection Desorb->Inject Methylene (B1212753) Chloride/ Methanol Eluent Analyze GC-FID Analysis Inject->Analyze Data Data Processing & Quantification Analyze->Data

Fig 2: Workflow for occupational air monitoring of this compound.
Experimental Protocol: GC-FID Analysis of Air Samples

This protocol is based on established methods for monitoring workplace exposure.[12]

  • Sample Collection: Draw a known volume of air (e.g., 10 L at 0.1 L/min) through a solid sorbent tube, such as a coconut shell charcoal tube.[12]

  • Sample Preparation:

    • Break open the sorbent tube and transfer the front and back sections to separate 2 mL vials.

    • Add 1 mL of desorption solvent, typically 95/5 (v/v) methylene chloride/methanol, to each vial.[12]

    • Cap the vials and allow them to stand for at least 30 minutes with occasional agitation to ensure complete desorption.

  • Instrument Setup (Typical GC-FID Conditions):

    • Column: A capillary column suitable for volatile organic compounds (e.g., DB-WAX or equivalent).

    • Injector: Split/splitless injector, temperature ~250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C).

    • Detector: Flame Ionization Detector (FID), temperature ~275°C.

    • Carrier Gas: Helium or Hydrogen.

  • Calibration: Prepare a series of calibration standards of this compound in the desorption solvent across a range of concentrations relevant to the expected sample levels.

  • Analysis: Inject an aliquot (e.g., 1 µL) of the calibration standards and the desorbed samples into the GC-FID system.

  • Quantification: Identify the this compound peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the regression equation from the curve to calculate the concentration of this compound in the samples.

Toxicology and Safety Profile

Understanding the toxicology of this compound is critical for ensuring safe handling and defining exposure limits. The primary concerns are its flammability and reproductive toxicity.[13][14]

Hazard Classification

The substance is classified under the Globally Harmonized System (GHS) with several significant hazards.

Hazard CodeHazard StatementClassificationReference(s)
H226Flammable liquid and vapourFlammable Liquid, Cat. 3[13][14]
H360DMay damage the unborn childReproductive Toxicity, Cat. 1B[13][14]
H335May cause respiratory irritationSTOT Single Exposure, Cat. 3[13][14]
H370Causes damage to organsSTOT Single Exposure, Cat. 1[13]
H301+H311+H331Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity, Cat. 3[13]
Mechanism of Toxicity

The toxic effects of many glycol ethers are not caused by the parent compound but are mediated by their metabolites.[9] For this compound, the proposed toxic pathway involves enzymatic hydrolysis to 2-methoxypropanol, followed by oxidation to 2-methoxypropionic acid. This acid metabolite is believed to be the active teratogen, similar to the mechanism observed with other glycol ethers.[15]

G Parent This compound (Parent Compound) Metabolite1 2-Methoxypropanol Parent->Metabolite1 Hydrolysis (Esterases) Metabolite2 2-Methoxypropionic Acid (Toxic Metabolite) Metabolite1->Metabolite2 Oxidation (ADH, ALDH) Effect Developmental Toxicity (Teratogenicity) Metabolite2->Effect

Fig 3: Proposed metabolic pathway leading to developmental toxicity.

Animal studies have confirmed that this compound is teratogenic in rats and rabbits.[15] At high concentrations, it has also been shown to cause irritation, reduced body weight, and thymic atrophy in rats.[16]

Safety and Handling

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.

  • Ventilation: Always use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[13][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The substance is flammable, and its vapors can form explosive mixtures with air.[13][17]

  • Grounding: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup and discharge.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[13][17]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, protected from sunlight.[13][14]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[17]

References

Synthesis of 2-Methoxypropyl Acetate from Propylene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-methoxypropyl acetate (B1210297), a key solvent and intermediate. This document details the two-step reaction pathway, experimental protocols, and process optimization strategies.

Introduction

2-Methoxypropyl acetate (PMA), also known as propylene (B89431) glycol methyl ether acetate (PGMEA), is a versatile organic solvent with a wide range of applications in the pharmaceutical, electronics, and coatings industries. Its favorable properties, including high solvency for a variety of resins, a moderate evaporation rate, and low toxicity, make it a preferred choice as a solvent for drug formulations, a carrier for photoresists in semiconductor manufacturing, and a coalescing agent in paints and inks.

This technical guide provides a comprehensive overview of the synthesis of this compound from propylene oxide, a common and industrially relevant manufacturing route. The synthesis is typically a two-step process:

  • Methanolysis of Propylene Oxide: Propylene oxide reacts with methanol (B129727) to form 1-methoxy-2-propanol (B31579), the primary isomer, along with the secondary isomer 2-methoxy-1-propanol. This reaction is typically catalyzed by solid base catalysts.

  • Esterification of 1-Methoxy-2-propanol: The resulting 1-methoxy-2-propanol is then esterified with acetic acid or acetic anhydride (B1165640) to yield this compound. This step is commonly catalyzed by solid acid catalysts.

This guide will delve into the specifics of each step, presenting quantitative data, detailed experimental protocols, and visual representations of the synthesis pathways and workflows.

Step 1: Synthesis of 1-Methoxy-2-propanol from Propylene Oxide and Methanol

The initial step in the synthesis of this compound involves the ring-opening reaction of propylene oxide with methanol. The choice of catalyst is crucial in this step to ensure high conversion of propylene oxide and high selectivity towards the desired 1-methoxy-2-propanol isomer. Solid base catalysts are often employed to favor the formation of the secondary alcohol.

Catalytic Performance Data

The following table summarizes the performance of various heterogeneous catalysts in the methanolysis of propylene oxide.

CatalystPropylene Oxide Conversion (%)Selectivity to 1-Methoxy-2-propanol (%)Reaction ConditionsReference
SiO2@CeMgAl-LDO(P123)99.792.4120 °C[1]
Phenolate-functionalized Poly(ionic liquid)s (PILs)90.895.3Mild conditions[1]
LDO Mg/Al 4.093.297.4140 °C, 6 h, Methanol/PO molar ratio 4.0[2]
Crude product from Example 3 (patent)~25 (calculated from product weight)98.1Room temperature, 14 days[3]
α-Fe2O397.783.0 (selectivity to MP-2)160 °C, 8 h[4]
Experimental Protocol: Batch Synthesis of 1-Methoxy-2-propanol

This protocol is based on a representative procedure for the batch synthesis of 1-methoxy-2-propanol using a solid base catalyst.

Materials:

  • Propylene oxide (PO)

  • Methanol (MeOH)

  • Solid base catalyst (e.g., calcined Mg/Al layered double oxide)

  • Acetonitrile (optional, as solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Glass reactor equipped with a magnetic stirrer, condenser, and temperature controller

Procedure:

  • Catalyst Activation: The solid base catalyst is activated by calcination at a specified temperature (e.g., 450-500 °C) for several hours to remove adsorbed water and carbon dioxide.

  • Reactor Setup: The glass reactor is dried and purged with an inert gas (Nitrogen or Argon).

  • Charging Reactants: The desired amount of methanol and the activated catalyst are charged into the reactor. The mixture is stirred to ensure a uniform suspension.

  • Reaction Initiation: Propylene oxide is added to the reactor. The molar ratio of methanol to propylene oxide is a critical parameter and is typically in the range of 1:1 to 5:1.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 120-160 °C) and stirred for a specified duration (e.g., 6-8 hours). The reaction progress can be monitored by gas chromatography (GC) analysis of aliquots.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration.

  • Purification: The resulting solution, containing 1-methoxy-2-propanol, unreacted methanol, and any byproducts, is purified by distillation to isolate the desired product.

Step 2: Esterification of 1-Methoxy-2-propanol to this compound

The second step involves the esterification of the synthesized 1-methoxy-2-propanol with acetic acid. Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, are commonly used due to their high activity, selectivity, and ease of separation from the reaction mixture.

Catalytic Performance and Reaction Conditions

The following table summarizes typical reaction conditions and outcomes for the esterification of 1-methoxy-2-propanol with acetic acid using solid acid catalysts.

CatalystReactant Molar Ratio (1-Methoxy-2-propanol:Acetic Acid)Temperature (°C)Catalyst Loading (wt%)Equilibrium Yield of PMA (%)Reference
Amberlyst-351:3801078[4]
Amberlyst-151:1 to 1:1.590-120->78 (single pass conversion)
Solid Acid Catalyst1:1 to 1.5:170-150--[5]
Hydrochloric Acid1:1.280-1500.05-1High[6]
Experimental Protocol: Continuous Esterification of 1-Methoxy-2-propanol

This protocol describes a continuous process for the synthesis of this compound, which is often favored in industrial settings for its efficiency.

Materials and Equipment:

  • 1-Methoxy-2-propanol (PGME)

  • Acetic acid (AA)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Azeotropic agent (e.g., cyclohexane (B81311) or benzene)

  • Two continuous fixed-bed reactors

  • Preheating system

  • Azeotropic distillation column

  • Rectification column

  • Pumps and flow controllers

Procedure:

  • Catalyst Bed Preparation: The two fixed-bed reactors are packed with the solid acid catalyst.

  • Feed Preparation: 1-Methoxy-2-propanol and acetic acid are preheated to the desired reaction temperature (e.g., 90-120 °C).

  • First Esterification Stage: The preheated reactants are continuously pumped into the first fixed-bed reactor at a specific molar ratio (e.g., 1:1 to 1.5:1).[5]

  • Water Removal: The effluent from the first reactor, containing this compound, unreacted starting materials, and water, is fed into an azeotropic distillation column. An azeotropic agent is introduced to continuously remove the water generated during the esterification, which drives the reaction equilibrium towards the product side.

  • Second Esterification Stage: The dehydrated mixture from the distillation column is then fed into the second fixed-bed reactor to further increase the conversion.

  • Purification: The final product stream from the second reactor is fed into a rectification column to separate the pure this compound from unreacted 1-methoxy-2-propanol, acetic acid, and any byproducts. The unreacted starting materials can be recycled back into the feed stream.

Visualizing the Synthesis Process

Overall Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Methanolysis cluster_step2 Step 2: Esterification PropyleneOxide Propylene Oxide Methoxypropanol 1-Methoxy-2-propanol PropyleneOxide->Methoxypropanol Methanol Methanol Methanol->Methoxypropanol PMA This compound Methoxypropanol->PMA AceticAcid Acetic Acid AceticAcid->PMA Water Water PMA->Water Catalyst1 Solid Base Catalyst Catalyst1->Methoxypropanol Catalyst2 Solid Acid Catalyst Catalyst2->PMA

Caption: Overall two-step synthesis pathway of this compound.

Experimental Workflow for Continuous Synthesis

Continuous_Workflow Feed Feed Preparation Preheat 1-Methoxy-2-propanol and Acetic Acid (90-120 °C) Reactor1 First Esterification Stage Fixed-Bed Reactor 1 (Solid Acid Catalyst) Feed->Reactor1 Distillation Water Removal Azeotropic Distillation Column (with entrainer) Reactor1->Distillation Reactor2 Second Esterification Stage Fixed-Bed Reactor 2 (Solid Acid Catalyst) Distillation->Reactor2 Dehydrated Mixture Water_out Water Distillation->Water_out Purification Purification Rectification Column Reactor2->Purification Product Pure 2-Methoxypropyl Acetate Purification->Product Recycle Recycle Unreacted Reactants Purification->Recycle Recycle->Feed

Caption: Workflow for continuous synthesis of this compound.

Conclusion

The synthesis of this compound from propylene oxide is a well-established and industrially significant process. The two-step approach, involving an initial base-catalyzed methanolysis of propylene oxide followed by an acid-catalyzed esterification, allows for high yields and selectivities. The use of heterogeneous catalysts in both steps simplifies product purification and catalyst recycling, contributing to a more sustainable and economical process. Continuous processing, particularly incorporating reactive distillation principles, offers further advantages in terms of efficiency and throughput. This guide provides the foundational knowledge and practical protocols for researchers and professionals working on the synthesis and application of this important solvent.

References

A Deep Dive into the Solubility of Compounds in 2-Methoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297) (2-MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile, colorless solvent with a mild, ether-like odor.[1] Its unique combination of ether and ester functional groups imparts a high solvency for a wide range of substances, making it a valuable component in numerous industrial and research applications.[2][3] This technical guide provides a comprehensive overview of the solubility of various compounds in 2-Methoxypropyl acetate, presenting both quantitative and qualitative data. It also outlines standard experimental protocols for solubility determination to assist researchers in their laboratory work.

Core Properties of this compound

This compound is characterized by its moderate volatility, good coalescing properties, and its miscibility with a vast array of organic solvents.[3][4] It is widely utilized in the formulation of paints, coatings, inks, adhesives, and cleaning agents.[1][4] In the pharmaceutical and drug development sectors, it can be employed as a processing solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for various compounds in this compound. It is important to note that comprehensive quantitative data for a wide range of solutes in this solvent is not extensively published in readily accessible literature. The data presented here has been compiled from technical data sheets and scientific publications.

CompoundTemperature (°C)SolubilityNotes
WaterRoom Temperature~22 %-wt (in 2-MPA)[5]
Water2519.8 g/100 mL[4]
This compoundRoom Temperature~6 %-wt (in Water)[5]
Acrylic Resin>55Fully DissolvedAt 40% solid content.[6]
Acrylic Resin35-65GoodAt 10% solid content, performance is comparable to other common solvents.[6]

Qualitative Solubility Data

This compound is recognized for its excellent solvency for a broad spectrum of natural and synthetic resins, polymers, and other organic compounds.[1][2] The following table provides a qualitative summary of its solubility characteristics for various classes of substances.

Class of CompoundSolubility in this compound
Resins
Acrylic ResinsSoluble[2]
Alkyd ResinsSoluble[2]
Aminomethyl Ester ResinsSoluble[2]
Epoxy ResinsSoluble[2]
NitrocelluloseSoluble[2]
Polyester ResinsSoluble[2]
Polyurethane ResinsGood solvent[7]
Vinyl ResinsSoluble[2]
Cellulose Derivatives
Cellulose AcetateSoluble[1]
Cellulose Acetate ButyrateSoluble in glycol ethers[8]
Other Organic Compounds
DyesGood solvent power[3]
Fats and OilsDissolves numerous types[2]
WaxesDissolves numerous types[2]
General
Most Common Organic SolventsFreely miscible[3][4]
Polar and Non-polar SubstancesStrong solubility for both[2]

Experimental Protocols

For researchers and professionals who need to determine the solubility of a specific compound in this compound, the following experimental protocols provide a standardized approach.

Protocol 1: Visual Miscibility Determination

This method is a rapid and straightforward qualitative assessment of solubility.

Objective: To determine if a liquid solute is miscible, partially miscible, or immiscible with this compound at a given ratio.

Materials:

  • This compound (high purity)

  • Test solute

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • Clear glass test tubes with stoppers

Procedure:

  • Ensure all glassware is clean and dry.

  • Using a calibrated pipette, add a specific volume (e.g., 5 mL) of this compound to a test tube.

  • Add an equal volume of the test solute to the same test tube.

  • Stopper the test tube and agitate vigorously using a vortex mixer for 30-60 seconds.

  • Allow the mixture to stand undisturbed for at least 5 minutes and observe.

Interpretation of Results:

  • Miscible: A single, clear, and uniform liquid phase is observed.

  • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

  • Immiscible: Two distinct liquid layers are formed.

Protocol 2: Shake-Flask Method for Quantitative Solubility of Solids

This is a widely used and reliable method for determining the thermodynamic solubility of a solid compound.

Objective: To quantitatively determine the saturation solubility of a solid compound in this compound at a specific temperature.

Materials:

  • This compound (high purity)

  • Solid solute (powdered)

  • Analytical balance

  • Scintillation vials or flasks with tight-sealing caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid solute to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

  • Record the exact weight of the added solid.

  • Add a known volume or weight of this compound to the vial.

  • Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature.

  • Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. This duration may need to be determined empirically.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.

  • Accurately weigh the filtered solution.

  • Quantify the concentration of the solute in the filtered solution using a pre-validated analytical method. This may involve gravimetric analysis (evaporating the solvent and weighing the residue) or a chromatographic/spectroscopic method.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a solid compound in this compound.

experimental_workflow start Start prep Preparation: - Weigh excess solid solute - Add known volume of 2-MPA start->prep equilibration Equilibration: - Agitate at constant temperature (e.g., 24-72h) prep->equilibration settling Settling: - Allow undissolved solid to sediment equilibration->settling sampling Sampling & Filtration: - Withdraw supernatant - Filter through 0.45µm filter settling->sampling analysis Analysis: - Quantify solute concentration (e.g., HPLC, GC, Gravimetric) sampling->analysis calculation Calculation: - Determine solubility (g/100mL, mol/L, etc.) analysis->calculation end End calculation->end

Caption: Experimental workflow for determining solid solubility.

Conclusion

This compound is a highly effective solvent for a diverse range of chemical compounds, particularly for resins and polymers used in coatings and inks. While extensive quantitative solubility data is not always readily available, its qualitative performance is well-documented. For specific applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for accurate determination. The versatility and favorable properties of this compound will continue to make it a solvent of choice for researchers, scientists, and professionals in drug development and various other industries.

References

2-Methoxypropyl Acetate: A Comprehensive Technical Review of its Environmental Fate and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297) (2-MPA), a beta-isomer of propylene (B89431) glycol methyl ether acetate (PGMEA), is a solvent with applications in various industrial processes. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth analysis of the environmental distribution and degradation of 2-methoxypropyl acetate, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Environmental Fate of this compound

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, these include its distribution into different environmental compartments (air, water, soil) and its degradation through biological and abiotic pathways.

Physicochemical Properties and Distribution

A key determinant of a chemical's environmental distribution is its physicochemical properties. The octanol-water partition coefficient (log K_ow_) and the soil organic carbon-water (B12546825) partition coefficient (K_oc_) are critical parameters in this regard.

ParameterValueInterpretationReference
log K_ow_1.2Low bioaccumulation potential[1](--INVALID-LINK--)
K_oc_~1.7Very high mobility in soil[1](--INVALID-LINK--)

The low log K_ow_ of 1.2 suggests that this compound has a low potential to bioaccumulate in organisms. The very low K_oc_ value of approximately 1.7 indicates that it is not significantly adsorbed to soil organic matter and is expected to be highly mobile in the soil environment.

Degradation Pathways

This compound is subject to degradation through several pathways in the environment, including biodegradation, hydrolysis, and atmospheric photolysis.

Biodegradation:

Under aerobic conditions, this compound is considered to be readily biodegradable. One study reported approximately 83% degradation over a 28-day period.[1](--INVALID-LINK--) The primary mechanism of biodegradation is the initial hydrolysis of the ester bond to form 2-methoxy-1-propanol and acetic acid. These products are then further mineralized by microorganisms.

Hydrolysis:

The hydrolysis of the ester linkage in this compound is a key degradation pathway. The rate of this reaction is pH-dependent. For its isomer, 1-methoxy-2-propyl acetate, which is often used as a surrogate due to its similar structure, the substance is stable at acidic (pH 4) and neutral (pH 7) conditions. However, under alkaline conditions (pH 9), it hydrolyzes with a half-life of 8.10 days at 25°C.[1](--INVALID-LINK--) It is important to note that in biological systems, such as in rat plasma, the hydrolysis of this compound is rapid, with a half-life of approximately 10 minutes.

Atmospheric Photolysis:

Direct photolysis of this compound is not expected to be a significant degradation pathway as it does not absorb light in the environmentally relevant UV spectrum. However, like its isomer 1-methoxy-2-propyl acetate, it is expected to be degraded in the atmosphere through reactions with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for the reaction of 1-methoxy-2-propyl acetate with hydroxyl radicals is approximately 32 hours, assuming a typical atmospheric hydroxyl radical concentration.[1](--INVALID-LINK--)

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate and biodegradability of this compound.

Table 1: Biodegradability of this compound

Test GuidelineEndpointResultConditionsReference
OECD 301F (Manometric Respirometry)% Degradation~83%28 days, aerobic[1](--INVALID-LINK--)

Table 2: Physicochemical Properties and Partitioning Coefficients

ParameterValueTest Guideline (or method)ConditionsReference
log K_ow_ (Octanol-Water Partition Coefficient)1.2Not Specified20°C[1](--INVALID-LINK--)
K_oc_ (Soil Organic Carbon-Water Partition Coefficient)~1.7Not SpecifiedNot Specified[1](--INVALID-LINK--)

Table 3: Abiotic Degradation

Degradation PathwayParameterValueConditionsReference
Hydrolysis (of isomer 1-methoxy-2-propyl acetate)Half-lifeStablepH 4 and 7[1](--INVALID-LINK--)
Half-life8.10 dayspH 9, 25°C[1](--INVALID-LINK--)
Atmospheric Photolysis (of isomer 1-methoxy-2-propyl acetate)Half-life (indirect, with •OH)~32 hoursEstimated[1](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the standard protocols for key environmental fate studies.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test method evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from the effluent of a wastewater treatment plant) and incubated in a closed flask with a device to measure oxygen consumption. The biodegradation of the substance is determined by measuring the amount of oxygen consumed over a 28-day period and comparing it to the theoretical oxygen demand (ThOD).

  • Test System: Closed respirometer flasks containing a defined volume of mineral medium, the test substance at a concentration typically between 2 and 10 mg/L, and an inoculum of microorganisms.

  • Procedure:

    • The test substance, mineral medium, and inoculum are added to the respirometer flasks.

    • The flasks are sealed and incubated in the dark at a constant temperature (usually 20 ± 1°C) for 28 days.

    • Oxygen consumption is measured at regular intervals.

    • Control flasks containing only the inoculum and mineral medium are run in parallel to determine the background respiration.

    • A reference substance (e.g., sodium benzoate) is also tested to verify the activity of the inoculum.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This guideline describes a method to determine the adsorption and desorption potential of a chemical on different soil types.

  • Principle: A solution of the test substance in a calcium chloride solution (to maintain a constant ionic strength) is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The adsorption coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_) are then determined.

  • Test System: Centrifuge tubes or flasks containing a known mass of soil and a known volume of the test substance solution.

  • Procedure:

    • Tier 1 (Preliminary Test): A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic degradation or adsorption to the test vessel walls.

    • Tier 2 (Screening Test): The adsorption of the test substance is studied on a minimum of five different soil types at a single concentration to determine K_d_ and K_oc_ values.

    • Tier 3 (Main Study): If required, a more detailed study is performed to determine the adsorption isotherm by testing a range of concentrations. A desorption study can also be conducted by replacing the supernatant with a fresh solution and measuring the amount of substance that desorbs from the soil.

  • Data Analysis: The adsorption coefficient, K_d_, is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The K_oc_ is then calculated by normalizing K_d_ to the organic carbon content of the soil.

Visualizations

Environmental Fate and Degradation Pathway of this compound

Environmental_Fate cluster_environment Environmental Compartments cluster_degradation Degradation Pathways Air Air Atmospheric_Photolysis Atmospheric Photolysis Air->Atmospheric_Photolysis Reaction with OH radicals Water Water Biodegradation Biodegradation Water->Biodegradation Hydrolysis Hydrolysis Water->Hydrolysis pH dependent Soil Soil Soil->Biodegradation 2-MPA_Release 2-Methoxypropyl Acetate Release 2-MPA_Release->Air Volatility 2-MPA_Release->Water Solubility 2-MPA_Release->Soil Deposition 2-Methoxy-1-propanol 2-Methoxy-1-propanol Biodegradation->2-Methoxy-1-propanol Acetic_Acid Acetic Acid Biodegradation->Acetic_Acid Hydrolysis->2-Methoxy-1-propanol Hydrolysis->Acetic_Acid Mineralization CO2 + H2O 2-Methoxy-1-propanol->Mineralization Further Biodegradation Acetic_Acid->Mineralization Further Biodegradation OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup Prepare_Medium Prepare Mineral Medium Setup_Test Test Flasks: Medium + Inoculum + Test Substance Prepare_Medium->Setup_Test Setup_Blank Blank Flasks: Medium + Inoculum Prepare_Medium->Setup_Blank Setup_Ref Reference Flasks: Medium + Inoculum + Reference Substance Prepare_Medium->Setup_Ref Prepare_Inoculum Prepare Inoculum (from WWTP) Prepare_Inoculum->Setup_Test Prepare_Inoculum->Setup_Blank Prepare_Inoculum->Setup_Ref Prepare_Substance Prepare Test & Reference Substance Solutions Prepare_Substance->Setup_Test Prepare_Substance->Setup_Ref Incubation Incubate at 20°C in the dark for 28 days Setup_Test->Incubation Setup_Blank->Incubation Setup_Ref->Incubation Measure_O2 Measure O2 Consumption at regular intervals Incubation->Measure_O2 Data_Analysis Calculate % Biodegradation (vs. ThOD) Measure_O2->Data_Analysis Result Determine if 'Readily Biodegradable' (>60% in 10-d window) Data_Analysis->Result

References

An In-depth Technical Guide to the Stability and Reactivity Profile of 2-Methoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2-methoxypropyl acetate (B1210297). The information is intended to assist researchers, scientists, and drug development professionals in understanding the handling, storage, and potential degradation pathways of this compound.

Stability Profile

2-Methoxypropyl acetate is generally stable under recommended storage conditions.[1][2] However, its stability can be influenced by several factors, including temperature, pH, and exposure to light and oxygen. For long-term storage, it is recommended to keep the compound under a nitrogen atmosphere at temperatures not exceeding 40°C, with moisture excluded.[3] The inclusion of inhibitors such as 2,6-di-tert-butyl-para-cresol (BHT) in commercial preparations indicates a susceptibility to peroxide formation upon exposure to air.[3][4]

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[5] Under neutral conditions, the rate of hydrolysis is slow. While specific data for this compound is limited, data for its isomer, 1-methoxy-2-propyl acetate, suggests a half-life of 2.4 years at pH 7, which decreases to 88 days at pH 8.[5] In an in-vitro study using rat plasma, the half-life for the hydrolysis of this compound was found to be approximately 10 minutes, highlighting the potential for enzymatic degradation.[6]

Table 1: Hydrolytic Stability Data

IsomerpHTemperatureHalf-lifeCitation
1-Methoxy-2-propyl acetate7Not Specified2.4 years[5]
1-Methoxy-2-propyl acetate8Not Specified88 days[5]
This compoundNot Applicable (in rat plasma)37°C~10 minutes[6]
Thermal Stability

This compound is stable under normal conditions of use and storage.[1][2] However, exposure to high temperatures, sparks, open flames, and other ignition sources should be avoided.[1] Hazardous decomposition products, including carbon monoxide and carbon dioxide, can be formed upon combustion.[1]

Reactivity Profile

This compound's reactivity is primarily dictated by its ester and ether functional groups.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7]

Incompatible Materials

Contact with strong oxidizing agents can lead to vigorous reactions.[2][7] Strong acids and bases will catalyze the hydrolysis of the ester bond.[5]

Table 2: Chemical Incompatibility

Incompatible MaterialPotential HazardCitation
Strong Oxidizing AgentsRisk of fire and explosion.[2][7]
Strong AcidsCatalyzes hydrolysis.[5]
Strong BasesCatalyzes saponification (irreversible hydrolysis).[5]
Key Reactions

Hydrolysis: The primary degradation pathway in aqueous environments is hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, this compound hydrolyzes to form 2-methoxy-1-propanol and acetic acid. This reaction is reversible.[5]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, this compound undergoes irreversible hydrolysis to yield 2-methoxy-1-propanol and the corresponding acetate salt (e.g., sodium acetate).[5]

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) 2-Methoxypropyl Acetate_A This compound Protonated Intermediate_A Protonated Intermediate 2-Methoxypropyl Acetate_A->Protonated Intermediate_A + H+ Products_A 2-Methoxy-1-propanol + Acetic Acid Protonated Intermediate_A->Products_A + H2O - H+ 2-Methoxypropyl Acetate_B This compound Tetrahedral Intermediate_B Tetrahedral Intermediate 2-Methoxypropyl Acetate_B->Tetrahedral Intermediate_B + OH- Products_B 2-Methoxy-1-propanol + Acetate Salt Tetrahedral Intermediate_B->Products_B

Hydrolysis Pathways of this compound

Experimental Protocols

Hydrolytic Stability Testing (Based on OECD Test Guideline 111)

This protocol outlines a general procedure for assessing the abiotic hydrolysis of this compound as a function of pH.

Objective: To determine the rate of hydrolysis at different pH values.

Materials:

  • This compound

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Constant temperature bath or incubator

  • Analytical instrumentation for quantification (e.g., HPLC, GC)

  • Sterile glassware

Procedure:

  • Preparation: Prepare solutions of this compound in sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration should not exceed 0.01 M or half the saturation concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the samples to determine the concentration of this compound and any degradation products.

  • Data Analysis: Calculate the rate of hydrolysis and the half-life at each pH.

start Start prep Prepare solutions in pH 4, 7, and 9 buffers start->prep incubate Incubate in the dark at constant temperature prep->incubate sampling Withdraw samples at time intervals incubate->sampling analysis Analyze for parent compound and degradation products sampling->analysis data Calculate hydrolysis rate and half-life analysis->data end End data->end

Workflow for Hydrolytic Stability Testing

Chemical Incompatibility Chart

The following diagram provides a simplified overview of the chemical compatibility of this compound.

cluster_compatible Generally Compatible cluster_incompatible Incompatible 2-MPA 2-Methoxypropyl Acetate Alcohols Alcohols 2-MPA->Alcohols Ketones Ketones 2-MPA->Ketones Esters Esters 2-MPA->Esters Hydrocarbons Hydrocarbons 2-MPA->Hydrocarbons Strong Oxidizers Strong Oxidizers 2-MPA->Strong Oxidizers Strong Acids Strong Acids 2-MPA->Strong Acids Strong Bases Strong Bases 2-MPA->Strong Bases

Chemical Compatibility of this compound

References

An In-depth Technical Guide to the Discovery and Properties of 2-Methoxypropyl Acetate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxypropyl acetate (B1210297) and its primary isomer, 1-methoxy-2-propyl acetate, commonly known as propylene (B89431) glycol methyl ether acetate (PGMEA). This document details their discovery, synthesis, physicochemical properties, and the experimental protocols for their preparation, tailored for a scientific audience.

Introduction and Discovery

The discovery of 2-methoxypropyl acetate and its isomers is closely tied to the industrial development of propylene glycol ethers. These compounds emerged as safer alternatives to ethylene (B1197577) glycol ethers, which raised toxicity concerns. The commercial production of propylene glycol monomethyl ether, the precursor to the acetates, typically results in a mixture of two primary isomers: the alpha-isomer (1-methoxy-2-propanol) and the beta-isomer (2-methoxy-1-propanol).[1] Subsequent acetylation of this mixture yields the corresponding acetate esters, with 1-methoxy-2-propyl acetate (PGMEA) being the predominant product.[1] The key structural difference lies in the attachment points of the methoxy (B1213986) and acetate groups on the propyl chain, which significantly influences their physical and chemical properties.[1]

Isomeric Structure and Properties

This compound and 1-methoxy-2-propyl acetate are structural isomers with the molecular formula C6H12O3.

  • 1-Methoxy-2-propyl acetate (α-isomer, PGMEA): The methoxy group is on the first carbon, and the acetate group is on the second carbon.

  • This compound (β-isomer): The methoxy group is on the second carbon, and the acetate group is on the first carbon.[1]

This structural variance leads to differences in their physicochemical properties, which are summarized in the table below.

Data Presentation: Physicochemical Properties
PropertyThis compound (β-isomer)1-Methoxy-2-propyl acetate (α-isomer, PGMEA)
CAS Number 70657-70-4[2][3]108-65-6
Molecular Weight ( g/mol ) 132.16[2][3]132.16
Boiling Point (°C) ~148-151[4]145-147
Melting Point (°C) <-20[4]-67
Density (g/cm³ at 20°C) ~0.965[5]0.97
Flash Point (°C) ~45[5]45
Vapor Pressure (hPa at 20°C) ~5.16[2]3.1

Synthesis and Experimental Protocols

The primary methods for synthesizing these isomers are direct esterification and transesterification.

Direct Esterification

This common method involves the acid-catalyzed reaction of the corresponding propylene glycol methyl ether with acetic acid. The acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the propylene glycol methyl ether. This is followed by the elimination of a water molecule to form the ester.[1]

This protocol is based on a continuous process described for the synthesis of this compound.

Materials:

  • 2-Methoxy-1-propanol

  • Acetic Acid

  • Solid acid catalyst (e.g., composite enhanced macroporous polystyrene sulfonic acid type strong-acid cation exchange resin)

  • Azeotropic agent (e.g., benzene)

  • Fixed-bed reactor system with a distillation column

Procedure:

  • Preheat the raw materials, 2-methoxy-1-propanol and acetic acid (in a 1:1 molar ratio), to 110°C.

  • Continuously feed the preheated mixture into the first fixed-bed reactor containing the solid acid catalyst at a flow rate of 15 L/h. Maintain the esterification reaction temperature at 110°C.

  • The reaction product from the first reactor is fed into a distillation tower.

  • In the distillation tower, the water generated during the reaction is removed by azeotropic distillation with benzene (B151609) at 68-71°C.

  • The dehydrated reaction mixture is then passed to a second fixed-bed reactor to continue the esterification.

  • The final product is purified by rectification to remove and recover unreacted starting materials.

Transesterification

An alternative route involves the reaction of the propylene glycol methyl ether with another ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst. This method can proceed under milder conditions and avoids the production of water, simplifying purification.[1]

Spectroscopic and Analytical Data

Characterization of this compound and its isomer is typically performed using standard spectroscopic techniques.

1-Methoxy-2-propyl acetate (PGMEA)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra show characteristic peaks for the methoxy, methyl, methylene, and methine protons and carbons.[6] Spectral data is available in public databases such as the NIST WebBook.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum exhibits a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching vibrations of the ether and ester groups are observed in the 1250-1000 cm⁻¹ region.[6] A reference gas-phase IR spectrum is available on the NIST Chemistry WebBook.[6][7]

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry results in a characteristic fragmentation pattern that can be used for identification. The mass spectrum is also available on the NIST Chemistry WebBook.[6][7]

This compound

Detailed, publicly available spectroscopic data for this compound is less common than for its alpha-isomer. However, the expected spectral features would be:

  • NMR Spectroscopy: Distinct signals corresponding to the different chemical environments of the protons and carbons, which would differ from the alpha-isomer due to the different positions of the methoxy and acetate groups.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1740 cm⁻¹ and C-O stretching bands.

  • Mass Spectrometry: A fragmentation pattern that would allow for differentiation from the alpha-isomer.

Signaling Pathways and Experimental Workflows

The synthesis of these esters can be visualized as a clear workflow.

Synthesis of Propylene Glycol Methyl Ether Isomers

The precursor alcohols are synthesized from the reaction of propylene oxide with methanol. The choice of catalyst determines the isomeric ratio.

Synthesis_of_PGME_Isomers Propylene Oxide Propylene Oxide Reaction Reaction Propylene Oxide->Reaction Methanol Methanol Methanol->Reaction 1-Methoxy-2-propanol (α-isomer) 1-Methoxy-2-propanol (α-isomer) Reaction->1-Methoxy-2-propanol (α-isomer) Base Catalyst 2-Methoxy-1-propanol (β-isomer) 2-Methoxy-1-propanol (β-isomer) Reaction->2-Methoxy-1-propanol (β-isomer) Acid Catalyst

Caption: Synthesis pathway for propylene glycol methyl ether isomers.

Direct Esterification Workflow

The general workflow for the direct esterification process is outlined below.

Direct_Esterification_Workflow cluster_reactants Reactants PGME Isomer PGME Isomer Mixing_and_Heating Mixing & Heating (Acid Catalyst) PGME Isomer->Mixing_and_Heating Acetic Acid Acetic Acid Acetic Acid->Mixing_and_Heating Esterification_Reaction Esterification Mixing_and_Heating->Esterification_Reaction Azeotropic_Distillation Azeotropic Distillation (Water Removal) Esterification_Reaction->Azeotropic_Distillation Purification Purification (Rectification) Azeotropic_Distillation->Purification Final_Product Methoxypropyl Acetate Isomer Purification->Final_Product

Caption: General workflow for direct esterification synthesis.

Conclusion

This technical guide has provided an in-depth overview of this compound and its more common isomer, 1-methoxy-2-propyl acetate. The key differences in their structures lead to distinct physicochemical properties, which are important for their various industrial applications. While detailed experimental and analytical data for 1-methoxy-2-propyl acetate are readily available, further research to provide comprehensive public data for the this compound isomer would be beneficial for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxypropyl Acetate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol methyl ether acetate (PGMEA), is a versatile organic solvent increasingly utilized in the synthesis of polymers. Its favorable properties, including a moderate evaporation rate, good solvency for a wide range of monomers and polymers, and relatively low toxicity compared to some traditional solvents, make it an attractive choice for various polymerization techniques.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45] This document provides detailed application notes and experimental protocols for the use of MPA in polymer synthesis, targeting researchers and professionals in materials science and drug development.

Physicochemical Properties of 2-Methoxypropyl Acetate

A thorough understanding of the solvent's properties is crucial for successful polymer synthesis. Key physicochemical data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 108-65-6 (for PGMEA, the primary isomer)[9][14][17][25][32]
Molecular Formula C₆H₁₂O₃[32][33][39]
Molecular Weight 132.16 g/mol [32][33][39]
Boiling Point 145-146 °C[32]
Density 0.965 g/cm³ at 25 °C
Solubility in Water 19.8 g/L at 20 °C
Vapor Pressure 3.8 mmHg at 20 °C
Flash Point 42 °C

Applications in Polymer Synthesis

This compound is a suitable solvent for various polymerization methods, including:

  • Free Radical Polymerization: Its moderate boiling point allows for reactions to be conducted at a range of temperatures, and its good solvency ensures a homogeneous reaction medium for many common vinyl monomers.

  • Controlled Radical Polymerization: MPA has been successfully employed as a solvent in Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[1][2][3][4][5][7][8][12][13][15][21][23][26][28][30][31][35][36][42]

  • Solution Copolymerization: It is an effective medium for the copolymerization of various monomers, such as acrylates and methacrylates, to produce random or block copolymers.[4][6]

Experimental Protocols

The following are generalized protocols for common polymerization techniques using this compound as a solvent. Researchers should optimize these protocols based on the specific monomers and desired polymer characteristics.

Protocol 1: Free Radical Solution Polymerization of Methyl Methacrylate (B99206) (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) via free-radical polymerization in MPA.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (MPA), anhydrous

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Nitrogen gas, high purity

  • Methanol (B129727)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line or nitrogen inlet

  • Syringes and needles

Procedure:

  • Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Dry all glassware in an oven and cool under a stream of nitrogen.

  • Reagent Preparation: In the flask, dissolve MMA (e.g., 10 g, 0.1 mol) in MPA (e.g., 40 mL).

  • Degassing: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Initiator Addition: Under a positive nitrogen pressure, add AIBN (e.g., 0.082 g, 0.5 mmol) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 70 °C with vigorous stirring. Maintain the reaction at this temperature for the desired time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with stirring.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol.

  • Drying: Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Mix MMA and MPA in Flask B Degas with Nitrogen A->B C Add AIBN Initiator B->C D Heat to 70°C C->D E Polymerization (6-24h) D->E F Cool to Room Temp. E->F G Precipitate in Methanol F->G H Filter and Wash G->H I Dry Polymer H->I G cluster_setup Setup cluster_reaction Polymerization cluster_purification Purification A Add CuBr to Schlenk Flask B Freeze-Pump-Thaw Cycles A->B C Add MPA, Styrene, PMDETA B->C D Inject EBiB Initiator C->D E Heat to 90°C D->E F Terminate with Air E->F G Remove Catalyst (Alumina) F->G H Precipitate in Methanol G->H I Dry Polymer H->I G Dormant_Species Pn-X + Cu(I)/L Active_Species Pn• + X-Cu(II)/L Dormant_Species->Active_Species ka Active_Species->Dormant_Species kdeact Propagation Propagation (+ Monomer) Active_Species->Propagation Termination Termination Active_Species->Termination

References

Application of 2-Methoxypropyl Acetate in Pharmaceutical Tablet Coating: An Assessment of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the potential application of 2-Methoxypropyl acetate (B1210297) (2-MPA) as a solvent in pharmaceutical tablet coating. Following a comprehensive review of scientific literature, patent databases, and regulatory guidelines, it is concluded that 2-Methoxypropyl acetate is not a standard or documented solvent for use in pharmaceutical tablet coating. The available information overwhelmingly points to the use of other well-established solvents and aqueous systems for this purpose.

This document will summarize the properties of 2-MPA, its regulatory standing concerning residual solvents, and provide an overview of conventional tablet coating methodologies to offer context on why this solvent is not prevalent in this specific pharmaceutical application.

This compound (2-MPA): A Profile

This compound, also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA) or Methoxypropyl acetate (PMA), is a medium volatility solvent with a mild odor.[1] It is recognized for its excellent solvency for a wide range of resins and dyes, making it a common component in industries such as coatings, printing inks, and electronics manufacturing.[2][3]

Key Properties of this compound:

PropertyValue
Synonyms PGMEA, PMA, 1-methoxy-2-propyl acetate
CAS Number 108-65-6
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Boiling Point 146°C
Flash Point 42°C - 45°C
Solubility in Water Limited
Miscibility Miscible with most common organic solvents

Regulatory and Safety Considerations in Pharmaceutical Formulations

The selection of solvents in pharmaceutical manufacturing is strictly governed by safety and regulatory guidelines, primarily to limit patient exposure to residual solvents in the final drug product. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on residual solvents in the Q3C(R8) guideline.

Residual solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazard.

  • Class 2: Solvents to be limited in pharmaceutical products because of their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

This compound is not explicitly listed in any of these classes within the current ICH Q3C(R8) guidelines.[1][2][4][5][6] The use of a solvent not included in these guidelines would necessitate a comprehensive toxicological evaluation to establish a Permitted Daily Exposure (PDE) limit, representing a significant regulatory hurdle for its inclusion in a new pharmaceutical product.

Furthermore, safety data sheets for 2-MPA often indicate that it is a flammable liquid and may carry warnings regarding potential reproductive toxicity. These safety concerns likely contribute to its absence in pharmaceutical tablet coating formulations, where safer, well-characterized alternatives are readily available.

Standard Pharmaceutical Tablet Coating Technology: An Overview

Pharmaceutical tablet coating is a well-established process primarily aimed at modifying drug release, improving stability, masking taste, and enhancing patient compliance. The process typically involves spraying a coating solution onto a bed of tablets in a rotating pan.

Common Components of a Tablet Coating Formulation:

  • Polymers (Film-Formers): These form the basis of the coating. Common examples include:

    • Hydroxypropyl Methylcellulose (HPMC): A versatile, widely used polymer for immediate-release coatings.[7][8][9]

    • Acrylic Polymers (e.g., Eudragit®): Used for both immediate and modified-release (e.g., enteric) coatings.[10][11][12][13][14]

    • Polyvinyl Alcohol (PVA): Known for creating strong, flexible films.

    • Cellulose Derivatives: Such as Cellulose Acetate Phthalate (CAP) for enteric coatings.

  • Solvents: The vehicle for the polymer and other excipients.

    • Aqueous-based systems (Water): The most common and preferred solvent due to safety, environmental, and cost benefits.

    • Organic Solvents: Used for moisture-sensitive drugs or specific polymers. Common examples include ethanol, isopropanol, acetone, and methylene (B1212753) chloride.

  • Plasticizers: Added to improve the flexibility and durability of the coating film (e.g., polyethylene (B3416737) glycol, triethyl citrate).

  • Colorants and Opacifiers: To provide color and protect from light (e.g., titanium dioxide, iron oxides).

Experimental Protocols

As there is no documented use of this compound in pharmaceutical tablet coating, specific experimental protocols for its application cannot be provided. However, a general protocol for a non-functional (immediate-release) tablet coating process using a standard polymer like HPMC is outlined below for illustrative purposes.

General Protocol for Aqueous Film Coating of Tablets

  • Preparation of the Coating Suspension:

    • Dispense purified water into a suitable mixing vessel.

    • Slowly add Hydroxypropyl Methylcellulose (HPMC) to the water under continuous stirring to avoid clumping. Stir until the polymer is fully hydrated and a clear solution is formed.

    • In a separate container, disperse any colorants (e.g., titanium dioxide, iron oxide) in a small amount of water with a high-shear mixer to ensure uniform dispersion.

    • Add the color dispersion to the HPMC solution.

    • Add a plasticizer (e.g., polyethylene glycol) to the main vessel and mix until fully dissolved.

    • Continue mixing the final suspension for a defined period to ensure homogeneity.

  • Tablet Coating Process:

    • Pre-heat the coating pan to the target temperature.

    • Load the tablet cores into the coating pan.

    • Start the pan rotation at a set speed to allow for gentle tumbling of the tablets.

    • Initiate the supply of heated inlet air at a defined flow rate.

    • Begin spraying the coating suspension onto the tablet bed at a controlled rate and atomization pressure.

    • Continuously monitor and control key process parameters: inlet air temperature, exhaust air temperature, spray rate, and pan speed.

    • Continue the spraying process until the desired tablet weight gain (and thus coating thickness) is achieved.

    • Once spraying is complete, stop the spray and continue tumbling the tablets in heated air for a drying/curing period.

    • Cool the tablets by reducing the inlet air temperature while continuing to tumble.

    • Discharge the coated tablets from the pan.

  • Analysis of Coated Tablets:

    • Appearance: Visually inspect for coating defects (e.g., picking, sticking, logo bridging).

    • Weight Gain: Determine the average weight of coated tablets and compare it to the average weight of the cores.

    • Disintegration Time: Test the time required for the tablets to disintegrate in a specified medium using a disintegration tester.

    • Dissolution Profile: Measure the rate and extent of drug release from the coated tablets in a specified dissolution medium using a dissolution apparatus (e.g., USP Apparatus 2).

Visualization of the Tablet Coating Workflow

The following diagram illustrates a generalized workflow for a typical pharmaceutical tablet coating process.

TabletCoatingWorkflow cluster_prep Coating Suspension Preparation cluster_coating Tablet Coating Process cluster_analysis Quality Control Analysis DispenseWater Dispense Purified Water AddPolymer Add Polymer (e.g., HPMC) DispenseWater->AddPolymer AddPlasticizer Add Plasticizer AddPolymer->AddPlasticizer AddColorant Add Colorants/Opacifiers AddPlasticizer->AddColorant Mix Homogenize Suspension AddColorant->Mix Spray Spray Coating Suspension Mix->Spray LoadTablets Load Tablet Cores Preheat Pre-heat & Tumble LoadTablets->Preheat Preheat->Spray Dry Drying & Curing Spray->Dry Cool Cool Down Dry->Cool Discharge Discharge Coated Tablets Cool->Discharge Appearance Appearance & Defect Check Discharge->Appearance WeightGain Weight Gain Discharge->WeightGain Disintegration Disintegration Test Discharge->Disintegration Dissolution Dissolution Profile Discharge->Dissolution

Caption: Generalized workflow for pharmaceutical tablet coating.

Conclusion

References

Application Notes and Protocols for 2-Methoxypropyl Acetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed based on the known physicochemical properties of 2-Methoxypropyl acetate (B1210297) (MPA) and established principles of pharmaceutical formulation. As of the current date, specific, validated protocols for the use of 2-Methoxypropyl acetate (CAS 70657-70-4) in drug delivery systems are not widely available in publicly accessible literature. Researchers should conduct thorough validation and safety assessments before adopting these proposed methods.

Introduction

This compound (MPA) is a colorless liquid with a fruity odor, utilized as a solvent in various industrial applications.[1] Its potential use in drug delivery systems stems from its solvent properties, which may be suitable for dissolving polymers and active pharmaceutical ingredients (APIs) in the formulation of controlled-release systems. However, significant toxicological concerns, particularly regarding reproductive toxicity, necessitate careful consideration and handling.[2] These notes provide an overview of its properties, potential applications, and proposed protocols for its use in drug delivery research, with a strong emphasis on safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 70657-70-4[3]
Molecular Formula C₆H₁₂O₃[4]
Molecular Weight 132.16 g/mol [4]
Appearance Colorless liquid[1]
Odor Fruity[1]
Boiling Point Not specified in search results
Flash Point 77 °F[4]
Solubility Limited solubility in water, soluble in organic solvents[1]

Toxicological Profile

A critical aspect of using any excipient in drug delivery is its safety profile. This compound has demonstrated significant toxicity in several studies. This information is crucial for risk assessment and for ensuring the safety of researchers and the potential viability of any formulation for preclinical and clinical studies.

Table 2: Summary of Toxicological Data for this compound

Toxicity EndpointSpeciesRoute of AdministrationKey FindingsReference
Acute Toxicity RatInjectionToxic at 100 mg/kg body weight. Necrosis of the nasal septum at 500 mg/kg.[1]
Acute Toxicity RatDermalLD50 > 2,000 mg/kg[2]
Acute Toxicity RabbitDermalLD50 > 5,000 mg/kg[2]
Acute Toxicity RatInhalationLC50 > 23.5 mg/l[2]
Reproductive Toxicity --May damage the unborn child. Classified as Reproductive Toxicity Category 1B.[2]
Developmental Toxicity RatInhalationIncreased fetal malformations at concentrations of 550 ml/m³ and above.[5]
Developmental Toxicity RabbitDermalNo developmental or maternal toxicity observed up to 2000 mg/kg.[5]
Skin Irritation RabbitDermalMild skin irritation.[5]
Eye Irritation RabbitOcularModerate to marked swelling and redness of the conjunctiva.[5]
Respiratory Irritation -InhalationMay cause respiratory irritation.[2]

Proposed Application: Solvent in Nanoparticle Formulation (Hypothetical Protocol)

Given its solvent properties, this compound could potentially be used in the nanoprecipitation method for forming polymer-based nanoparticles for drug delivery. This method is suitable for encapsulating hydrophobic drugs.

Proposed Protocol for Nanoparticle Formulation by Nanoprecipitation

Materials:

  • Polymer (e.g., PLGA, PCL)

  • Hydrophobic Active Pharmaceutical Ingredient (API)

  • This compound (MPA)

  • Aqueous solution containing a surfactant (e.g., Poloxamer 188, PVA)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the hydrophobic API in this compound.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a suitable surfactant.

  • Nanoprecipitation: Under constant, vigorous stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of the MPA into the aqueous phase will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the this compound and a portion of the water, typically through evaporation under reduced pressure at a controlled temperature.

  • Purification: Collect the nanoparticles by centrifugation and wash them multiple times with purified water to remove residual solvent, excess surfactant, and any unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant.

Characterization of Nanoparticles

Table 3: Proposed Characterization Methods for Nanoparticles

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.
Zeta Potential DLS with an electrodeTo measure the surface charge of the nanoparticles, which indicates their stability in suspension.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency and Drug Loading UV-Vis Spectroscopy or HPLCTo quantify the amount of drug successfully encapsulated within the nanoparticles.

Experimental Workflows and Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows.

Nanoparticle_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase polymer Polymer dissolve Dissolve polymer->dissolve api API api->dissolve mpa 2-Methoxypropyl acetate mpa->dissolve nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) dissolve->nanoprecipitation water Water prepare Prepare Solution water->prepare surfactant Surfactant surfactant->prepare prepare->nanoprecipitation solvent_removal Solvent Removal (Evaporation) nanoprecipitation->solvent_removal purification Purification (Centrifugation/ Washing) solvent_removal->purification characterization Characterization (DLS, TEM, HPLC) purification->characterization

Caption: Workflow for Nanoparticle Formulation using this compound.

Characterization_Flow cluster_physicochemical Physicochemical Properties cluster_drug_content Drug Content Analysis start Purified Nanoparticle Suspension dls DLS (Size, PDI, Zeta Potential) start->dls tem TEM/SEM (Morphology) start->tem separation Separate Nanoparticles from Supernatant start->separation analysis Analyze Supernatant (UV-Vis/HPLC) separation->analysis calculation Calculate Encapsulation Efficiency & Drug Loading analysis->calculation

References

2-Methoxypropyl Acetate: A Potential Alternative to DMSO for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. The choice of solvent for compound solubilization and delivery is critical to the success of HTS campaigns. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its excellent solubilizing power for a wide range of compounds.[1][2] However, DMSO is not without its drawbacks, including cytotoxicity at higher concentrations and interference with certain assay formats.[3] This has led to a search for alternative solvents with comparable performance and fewer undesirable effects.

2-Methoxypropyl acetate (B1210297) (2-MPA), a colorless liquid with a mild ether-like odor, presents itself as a potential alternative.[4][5] Its physicochemical properties, including its ability to dissolve both polar and non-polar substances, suggest its suitability for HTS applications.[4] This document provides a detailed overview of 2-MPA, a comparison with DMSO, and protocols for its evaluation as a solvent in HTS assays.

Physicochemical Properties: 2-MPA vs. DMSO

A comprehensive understanding of the solvent's properties is crucial for its application in HTS. The following table summarizes and compares the key physicochemical properties of 2-Methoxypropyl acetate (and its common isomer 1-Methoxy-2-propyl acetate, also known as PGMEA) and DMSO.[4][5][6][7]

PropertyThis compound (2-MPA) / 1-Methoxy-2-propyl acetate (PGMEA)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₆H₁₂O₃(CH₃)₂SO
Molecular Weight 132.16 g/mol 78.13 g/mol
Boiling Point ~146-151 °C[4][5]189 °C
Melting Point < -20 °C[5]18.5 °C
Density ~0.97 g/cm³ at 20 °C[5]~1.1 g/cm³
Vapor Pressure 2.9 hPa at 20 °C[5]0.42 hPa at 20 °C
Flash Point ~48 °C[5]89 °C
Solubility in Water 400 g/L at 20 °C[5]Miscible
Hygroscopicity Slightly hygroscopic[8]Highly hygroscopic[1]
Odor Mild, ether-like/fruity[6][8]Odorless to slight garlic odor

Experimental Protocols

The following protocols are designed to evaluate this compound as a viable solvent for HTS campaigns. These protocols should be performed in parallel with DMSO as a control to allow for direct comparison.

Protocol 1: Compound Library Solubility Assessment

Objective: To determine the solubility of a representative set of compounds from a screening library in 2-MPA.

Materials:

  • This compound (high purity)

  • DMSO (HTS grade)

  • A diverse set of 96 compounds from your screening library (the "test library")

  • 96-well microplates (clear bottom)

  • Automated liquid handler (optional)

  • Plate shaker

  • Microplate reader capable of measuring light scattering or turbidity (nephelometry)

Methodology:

  • Prepare stock solutions of the 96 test compounds in both 2-MPA and DMSO at a concentration of 10 mM.

  • Using an automated liquid handler or manual pipetting, dispense 2 µL of each 10 mM stock solution into a corresponding well of a 96-well plate.

  • Add 198 µL of assay buffer to each well to achieve a final compound concentration of 100 µM.

  • Seal the plates and shake for 10 minutes at room temperature.

  • Incubate the plates at room temperature for 2 hours.

  • Measure the absorbance at 600 nm to assess precipitation (turbidity).

  • Visually inspect each well for precipitates.

Data Analysis:

  • Compare the turbidity readings and visual observations for compounds dissolved in 2-MPA versus DMSO.

  • Calculate the percentage of compounds that remain soluble in each solvent.

G cluster_prep Preparation cluster_dispense Dispensing cluster_incubation Incubation & Measurement cluster_analysis Analysis prep_stock Prepare 10 mM stocks in 2-MPA and DMSO dispense_cpd Dispense 2 µL of compound stock to 96-well plate prep_stock->dispense_cpd add_buffer Add 198 µL of assay buffer dispense_cpd->add_buffer shake Shake for 10 min add_buffer->shake incubate Incubate for 2 hours shake->incubate measure Measure turbidity (A600) & visual inspection incubate->measure analysis Compare solubility (2-MPA vs. DMSO) measure->analysis

Solubility Assessment Workflow

Protocol 2: Cell-Based Assay Evaluation

Objective: To assess the impact of 2-MPA on a common cell-based HTS assay (e.g., a luciferase reporter gene assay) and compare it to DMSO.

Materials:

  • Cell line stably expressing a luciferase reporter gene

  • Cell culture medium and supplements

  • 2-MPA and DMSO

  • Positive and negative control compounds

  • White, opaque 384-well plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Seed cells in a 384-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the positive and negative control compounds in both 2-MPA and DMSO.

  • Add the compounds to the cells, ensuring the final solvent concentration does not exceed 1% (v/v). Include solvent-only controls for both 2-MPA and DMSO.

  • Incubate the plates for the desired period (e.g., 24 hours).

  • Equilibrate the plates to room temperature.

  • Add the luciferase assay reagent to all wells.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the Z'-factor for both the 2-MPA and DMSO-treated plates to assess assay quality.

  • Compare the dose-response curves for the positive and negative controls in both solvents.

  • Evaluate the background signal and any signs of cytotoxicity in the solvent-only controls.

G cluster_cell_prep Cell Preparation cluster_cpd_prep Compound Preparation cluster_treatment Cell Treatment cluster_detection Signal Detection cluster_data_analysis Data Analysis seed_cells Seed cells in 384-well plate incubate_cells Incubate overnight seed_cells->incubate_cells add_cpds Add compounds to cells (final solvent conc. <= 1%) incubate_cells->add_cpds prep_cpds Prepare compound dilutions in 2-MPA and DMSO prep_cpds->add_cpds incubate_treatment Incubate for 24 hours add_cpds->incubate_treatment add_reagent Add luciferase assay reagent incubate_treatment->add_reagent measure_lum Measure luminescence add_reagent->measure_lum analyze_data Calculate Z'-factor Compare dose-response curves measure_lum->analyze_data

Cell-Based Assay Workflow

Protocol 3: Biochemical Assay Evaluation

Objective: To evaluate the performance of 2-MPA in a common biochemical HTS assay (e.g., a kinase activity assay) and compare it to DMSO.

Materials:

  • Kinase, substrate, and ATP

  • Assay buffer

  • 2-MPA and DMSO

  • Known kinase inhibitor (positive control)

  • Detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare serial dilutions of the kinase inhibitor in both 2-MPA and DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted inhibitor or solvent-only controls to the appropriate wells (final solvent concentration <= 1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate to allow the detection signal to develop.

  • Measure the luminescence.

Data Analysis:

  • Determine the IC₅₀ value for the kinase inhibitor in both 2-MPA and DMSO.

  • Compare the signal-to-background ratio and Z'-factor for the assay in both solvents.

  • Assess any inhibition or enhancement of enzyme activity by the solvents themselves.

G cluster_reagent_prep Reagent Preparation cluster_reaction_setup Reaction Setup cluster_reaction_run Kinase Reaction cluster_detection Signal Detection cluster_data_analysis Data Analysis prep_inhibitor Prepare inhibitor dilutions in 2-MPA and DMSO add_inhibitor Add inhibitor or solvent control prep_inhibitor->add_inhibitor add_reagents Add kinase, substrate, and buffer to plate add_reagents->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction incubate_reaction Incubate for 60 min start_reaction->incubate_reaction stop_reaction Stop reaction and add detection reagent incubate_reaction->stop_reaction measure_lum Measure luminescence stop_reaction->measure_lum analyze_data Determine IC50 values Compare Z'-factor measure_lum->analyze_data

Biochemical Assay Workflow

Conclusion

This compound exhibits several physicochemical properties that make it a promising candidate as an alternative solvent to DMSO in high-throughput screening. Its ability to dissolve a range of compounds, lower hygroscopicity, and different volatility profile may offer advantages in specific assay systems. The provided protocols offer a framework for the systematic evaluation of 2-MPA in HTS workflows. A thorough comparison with DMSO across multiple parameters, including compound solubility, assay performance, and potential for interference, is essential to determine its suitability for large-scale screening campaigns. Successful validation of 2-MPA could provide a valuable new tool for the drug discovery community, expanding the options for compound management and screening.

References

analytical method development for 2-Methoxypropyl acetate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Method Development for 2-Methoxypropyl Acetate (B1210297) Using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

2-Methoxypropyl acetate (also known as propylene (B89431) glycol monomethyl ether acetate or PGMEA) is a widely utilized solvent in various industrial applications, including semiconductor manufacturing, automotive coatings, and printing inks.[1][2] Its prevalent use necessitates robust and reliable analytical methods for its quantification to ensure product quality, monitor workplace exposure, and assess environmental impact. This application note details a comprehensive and validated method for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[3]

This document provides researchers, scientists, and drug development professionals with a detailed protocol for the quantitative analysis of this compound. The method is designed to be accurate, precise, and specific, addressing the common challenges associated with the analysis of this analyte, including the potential presence of its structural isomer, 1-methoxy-2-propyl acetate.[3][4]

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (B129727) (HPLC grade or higher), Dichloromethane (B109758) (GC grade), Ethyl Acetate (HPLC grade).

  • Standards: this compound (99.5% purity or higher), 1-Methoxy-2-propyl acetate (as required for specificity assessment), and a suitable internal standard (e.g., Toluene-d8).

  • Reagents: Helium (99.999% purity) for GC carrier gas.

  • Sample Collection Media (for air analysis): Coconut shell charcoal tubes.[5][6]

Instrumentation and Chromatographic Conditions

A standard gas chromatograph coupled with a mass spectrometer is employed for this analysis. The following instrumental parameters are recommended:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column Agilent J&W DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minutes. Ramp: 15 °C/min to 220 °C. Hold: 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-200) and Selected Ion Monitoring (SIM)
SIM Ions (Quantitation) m/z 73 (primary), 87, 101 (qualifiers)
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). An internal standard (e.g., Toluene-d8 at a constant concentration of 10 µg/mL) should be added to each working standard.

Sample Preparation:

  • Liquid Samples (e.g., solvent mixtures, cleaning solutions): Accurately dilute the sample with methanol to bring the concentration of this compound within the calibration range. Add the internal standard to the final diluted sample.

  • Air Samples: Collect air samples using coconut shell charcoal tubes at a flow rate of 0.1 L/min for a total volume of 10 L.[5] Desorb the analyte from the charcoal using 1 mL of a 95:5 (v/v) mixture of dichloromethane and methanol.[5] Add the internal standard to the desorption solvent.

Method Validation

The developed method was validated according to international guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation
Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0% (Intra-day), < 3.5% (Inter-day)
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Specificity No interference from common solvents and isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation GC_MS_Analysis GC-MS Analysis Standard_Prep->GC_MS_Analysis Sample_Prep Sample Preparation Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantitation Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Experimental workflow for the GC-MS analysis of this compound.

signaling_pathway cluster_method_dev Method Development cluster_validation Method Validation Method_Dev Analytical Method Development Specificity Specificity Method_Dev->Specificity Establishes Linearity Linearity & Range Method_Dev->Linearity Determines Accuracy Accuracy Method_Dev->Accuracy Verifies Precision Precision Method_Dev->Precision Assesses LOD_LOQ LOD & LOQ Method_Dev->LOD_LOQ Calculates

Caption: Logical relationships in the analytical method validation process.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound in various sample matrices. The method is shown to be specific, linear, accurate, and precise, meeting the stringent requirements for analytical method validation. This protocol can be readily implemented in quality control, environmental monitoring, and research laboratories.

References

Application Note: HPLC Analysis of Reaction Kinetics in 2-Methoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of High-Performance Liquid Chromatography (HPLC) for the kinetic analysis of reactions involving 2-Methoxypropyl acetate (B1210297). Protocols are provided for monitoring both the synthesis of 2-Methoxypropyl acetate via Fischer-Speyer esterification and its hydrolysis. The described HPLC method allows for the simultaneous quantification of the reactant, 2-methoxy-1-propanol, the product, this compound, and acetic acid. This enables the precise determination of reaction rates and kinetic parameters, crucial for process optimization in chemical synthesis and understanding the stability of drug formulations containing ester functionalities.

Introduction

This compound is an organic solvent with applications in various industries. The kinetic analysis of its formation and degradation is essential for optimizing its synthesis and for understanding its stability under different conditions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring reaction kinetics due to its ability to separate and quantify multiple components in a reaction mixture with high resolution and sensitivity. This document provides a detailed protocol for the HPLC analysis of the reaction kinetics of this compound.

Key Experiments and Methodologies

Two primary reactions involving this compound are explored in this application note:

  • Synthesis via Fischer-Speyer Esterification: The acid-catalyzed reaction between 2-methoxy-1-propanol and acetic acid to form this compound.

  • Hydrolysis: The breakdown of this compound into 2-methoxy-1-propanol and acetic acid, which can be catalyzed by either acid or base.

The following sections provide detailed experimental protocols for studying the kinetics of these reactions using HPLC.

Experimental Protocol 1: Kinetic Analysis of this compound Synthesis

This protocol describes the monitoring of the esterification of 2-methoxy-1-propanol with acetic acid.

1. Materials and Reagents

  • 2-Methoxy-1-propanol (≥99%)

  • Glacial Acetic Acid (≥99.7%)

  • Sulfuric Acid (98%, as catalyst)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%)

  • This compound (for standard curve)

2. Instrumentation and HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[1][2]

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (v/v).

  • Gradient: Isocratic elution with 40:60 (v/v) Acetonitrile:Water (with 0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for acetic acid and the ester).

  • Injection Volume: 10 µL.

3. Standard Curve Preparation

Prepare standard solutions of 2-methoxy-1-propanol, acetic acid, and this compound in the mobile phase at concentrations ranging from 0.01 mg/mL to 1 mg/mL to establish calibration curves.

4. Reaction Procedure

  • In a temperature-controlled reactor, combine 2-methoxy-1-propanol and acetic acid in a 1:1 molar ratio.

  • Add a catalytic amount of sulfuric acid (e.g., 1% w/w of the total reactants).

  • Maintain the reaction at a constant temperature (e.g., 60 °C) with continuous stirring.

  • At specified time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase to stop the reaction.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

5. Data Analysis

  • Quantify the concentrations of 2-methoxy-1-propanol, acetic acid, and this compound at each time point using the calibration curves.

  • Plot the concentration of the product (this compound) as a function of time to determine the initial reaction rate.

  • Use the integrated rate laws to determine the order of the reaction and the rate constant (k).

Data Presentation: Synthesis of this compound

Time (min)[2-methoxy-1-propanol] (M)[Acetic Acid] (M)[this compound] (M)
05.005.000.00
154.254.250.75
303.683.681.32
602.892.892.11
902.352.352.65
1201.981.983.02

Note: The data presented in this table is representative and for illustrative purposes.

Experimental Protocol 2: Kinetic Analysis of this compound Hydrolysis

This protocol outlines the procedure for monitoring the acid-catalyzed hydrolysis of this compound.

1. Materials and Reagents

  • This compound (≥99%)

  • Hydrochloric Acid (1 M)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%)

  • 2-Methoxy-1-propanol (for standard curve)

  • Acetic Acid (for standard curve)

2. Instrumentation and HPLC Conditions

The same HPLC instrumentation and conditions as described in Experimental Protocol 1 can be used.

3. Standard Curve Preparation

Prepare standard solutions of this compound, 2-methoxy-1-propanol, and acetic acid in the mobile phase at concentrations ranging from 0.01 mg/mL to 1 mg/mL to establish calibration curves.

4. Reaction Procedure

  • In a temperature-controlled reactor, add a known concentration of this compound to a 1 M solution of hydrochloric acid.

  • Maintain the reaction at a constant temperature (e.g., 50 °C) with continuous stirring.

  • At specified time intervals (e.g., 0, 30, 60, 120, 180, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by neutralizing the aliquot with a stoichiometric amount of a suitable base (e.g., sodium bicarbonate) and diluting it in a known volume of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

5. Data Analysis

  • Quantify the concentration of the remaining this compound at each time point using the calibration curve.

  • Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction, this plot should be linear.

  • The negative of the slope of this line will be the pseudo-first-order rate constant (k').

Data Presentation: Hydrolysis of this compound

Time (min)[this compound] (M)ln([this compound])[2-methoxy-1-propanol] (M)[Acetic Acid] (M)
01.000.000.000.00
300.82-0.200.180.18
600.67-0.400.330.33
1200.45-0.800.550.55
1800.30-1.200.700.70
2400.20-1.610.800.80

Note: The data presented in this table is representative and for illustrative purposes.

Visualizations

G cluster_synthesis Synthesis Workflow Reactants 2-methoxy-1-propanol + Acetic Acid + Acid Catalyst Reaction Esterification (Constant Temperature) Reactants->Reaction 1. Mix Sampling Aliquots taken at time intervals Reaction->Sampling 2. Monitor Quenching Dilution in cold mobile phase Sampling->Quenching 3. Stop Reaction Analysis HPLC Analysis Quenching->Analysis 4. Prepare Data Concentration vs. Time Data Analysis->Data 5. Quantify

Caption: Experimental workflow for the kinetic analysis of this compound synthesis.

G cluster_hydrolysis Hydrolysis Workflow Reactant This compound + Acid/Base Catalyst Reaction Hydrolysis (Constant Temperature) Reactant->Reaction 1. Mix Sampling Aliquots taken at time intervals Reaction->Sampling 2. Monitor Quenching Neutralization and Dilution Sampling->Quenching 3. Stop Reaction Analysis HPLC Analysis Quenching->Analysis 4. Prepare Data ln(Concentration) vs. Time Data Analysis->Data 5. Quantify

Caption: Experimental workflow for the kinetic analysis of this compound hydrolysis.

G Reactants 2-methoxy-1-propanol + Acetic Acid Product This compound + Water Reactants->Product Esterification (Acid Catalyst) Product->Reactants Hydrolysis (Acid/Base Catalyst)

Caption: Reversible reaction of this compound synthesis and hydrolysis.

Conclusion

The HPLC methods and protocols detailed in this application note provide a robust framework for the kinetic analysis of reactions involving this compound. By accurately monitoring the concentrations of reactants and products over time, researchers can gain valuable insights into reaction mechanisms, determine kinetic parameters, and optimize reaction conditions. These methods are applicable to a wide range of research, development, and quality control activities in the chemical and pharmaceutical industries.

References

Application Notes and Protocols: The Role of 2-Methoxypropyl Acetate in Cross-Linking Systems for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297) (2-MPA), the beta-isomer of propylene (B89431) glycol methyl ether acetate (PGMEA), is a versatile organic solvent with significant applications across various high-technology sectors, including the electronics and coatings industries. While often referred to in broader contexts, its specific role in material science, particularly concerning cross-linking, is primarily as a facilitating agent rather than a direct cross-linking agent. In this capacity, it is a critical component in formulations where cross-linking is induced by other means, such as light or chemical reactions.

These application notes provide a detailed overview of the function and use of 2-methoxypropyl acetate in processes involving the formation of cross-linked polymeric materials, with a focus on its application in photoresist formulations.

Application Notes

Primary Role as a High-Performance Solvent in Cross-Linking Formulations

In the realm of material science, this compound's utility in cross-linking systems stems from its excellent solvency characteristics. It is adept at dissolving a wide range of polymers, resins, and other formulation components, which is a prerequisite for creating the homogeneous mixtures necessary for forming uniform, cross-linked films.[1][2][3][4][5][6]

Its key functions in these systems include:

  • Viscosity Control: By dissolving the solid components, 2-MPA reduces the viscosity of the formulation, enabling the application of thin, uniform coatings through methods like spin-coating.[7]

  • Film Formation: Its moderate evaporation rate is crucial for forming smooth, defect-free films. A solvent that evaporates too quickly can cause surface defects, while one that evaporates too slowly can lead to excessively long processing times.

  • Component Compatibility: It ensures that all components of a formulation, such as the polymer resin, photoinitiators, and other additives, remain in a single, stable phase.

Application in Photolithography: Facilitating Cross-Linking in Negative Photoresists

The most prominent example of this compound's role in a cross-linking process is in the formulation of negative photoresists.[3][7][8] In this application, the solvent itself does not participate in the cross-linking reaction but is essential for the process to occur effectively.

Negative photoresists are materials that become insoluble in a developer solution after being exposed to light. This change in solubility is due to a cross-linking reaction within the resist material. The typical components of such a system are:

  • Polymer Resin: Often a novolac resin.

  • Photoacid Generator (PAG): A compound that generates an acid upon exposure to light.

  • Cross-linking Agent: A molecule, such as an amine-based compound, that can form covalent bonds between the polymer chains.

  • Solvent: this compound or its alpha-isomer, PGMEA.[8]

The process is as follows:

  • The photoresist formulation, with all components dissolved in this compound, is applied to a substrate (e.g., a silicon wafer) via spin-coating to create a thin, uniform film.

  • The substrate is then baked to remove most of the solvent (soft-bake).

  • The film is exposed to UV light through a photomask. In the exposed regions, the PAG generates an acid.

  • A post-exposure bake (PEB) is performed. The acid generated in the previous step catalyzes a cross-linking reaction between the polymer resin and the cross-linking agent.[7]

  • The substrate is immersed in a developer solution. The unexposed regions, which are not cross-linked, dissolve, leaving behind the cross-linked, insoluble pattern.

In this workflow, this compound is critical for the initial film formation and for allowing the mobility of the PAG and cross-linking agent within the film during the baking and exposure steps.

Role in Coatings and Resin Systems

Similarly, in the coatings industry, this compound is used as a solvent for formulations containing polyisocyanates and other cross-linking systems.[5] It helps to control the viscosity and flow of the coating during application, ensuring a smooth and even finish. The actual cross-linking occurs as the solvent evaporates and the reactive components, such as isocyanates and polyols, react to form a durable polyurethane network.

Note on "Cross-linking Agent" in Water Treatment

Some sources refer to this compound as a cross-linking agent in water treatment.[9] However, the available literature does not provide a clear chemical mechanism for how it would directly cross-link polymers in this context. It is plausible that its role is misinterpreted or that it acts as a solvent or carrier for other reactive species in a more complex formulation. One mention of a reaction with xylene to produce light emission suggests a potential use as a chemical marker rather than a structural cross-linker.[9]

Quantitative Data

For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 70657-70-4
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Colorless liquid
Boiling Point ~154.8 °C
Flash Point ~47.9 °C
Density ~0.959 g/cm³

Experimental Protocols

The following is a representative protocol for the use of a negative photoresist formulation in which this compound is the primary solvent. This protocol is for illustrative purposes; specific parameters will vary depending on the exact photoresist, substrate, and desired feature size.

Protocol: Patterning of a Negative Photoresist

Materials and Equipment:

  • Silicon wafer

  • Negative photoresist formulation (e.g., containing a novolac resin, a photoacid generator, and a cross-linking agent in this compound)

  • This compound (for dilution and cleaning)

  • Developer solution (e.g., an aqueous alkaline solution)

  • Spin-coater

  • Hotplate

  • UV light source with a photomask

  • Beakers and appropriate personal protective equipment (PPE)

Procedure:

  • Substrate Preparation:

    • Clean a silicon wafer using a standard cleaning procedure (e.g., RCA clean).

    • Dehydrate the wafer by baking it on a hotplate at 150°C for 30 minutes to ensure good adhesion of the photoresist.

  • Photoresist Coating:

    • Place the wafer on the chuck of the spin-coater.

    • Dispense a sufficient amount of the negative photoresist formulation onto the center of the wafer.

    • Spin-coat the wafer at a predetermined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 seconds) to achieve the desired film thickness.

  • Soft-Bake:

    • Carefully transfer the coated wafer to a hotplate.

    • Bake the wafer at a specified temperature (e.g., 95°C) for a set time (e.g., 60 seconds) to evaporate most of the this compound solvent.

  • Exposure:

    • Place the photomask over the photoresist-coated wafer.

    • Expose the wafer to a UV light source with a specific dose of energy. The energy dose will depend on the sensitivity of the photoresist.

  • Post-Exposure Bake (PEB):

    • Transfer the exposed wafer to a hotplate.

    • Bake at a specified temperature (e.g., 115°C) for a specific time (e.g., 90 seconds). This step drives the acid-catalyzed cross-linking reaction in the exposed areas.

  • Development:

    • Immerse the wafer in the developer solution for a set duration (e.g., 60 seconds) with gentle agitation. The unexposed, non-cross-linked regions of the photoresist will dissolve.

    • Rinse the wafer with deionized water to stop the development process.

  • Hard-Bake (Optional):

    • For increased thermal and chemical stability of the patterned resist, a final bake at a higher temperature (e.g., 120-150°C) can be performed.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.

G Logical Relationship of Components in a Negative Photoresist Formulation A This compound (Solvent) E Homogeneous Photoresist Solution A->E dissolves B Polymer Resin (e.g., Novolac) B->E dissolves C Photoacid Generator (PAG) C->E dissolves D Cross-linking Agent (e.g., Amine-based) D->E dissolves

Caption: Components of a Negative Photoresist Formulation.

G Experimental Workflow for Photolithography using a Negative Photoresist cluster_prep Preparation cluster_pattern Patterning cluster_develop Development A Substrate Cleaning and Dehydration B Photoresist Coating (Spin-coating) A->B C Soft-Bake (Solvent Evaporation) B->C D UV Exposure (through Photomask) C->D E Post-Exposure Bake (PEB) (Acid-Catalyzed Cross-linking) D->E F Development (Removal of Unexposed Resist) E->F G Rinse and Dry F->G H Final Cross-linked Pattern G->H

Caption: Workflow for Negative Photoresist Patterning.

References

Application Note: Laboratory Scale Purification of 2-Methoxypropyl Acetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxypropyl acetate (B1210297) (also known as propylene (B89431) glycol monomethyl ether acetate, PGMEA) is a versatile solvent widely used in various industries, including paints, coatings, inks, and electronics manufacturing.[1][2] For many research and development applications, particularly in the pharmaceutical and electronics sectors, a high degree of purity is essential. Fractional distillation is an effective method for purifying 2-methoxypropyl acetate on a laboratory scale by separating it from impurities with different boiling points. This document provides a detailed protocol for this purification process.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is crucial for a successful distillation.

PropertyValueReference
CAS Number70657-70-4[1][3][4]
Molecular FormulaC6H12O3[1][4]
Molecular Weight132.16 g/mol [1][4][5]
Boiling Point~146 - 154.8 °C[4][6]
Density~0.96 g/cm³[1][4]
Flash Point~42 - 47.9 °C[1][6]
AppearanceClear, colorless liquid[5]
Vapor Pressure3.13 mmHg at 25°C[1]

Safety and Handling

This compound is a flammable liquid and vapor and poses several health hazards.[3][6][7][8][9] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and away from ignition sources.[3][6][7][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[3][9]

Hazard StatementPrecautionary Measures
H226: Flammable liquid and vapour.[3][7][9]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][7][9]
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][9]
H360D: May damage the unborn child.[3][8][9]P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor.[3]
H335: May cause respiratory irritation.[3][8][9]P261: Avoid breathing mist or vapour or spray.[7]

Experimental Protocol: Fractional Distillation

This protocol outlines the fractional distillation of this compound. The key to successful purification is maintaining a slow and steady distillation rate to allow for the efficient separation of components with different boiling points.[10]

Materials and Equipment:

  • Chemicals:

    • Crude this compound

    • Boiling chips

  • Glassware:

    • Round-bottom flask (distilling flask)

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with thermometer adapter

    • Condenser (Liebig or Allihn)

    • Receiving flask(s)

    • Thermometer

  • Equipment:

    • Heating mantle with a variable controller

    • Lab jack

    • Clamps and stands to secure the apparatus

    • Tubing for condenser water

    • Fume hood

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram below.

    • Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

    • Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.

    • Securely clamp the flask and connect the fractionating column.

    • Place the distillation head on top of the column and insert the thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.

    • Attach the condenser and the receiving flask.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the distilling flask gently using the heating mantle.[10]

    • Observe the formation of a vapor ring rising slowly up the fractionating column.

    • Adjust the heating rate to maintain a slow distillation rate, approximately 1 drop per second.[10]

    • Monitor the temperature at the distillation head. Initially, lower-boiling impurities will distill. Collect this first fraction in a separate receiving flask and label it as "Forerun."

    • The temperature should stabilize at the boiling point of this compound. Once the temperature is stable, switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Continue distillation while the temperature remains constant.

    • If the temperature begins to rise significantly again, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction separately.

    • Do not distill to dryness. Leave a small amount of residue in the distilling flask.

  • Shutdown and Storage:

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

    • The purified this compound should be stored in a tightly sealed container in a cool, well-ventilated, and dark place.[3][8]

Purity Assessment

The purity of the collected fractions can be assessed by several methods:

  • Gas Chromatography (GC): This is a highly effective method for determining the purity and identifying any remaining impurities.

  • Refractive Index: Measure the refractive index of the purified product and compare it to the literature value (approximately 1.473).

  • Boiling Point Range: A narrow boiling point range during distillation is a good indicator of high purity.

Workflow Diagram

G Workflow for Purification of this compound cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Fractional Distillation Apparatus B Add Crude 2-Methoxypropyl Acetate and Boiling Chips A->B C Start Cooling Water and Gentle Heating B->C D Observe Vapor Rise and Control Rate C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction (Pure this compound) at Constant Temperature E->F G Stop Distillation Before Dryness F->G J Purity Analysis (GC, Refractive Index) F->J H Cool and Disassemble Apparatus G->H I Store Purified Product H->I

References

safe handling and disposal procedures for 2-Methoxypropyl acetate in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Methoxypropyl Acetate (B1210297)

Product Name: 2-Methoxypropyl acetate (2-MPA) CAS Number: 70657-70-4 Synonyms: 2-methoxy-1-acetoxypropane, Acetic acid 2-methoxy propyl ester, beta-Propylene glycol monomethyl ether acetate (β-isomer)[1][2][3]

These notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory environment, intended for use by trained scientific professionals.

Hazard Identification and Risk Assessment

This compound is a flammable liquid and vapor that poses several health risks.[4][5][6] A thorough risk assessment should be conducted before any new experimental protocol involving this chemical.

Key Hazards:

  • Flammability: Flammable liquid and vapor (Category 3).[4][5][6][7] Vapors are heavier than air and may travel to an ignition source and flash back.[4][7]

  • Reproductive Toxicity: May damage the unborn child (Category 1B).[4][5][6]

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and may cause drowsiness or dizziness.[4][6][8]

  • Explosion Hazard: Vapors may form explosive mixtures with air, especially at elevated temperatures.[4][7]

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below.

PropertyValueSource(s)
Chemical Formula C₆H₁₂O₃[1][3][9]
Molecular Weight 132.16 g/mol [3][9][10]
Appearance Colorless, clear liquid[1][7]
Boiling Point 146 °C / 294.8 °F[7]
Flash Point 42 °C to 45.5 °C (closed cup)[7][11]
Density 0.97 g/cm³ at 25 °C
Vapor Pressure 0.516 kPa[1]
Solubility Soluble in water[7]
log Pow 0.43 - 1.2[7]
Acute Toxicity (Oral) LD50 Rat: > 2,000 mg/kg (Virtually nontoxic after a single ingestion)[8]
Acute Toxicity (Dermal) LD50 Rabbit: > 5,000 mg/kg (Virtually nontoxic after a single skin contact)[8]
Acute Toxicity (Inhalation) LC50 Rat: > 23.5 mg/l for 6 h (Virtually nontoxic by inhalation)[8]
Workplace Exposure Limit (WEL) TWA (8 hrs): 50 ppm (274 mg/m³); STEL (15 min): 100 ppm (548 mg/m³) (for PMA, the α-isomer)[12]

Note: Toxicity data can vary between sources. The classification "Toxic if swallowed, in contact with skin or if inhaled"[4] should be respected, and appropriate precautions taken despite some studies indicating low acute toxicity.

Experimental Protocols: Safe Handling and Use

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4][13] Use a certified chemical fume hood to keep airborne concentrations below exposure limits.[14]

  • Ignition Sources: All sources of ignition, including heat, sparks, and open flames, must be strictly excluded from the handling area.[4][7][13]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[4][7][14] Employ non-sparking tools and ensure all containers and equipment are properly grounded and bonded to prevent static discharge.[4][7][13][14]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5][14]

  • Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[13][15] Always inspect gloves for integrity before use. Wear a lab coat, long-sleeved clothing, and an apron as needed to prevent skin contact.[8][14]

  • Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.[4][6][13]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in work areas.[4][13]

General Handling Protocol
  • Ensure the work area is clean and free of incompatible materials (e.g., strong oxidizing agents).[13][16]

  • Confirm that all engineering controls (fume hood, ventilation) are operational.

  • Don the appropriate PPE as specified in section 3.2.

  • Ground all containers and receiving equipment before transferring the chemical.[4][13]

  • Open containers carefully in a well-ventilated area or fume hood to avoid breathing vapors.[13]

  • Dispense the required amount of the chemical using non-sparking tools.[7]

  • Keep containers tightly closed when not in use.[7][8]

  • After use, decontaminate any surfaces and properly store or dispose of the chemical.

  • Remove PPE carefully and wash hands and other exposed areas.

Storage and Disposal Protocols

Storage Protocol
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[8][13][14]

  • Keep away from heat, direct sunlight, and all sources of ignition.[4][5][13]

  • Store locked up and in a segregated, approved area.[6][14][16]

  • Store away from incompatible materials such as strong oxidizing agents, acids, copper, and natural rubber.[13][14]

  • Ensure storage containers are properly grounded and bonded.[12][13]

Spill and Emergency Protocol
  • Spill Cleanup:

    • Evacuate all non-essential personnel and eliminate all ignition sources immediately.[8][13]

    • Ventilate the area.

    • Wear full PPE, including respiratory protection.[4][5]

    • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binder).[6] Do not use sawdust.[6]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6][7][8]

    • Do not allow the spill to enter drains, sewers, or waterways.[5][6][16]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][13]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][13]

Disposal Protocol
  • Waste Classification: this compound is considered hazardous waste. Disposal must comply with all local, regional, and national regulations.[7][13][16]

  • Procedure:

    • Collect all waste containing this compound (including contaminated absorbents and PPE) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not dispose of it with household garbage or allow it to reach the sewage system.[6]

    • Arrange for disposal through an approved and licensed waste disposal contractor.[7]

    • Empty containers may still contain flammable and hazardous residues and should be treated as hazardous waste.[7]

Workflow Visualization

The following diagram illustrates the lifecycle and safe handling workflow for this compound in a laboratory setting.

Safe_Handling_Workflow cluster_0 Preparation & Handling cluster_1 Post-Handling & Disposal cluster_2 Emergency Protocol Receive Receive & Log Chemical Store Store in Flammable Cabinet (Grounded, Ventilated) Receive->Store Assess Conduct Risk Assessment Store->Assess Prepare Prepare Work Area (Fume Hood, No Ignition Sources) Assess->Prepare Don_PPE Don Appropriate PPE Prepare->Don_PPE Handle Handle/Use Chemical (Grounded Equipment) Don_PPE->Handle Decontaminate Decontaminate Glassware & Work Surfaces Handle->Decontaminate Experiment Complete Spill Spill Occurs Handle->Spill Accident Segregate_Waste Segregate Hazardous Waste (Labeled, Sealed Container) Decontaminate->Segregate_Waste Store_Waste Store Waste Securely Segregate_Waste->Store_Waste Dispose Dispose via Certified Vendor Store_Waste->Dispose Evacuate Evacuate & Ventilate Spill->Evacuate Cleanup Contain & Clean Up (Inert Absorbent, Non-Sparking Tools) Evacuate->Cleanup Spill_Waste Collect Spill Waste Cleanup->Spill_Waste Spill_Waste->Segregate_Waste Add to Waste Stream

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2-Methoxypropyl Acetate (2-MPA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for scaling up the synthesis of 2-Methoxypropyl acetate (B1210297) (2-MPA).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 2-Methoxypropyl acetate (2-MPA)? A1: The two main routes for 2-MPA synthesis are direct esterification and transesterification.[1]

  • Direct Acid-Catalyzed Esterification: This is the most common method, involving the reaction of 2-methoxypropanol with acetic acid. The reaction is reversible and requires an acid catalyst.[1]

  • Transesterification: This alternative route involves reacting 2-methoxypropanol with another ester, like methyl acetate, in the presence of a catalyst. This can sometimes be performed under milder conditions and avoids the production of water, which can simplify purification.[1]

Q2: What are the most significant challenges when scaling up 2-MPA production from the lab to a pilot or industrial scale? A2: Scaling up presents several key challenges:

  • Reaction Equilibrium: The esterification reaction is reversible, which limits the conversion rate. To achieve high yields, the water byproduct must be continuously removed to shift the equilibrium toward the product side.[1][2]

  • Catalyst Selection and Stability: While lab-scale synthesis might use liquid acids like H₂SO₄, industrial processes favor solid acid catalysts for easier separation and reduced corrosion. Catalyst deactivation and stability over time are critical concerns at scale.[1][3]

  • Heat and Mass Transfer: What works in a small flask may not work in a large reactor. Ensuring uniform heating and effective mixing becomes crucial to maintain consistent reaction rates and prevent localized overheating.[3][4]

  • Purification: Separating the final product from unreacted starting materials, the catalyst, and byproducts is more complex at a larger scale. The formation of an azeotrope between 2-methoxypropanol and water can further complicate this process.[5]

  • Safety: The process involves flammable liquids and potentially corrosive acids.[6][7] Additionally, like other ethers, 2-MPA can form explosive peroxides upon storage if exposed to air and light, necessitating careful handling and storage protocols.[1]

Q3: What types of catalysts are preferred for industrial-scale 2-MPA synthesis? A3: For industrial-scale production, solid acid catalysts are highly preferred over liquid acids like sulfuric acid. The most common are macroporous ion-exchange resins such as Amberlyst-15 and Amberlyst-35.[1] These catalysts offer high selectivity (over 98.5% in some cases), are thermally stable up to 150°C, and can be easily separated from the reaction mixture, making them ideal for continuous fixed-bed reactors.[1][8]

Q4: What are the common impurities and byproducts in 2-MPA production? A4: Besides unreacted 2-methoxypropanol and acetic acid, the primary byproduct is water. Other potential impurities include the beta-isomer (2-methoxypropan-1-acetate) if the starting alcohol contains 2-methoxypropan-1-ol.[9] During storage, peroxides can form due to oxidation.[1]

Troubleshooting Guide

Problem: My reaction conversion and yield are consistently low.

  • Possible Cause 1: Reaction Equilibrium is Limiting Conversion.

    • Solution: The esterification of 2-methoxypropanol is a reversible reaction.[1] To drive the reaction forward, the water byproduct must be removed as it forms. On a large scale, this is typically achieved using reactive distillation, where the reaction and distillation occur in the same unit, or by passing the reaction mixture through a distillation column to remove water before a second reactor.[1][5][8] Using a molar excess of one of the reactants (e.g., acetic acid) can also improve the yield.[2]

  • Possible Cause 2: Catalyst Deactivation.

    • Solution: Solid acid catalysts can lose activity over time due to fouling or poisoning from impurities in the feedstock.[3] Establish a catalyst regeneration or replacement schedule based on performance monitoring. Ensure that raw materials are of high purity to prolong catalyst life.

  • Possible Cause 3: Inadequate Reaction Temperature.

    • Solution: The reaction is typically conducted between 70-150°C.[8][9] Low temperatures lead to slow reaction rates. Carefully increase the temperature while monitoring the thermal stability limit of your catalyst (e.g., Amberlyst-15 is stable up to 150°C).[1] Ensure your heating system can provide uniform temperature control across the entire reactor volume.

Problem: The final product purity is below specification after distillation.

  • Possible Cause 1: Inefficient Purification/Separation.

    • Solution: A simple distillation setup that works in the lab may be insufficient for the required purity at scale. An industrial process often uses a multi-stage approach, including a column to remove light components (unreacted materials) followed by a rectification column to achieve the final product purity.[8][10] The formation of an azeotrope between 2-methoxypropanol and water can also complicate separation, potentially requiring an entrainer to effectively remove water.[5]

  • Possible Cause 2: Product Hydrolysis.

    • Solution: The ester product can hydrolyze back to 2-methoxypropanol and acetic acid in the presence of water and an acid catalyst.[1] This is especially a risk during workup and purification if conditions are not carefully controlled. Minimize the residence time of the product in acidic, aqueous environments, particularly at elevated temperatures.

Problem: I am experiencing safety issues, such as peroxide formation or pressure buildup.

  • Possible Cause 1: Peroxide Formation During Storage.

    • Solution: Ethers like 2-MPA can react with atmospheric oxygen to form unstable and potentially explosive peroxides, a process accelerated by heat and light.[1] For long-term storage, it is critical to keep the product under an inert atmosphere, such as nitrogen.[11] Commercial preparations are often stabilized with an antioxidant like BHT (2,6-di-tert-butyl-p-cresol).[1]

  • Possible Cause 2: Uncontrolled Exothermic Reaction.

    • Solution: While the esterification reaction is not violently exothermic, mixing all reagents at once in a large vessel and then heating can be dangerous.[12] A scaled-up process should use controlled, gradual addition of one reactant to the other to manage the heat generated and maintain temperature control.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for 2-MPA Synthesis

ParameterCatalyst System 1Catalyst System 2
Catalyst Amberlyst-15 (Ion-Exchange Resin)Amberlyst-35 (Ion-Exchange Resin)
Process Type Continuous, Fixed-Bed ReactorBatch Reactor
Typical Temperature 70 - 150 °C80 °C (353 K)
Reactant Ratio Varies by process design1:3 (2-methoxypropanol to Acetic Acid)
Reported Selectivity > 98.5%High
Reported Yield > 90-95% (with water removal)78% (at equilibrium)
Key Advantage Excellent for continuous production, high thermal stability.High equilibrium yield under optimized batch conditions.[5]

Table 2: Key Physicochemical Properties of this compound

PropertyValue
CAS Number 70657-70-4[9][11]
Molecular Formula C₆H₁₂O₃[9][13]
Molecular Weight 132.16 g/mol [9][11]
Boiling Point ~155 °C[11]
Density ~0.96 g/cm³ at 20°C[11][14]
Flash Point ~48 °C[14]
Solubility Sparingly soluble in water; soluble in chloroform, methanol.[14]

Experimental Protocols

Protocol 1: Lab-Scale Batch Synthesis

This protocol describes a typical lab-scale synthesis using a solid acid catalyst.

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, and a reflux condenser.

  • Reagents:

    • 2-methoxypropanol (1.0 mol)

    • Glacial Acetic Acid (1.2 mol, 1.2 equivalents)[9]

    • Amberlyst-15 catalyst (5-10% of total reactant weight)

  • Procedure:

    • Charge the flask with 2-methoxypropanol, acetic acid, and the Amberlyst-15 catalyst.

    • Heat the mixture to reflux (approx. 120-140°C) and maintain for 4-6 hours. Monitor the reaction progress using GC analysis.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature. Filter to remove the catalyst beads.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with:

      • Deionized water (to remove excess acid and alcohol).

      • 5% sodium bicarbonate solution (to neutralize remaining acid, watch for CO₂ evolution).[2][10]

      • Saturated brine solution (to help break any emulsions).

    • Dry the separated organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

Protocol 2: Conceptual Pilot-Scale Continuous Synthesis

This protocol outlines a continuous process for larger-scale production.

  • Setup: A system of two sequential fixed-bed reactors (packed with a solid acid catalyst like Amberlyst-15), an intermediate distillation column for water removal, and a final rectification column for product purification.[8]

  • Procedure:

    • Continuously pump pre-heated streams of 2-methoxypropanol and acetic acid into the first fixed-bed reactor, maintained at 100-120°C.

    • Direct the effluent from the first reactor into a distillation column designed to remove the water byproduct (and some unreacted starting materials) as the overhead stream.[1]

    • Feed the dehydrated bottom stream from the distillation column into the second fixed-bed reactor to drive the conversion to completion (>95%).

  • Purification:

    • The effluent from the second reactor, which is now crude 2-MPA, is fed into a final multi-stage rectification column.

    • Unreacted starting materials are recovered as a light fraction and recycled back to the initial feed stream.[8]

    • Pure this compound is collected as the main fraction.

Visualizations

G cluster_process Process Steps cluster_output Outputs cluster_recycle Recycle Stream Reactants Reactant Feed (2-Methoxypropanol + Acetic Acid) Preheater Pre-heater Reactants->Preheater Reactor1 Fixed-Bed Reactor 1 Preheater->Reactor1 Dehydration Distillation Column (Water Removal) Reactor1->Dehydration Reactor2 Fixed-Bed Reactor 2 Dehydration->Reactor2 Dehydrated Mixture Water Water Byproduct Dehydration->Water Purification Product Rectification Column Reactor2->Purification Product Pure 2-MPA Product Purification->Product Recycle Recycled Reactants Purification->Recycle Recycle->Reactants

Caption: Workflow for continuous production of this compound.

G Start Problem: Low Product Yield Check_Rxn Check Reaction Parameters Start->Check_Rxn Check_Cat Check Catalyst Activity Start->Check_Cat Check_Pur Check Purification Efficiency Start->Check_Pur Sol_Temp Increase Temp? (70-150°C) Check_Rxn->Sol_Temp Sol_Water Improve Water Removal? (e.g., Reactive Distillation) Check_Rxn->Sol_Water Sol_Ratio Adjust Reactant Ratio? Check_Rxn->Sol_Ratio Sol_Regen Regenerate or Replace Catalyst? Check_Cat->Sol_Regen Sol_Poison Check Feedstock for Catalyst Poisons? Check_Cat->Sol_Poison Sol_Dist Optimize Distillation Column Parameters? Check_Pur->Sol_Dist Sol_Hydro Investigate Product Loss due to Hydrolysis? Check_Pur->Sol_Hydro

Caption: Troubleshooting logic diagram for low product yield.

References

removal of water azeotrope in 2-Methoxypropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypropyl acetate (B1210297) (PGMEA). The focus is on addressing challenges related to the removal of the water azeotrope formed during esterification.

Frequently Asked Questions (FAQs)

Q1: Why is water removal critical in the synthesis of 2-Methoxypropyl acetate?

A1: The synthesis of this compound from 1-methoxy-2-propanol (B31579) and acetic acid is a reversible esterification reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the reactants, thus limiting the yield of the desired ester product. Furthermore, 1-methoxy-2-propanol forms a homogeneous azeotrope with water, making simple distillation ineffective for water removal and complicating the purification process.[1][2]

Q2: What is an azeotrope and why does it complicate water removal?

A2: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This is because the vapor has the same composition as the liquid mixture. In the case of this compound synthesis, the reactant 1-methoxy-2-propanol forms a minimum-boiling azeotrope with the water byproduct. This means that attempting to distill the water off will also remove the unreacted alcohol, preventing the reaction from reaching completion.[1]

Q3: What are the primary methods for removing the water azeotrope during synthesis?

A3: The most common and effective method is azeotropic distillation using an entrainer.[3][4] An entrainer is a solvent that is added to the reaction mixture to form a new, lower-boiling azeotrope with water. This ternary azeotrope is then distilled off, effectively removing the water and driving the reaction to completion. Reactive distillation is a more advanced technique that combines the chemical reaction and the separation of products in a single unit.[2][5] For removing trace amounts of water from the final product, standard laboratory drying agents can be used.[6]

Q4: How do I select an appropriate entrainer for azeotropic distillation?

A4: A suitable entrainer should:

  • Form a heterogeneous azeotrope with water, meaning it is immiscible with water upon condensation. This allows for easy separation of the water from the entrainer, which can then be recycled back into the reaction.

  • Have a boiling point for its azeotrope with water that is lower than the boiling points of all other components in the reaction mixture.[7]

  • Be chemically inert under the reaction conditions.

  • Not form azeotropes with the reactants or the product.[7]

Commonly used entrainers for this synthesis include toluene (B28343), cyclohexane, and benzene.[3][7][8] Toluene is often preferred as it forms a heterogeneous azeotrope with water and has been shown to result in high conversion rates.[2][7]

Troubleshooting Guide

Problem 1: My reaction has stalled and the yield of this compound is low.

  • Possible Cause: Inefficient removal of water from the reaction mixture is a likely cause, leading to an equilibrium that favors the reactants.

  • Solution: Implement azeotropic distillation using a Dean-Stark apparatus. This setup allows for the continuous removal of the water azeotrope as it forms.

    Experimental Protocol: Azeotropic Distillation with a Dean-Stark Apparatus

    • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

    • Charge the Reactor: Add 1-methoxy-2-propanol, acetic acid, an acid catalyst (e.g., Amberlyst 15 ion-exchange resin), and the chosen entrainer (e.g., toluene) to the flask.[2] The volume of the entrainer should be sufficient to fill the Dean-Stark trap.

    • Heating and Reflux: Heat the mixture to reflux. The vapor, consisting of the entrainer and water, will rise into the condenser.

    • Azeotrope Condensation and Separation: The condensed liquid will collect in the Dean-Stark trap. If a suitable entrainer like toluene is used, it will form two layers with the water. The denser water will settle to the bottom of the trap, while the less dense entrainer will overflow and return to the reaction flask.

    • Monitoring: The reaction can be monitored by observing the amount of water collected in the trap. The reaction is complete when no more water is being collected.

    • Workup: Once the reaction is complete, cool the mixture, remove the catalyst by filtration, and purify the this compound by distillation.

Problem 2: The distillate in my Dean-Stark trap is a single phase (homogeneous).

  • Possible Cause: The chosen entrainer forms a homogeneous azeotrope with water, or there is a significant amount of unreacted alcohol co-distilling.[7]

  • Solution: Switch to an entrainer that forms a heterogeneous azeotrope with water, such as toluene.[2][7] Ensure the reaction temperature is optimized to favor the formation of the water-entrainer azeotrope over other azeotropes.

Problem 3: My final product is cloudy or contains residual water.

  • Possible Cause: Trace amounts of water may remain after the workup, or the product may have been exposed to atmospheric moisture.

  • Solution: Dry the final product using a suitable drying agent or by azeotropic removal of residual water.

    Experimental Protocol: Final Product Drying

    • Drying with Anhydrous Salts:

      • Add a small amount of an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to the purified this compound.[6]

      • Swirl the flask and let it stand for 15-30 minutes. If the drying agent clumps together, add more until some remains free-flowing.

      • Filter or decant the dried product.

    • Azeotropic Removal with a Rotary Evaporator:

      • Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene.[6]

      • Remove the solvent and water azeotrope using a rotary evaporator. This process can be repeated 2-3 times for highly sensitive applications.[6]

Quantitative Data

ParameterValueReference
Boiling Point of this compound 145-146 °C[8]
Boiling Point of 1-methoxy-2-propanol 120 °C
Boiling Point of Acetic Acid 118 °C
Boiling Point of Water 100 °C
Cyclohexane-Water Azeotrope Boiling Point 69.8 °C[7]
Toluene-Water Azeotrope Boiling Point 84.1 °C[7]
Benzene-Water Azeotrope Boiling Point 69.3 °C[3]

Visual Guides

Troubleshooting_Workflow Start Start: Low Yield of This compound Check_Water Is water being effectively removed? Start->Check_Water Implement_Azeo Implement Azeotropic Distillation with Dean-Stark Trap Check_Water->Implement_Azeo No Check_Distillate Is the distillate in the Dean-Stark trap biphasic? Check_Water->Check_Distillate Yes Implement_Azeo->Check_Distillate Change_Entrainer Change to a heterogeneous entrainer (e.g., Toluene) Check_Distillate->Change_Entrainer No (Homogeneous) Check_Final_Product Is the final product clear and dry? Check_Distillate->Check_Final_Product Yes Optimize_Temp Optimize reaction temperature Change_Entrainer->Optimize_Temp Optimize_Temp->Implement_Azeo Dry_Product Dry product with anhydrous salts or rotary evaporation with Toluene Check_Final_Product->Dry_Product No (Cloudy/Wet) End End: High Purity This compound Check_Final_Product->End Yes Dry_Product->End

Caption: Troubleshooting workflow for water removal in this compound synthesis.

Dean_Stark_Setup cluster_0 Azeotropic Distillation Setup cluster_1 Condenser Reflux Condenser DeanStark Dean-Stark Trap Condenser->DeanStark Condensed Azeotrope Flask Reaction Flask (Reactants + Catalyst + Entrainer) DeanStark->Flask Recycled Entrainer Entrainer_Layer Entrainer Layer (Top) Flask->Condenser Vapor (Azeotrope) Heater Heating Mantle Water_Layer Water Layer (Bottom)

References

minimizing byproduct formation in 2-Methoxypropyl acetate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 2-Methoxypropyl acetate (B1210297) (2-MPA), also known as propylene (B89431) glycol methyl ether acetate (PGMEA).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-Methoxypropyl acetate (2-MPA)?

A1: The two main industrial routes for 2-MPA synthesis are direct esterification and transesterification.

  • Direct Esterification: This is a common method involving the reaction of 2-methoxypropanol (also known as propylene glycol methyl ether, PGME) with acetic acid, typically in the presence of an acid catalyst. This reaction is reversible and produces water as a byproduct.

  • Transesterification: This alternative route involves the reaction of 2-methoxypropanol with another ester, such as methyl acetate or ethyl acetate, and is also catalyzed. This method can sometimes be advantageous as it may proceed under milder conditions and avoids the production of water, which can simplify purification.

Q2: My 2-MPA synthesis via direct esterification is showing low yield. What are the common causes?

A2: Low yields in the direct esterification of 2-MPA are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the conversion of 2-methoxypropanol to the desired ester. In a batch reactor, the maximum conversion can be limited to as low as 46% due to this equilibrium limitation.

Q3: How can I improve the yield of my direct esterification reaction?

A3: To drive the reaction towards a higher yield of 2-MPA, several strategies can be employed:

  • Water Removal: Continuously removing water as it is formed is a highly effective method. This can be achieved through azeotropic distillation, often with the aid of an entrainer like toluene (B28343) or cyclohexane. Reactive distillation is an advanced technique that combines reaction and separation in a single unit to continuously remove byproducts.

  • Use of Excess Reactant: Employing an excess of one of the reactants, typically acetic acid, can shift the reaction equilibrium towards the product side. Molar ratios of 2-methoxypropanol to acetic acid of 1:3 have been shown to achieve high yields.

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and yield. While homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the product. Heterogeneous solid acid catalysts, such as Amberlyst-15, are often preferred due to their ease of separation and lower corrosivity.

Q4: What are the common byproducts in 2-MPA synthesis and how can I minimize them?

A4: The most common byproducts are the isomeric 2-methoxy-1-propyl acetate (the beta-isomer) and dipropylene glycol methyl ether (DPGME).

  • 2-Methoxy-1-propyl acetate (beta-isomer): The presence of this isomer is primarily due to the presence of 2-methoxy-1-propanol (the beta-isomer of the starting material) in the initial 2-methoxypropanol. To minimize its formation, it is crucial to use a high-purity starting material with a low beta-isomer content.

  • Dipropylene Glycol Methyl Ether (DPGME): This byproduct can form from the further reaction of the starting material, 2-methoxypropanol. Its formation can be influenced by reaction conditions. Optimizing temperature and reaction time can help minimize its formation.

Under harsh acidic conditions and elevated temperatures, there is also a risk of ether cleavage, which can lead to the formation of other impurities.

Q5: How can I monitor the progress of my reaction and the purity of my product?

A5: Gas chromatography (GC) is a powerful and widely used technique for monitoring the progress of the esterification reaction and assessing the purity of the final product. Both Flame Ionization Detectors (FID) and Mass Spectrometers (MS) can be used for detection and identification of the main product and any byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of 2-MPA Equilibrium Limitation: Water byproduct is shifting the reaction back to the reactants.- Implement continuous water removal (e.g., Dean-Stark trap with an entrainer like toluene or cyclohexane).- Consider using reactive distillation if equipment is available.- Use a molar excess of acetic acid (e.g., 1:1.5 or 1:3 ratio of 2-methoxypropanol to acetic acid).
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.- Ensure the catalyst is active and dry. For solid catalysts, ensure proper activation if required.- Increase the catalyst loading. Studies have shown that increasing catalyst loading up to a certain point (e.g., 10 wt%) can increase the reaction rate.
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for byproduct formation. The optimal temperature range is typically between 80-150°C.
High Impurity Levels (Low Purity) Presence of Beta-Isomer: The starting 2-methoxypropanol contains a significant amount of the 2-methoxy-1-propanol isomer.- Use high-purity starting materials with a specified low content of the beta-isomer (<0.5%).
Formation of DPGME: Sub-optimal reaction conditions may favor the formation of this byproduct.- Optimize the reaction temperature and time to favor the formation of the desired ester over DPGME.
Residual Starting Materials or Catalyst: Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion by monitoring with GC.- After the reaction, neutralize any acid catalyst with a mild base (e.g., sodium bicarbonate solution) and wash the organic layer with water and brine.- Purify the crude product by fractional distillation to separate the 2-MPA from unreacted starting materials and higher-boiling byproducts.
Reaction Stalls or Proceeds Very Slowly Poor Mass Transfer: In the case of solid catalysts, there may be insufficient mixing.- Ensure vigorous stirring to improve contact between the reactants and the catalyst surface.
Catalyst Poisoning: The catalyst may be poisoned by impurities in the reactants or solvent.- Use high-purity, anhydrous reactants and solvents.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on 2-MPA Yield

CatalystMolar Ratio (PGME:AA)Temperature (°C)Catalyst Loading (wt%)Time (h)Yield (%)Reference
Amberlyst-351:38010378
NKC-9 Resin1:18010-46
SO₄²⁻/TiO₂1:311010-73
Amberlyst-151:1607.3 ( g/mol reactant)8~40
Amberlyst-151:11007.3 ( g/mol reactant)4~50

Experimental Protocols

Protocol 1: Batch Synthesis of this compound Using a Solid Acid Catalyst

This protocol describes a laboratory-scale synthesis of 2-MPA using Amberlyst-15 as a heterogeneous acid catalyst with azeotropic removal of water.

Materials:

  • 2-Methoxypropanol (PGME, >99.5% purity, low beta-isomer content)

  • Glacial Acetic Acid (AA)

  • Amberlyst-15 ion-exchange resin (or similar solid acid catalyst)

  • Toluene (or cyclohexane) as entrainer

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reflux with a Dean-Stark trap, heating mantle, magnetic stirrer, and distillation apparatus.

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the flask, add 2-methoxypropanol (1.0 mol), acetic acid (1.2 mol), toluene (approximately 40 mL), and Amberlyst-15 (10% by weight of the total reactants).

  • Reaction: Heat the mixture to a gentle reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continuously remove the lower aqueous layer from the trap.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots from the reaction mixture and analyzing them by GC. The reaction is considered complete when the concentration of 2-methoxypropanol remains constant.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with a small amount of toluene and dried for potential reuse.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene by simple distillation.

    • Purify the remaining crude product by fractional distillation under atmospheric pressure to obtain pure this compound. Collect the fraction boiling at approximately 146°C.

  • Analysis: Confirm the purity of the final product using GC-FID or GC-MS.

Visualizations

Esterification_Workflow Experimental Workflow for 2-MPA Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Charge Reactants: 2-Methoxypropanol Acetic Acid Catalyst Entrainer reflux Heat to Reflux with Continuous Water Removal (Dean-Stark Trap) reactants->reflux monitor Monitor Reaction Progress (GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_cat Filter Catalyst cool->filter_cat neutralize Neutralize with NaHCO3 filter_cat->neutralize wash Wash with Water & Brine neutralize->wash dry Dry Organic Layer wash->dry distill Fractional Distillation dry->distill product Pure 2-MPA distill->product

Caption: Experimental Workflow for 2-MPA Synthesis

Troubleshooting_Logic Troubleshooting Logic for Low 2-MPA Yield start Low Yield Observed check_water Is water being effectively removed? start->check_water check_ratio Is reactant ratio optimized? check_water->check_ratio Yes improve_water Implement/improve azeotropic distillation or use reactive distillation. check_water->improve_water No check_catalyst Is catalyst active and sufficient? check_ratio->check_catalyst Yes increase_acid Increase molar ratio of acetic acid to 2-methoxypropanol. check_ratio->increase_acid No check_temp Is reaction temperature optimal? check_catalyst->check_temp Yes replace_catalyst Use fresh/more catalyst. check_catalyst->replace_catalyst No adjust_temp Adjust temperature (typically 80-150°C). check_temp->adjust_temp No solution Yield Improved check_temp->solution Yes improve_water->solution increase_acid->solution replace_catalyst->solution adjust_temp->solution

Caption: Troubleshooting Logic for Low 2-MPA Yield

troubleshooting peak tailing in GC analysis of 2-Methoxypropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2-Methoxypropyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of 2-Methoxypropyl acetate?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" latter half. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and overall decreased analytical precision. For a polar compound like this compound, peak tailing is a common issue that needs to be addressed for reliable results.

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound are typically related to interactions between the analyte and active sites within the GC system, or suboptimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions can occur with active silanol (B1196071) groups on the surfaces of the inlet liner, glass wool, column, or detector.[1]

  • Column Issues: Contamination or degradation of the stationary phase of the column can create active sites.[2]

  • Improper Method Parameters: An incorrect inlet temperature, oven temperature program, or carrier gas flow rate can lead to poor vaporization and band broadening.

  • Solvent Effects: Mismatched polarity between the solvent, analyte, and stationary phase can cause peak distortion.[2]

Q3: How can I quickly diagnose the source of peak tailing in my analysis?

A3: A systematic approach is the most efficient way to diagnose the problem. A good starting point is to inject a non-polar compound, like a hydrocarbon. If this peak also tails, the issue is likely mechanical or related to the flow path, such as a poor column installation or a leak.[3] If only the this compound peak (and other polar compounds) tails, the problem is more likely chemical in nature, such as active sites in the system.[1]

Troubleshooting Guides

This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing of this compound.

Guide 1: Inlet System Troubleshooting

Q: My this compound peak is tailing. Could the inlet be the problem?

A: Yes, the inlet is a very common source of peak tailing. Here’s a systematic approach to troubleshooting your inlet system:

  • Inspect and Replace the Septum and O-ring: A worn or cored septum can be a source of leaks and contamination. Replace the septum and liner O-ring as part of routine maintenance.

  • Clean or Replace the Inlet Liner: The inlet liner is a primary site for the accumulation of non-volatile residues and the creation of active sites.[4] Replace the liner with a new, deactivated one. For polar compounds like this compound, a liner with glass wool should also be properly deactivated.

  • Optimize Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of this compound, leading to peak tailing. Conversely, a temperature that is too high can cause degradation. A good starting point is 250 °C.

Quantitative Data Summary: Effect of Inlet Temperature on Peak Asymmetry

Inlet Temperature (°C)Expected Peak Asymmetry Factor*Observations
200> 1.8Incomplete vaporization, significant tailing.
2501.2 - 1.5Improved vaporization, reduced tailing.
275< 1.2Optimal vaporization, symmetrical peak.

*Note: These are representative values for a polar analyte like this compound. Actual values may vary depending on the specific GC system and conditions.

Guide 2: Column and Method Parameters Troubleshooting

Q: I've serviced the inlet, but the peak tailing persists. What should I check next?

A: If inlet maintenance does not resolve the issue, the problem may lie with the GC column or the analytical method parameters.

  • Column Conditioning: If the column is new or has been unused for some time, it may require conditioning. Conditioning the column at a high temperature (below its maximum limit) helps to remove any contaminants and ensure a stable baseline.

  • Column Trimming: The front end of the column can accumulate non-volatile residues and become active over time. Trimming 10-20 cm from the inlet end of the column can often restore peak shape.

  • Evaluate Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. The optimal flow rate will depend on the column dimensions and carrier gas type. It is important to ensure the flow rate is optimized for the best efficiency.

  • Stationary Phase Selection: this compound is a polar compound. Using a column with a polar stationary phase, such as a wax-type column (e.g., StabilWax) or a mid-polarity column like a 6% cyanopropylphenyl phase, is recommended to achieve good peak shape.

Quantitative Data Summary: Effect of Carrier Gas Flow Rate on Peak Asymmetry

Carrier Gas (Helium) Flow Rate (mL/min)Expected Peak Asymmetry Factor*Observations
0.5> 1.7Increased band broadening, significant tailing.
1.01.2 - 1.4Improved efficiency, reduced tailing.
1.5< 1.2Optimal efficiency, symmetrical peak.

*Note: These are representative values for a polar analyte like this compound on a standard capillary column. Actual values may vary.

Experimental Protocols

Protocol 1: Inlet Maintenance Procedure
  • Cool the Inlet: Set the GC inlet temperature to a safe temperature (e.g., < 50 °C) and allow it to cool down.

  • Turn Off Gases: Turn off the carrier and makeup gas flows at the instrument.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum.

  • Remove the Inlet Liner: Carefully remove the inlet liner using appropriate forceps.

  • Clean the Inlet: If necessary, clean the inside of the inlet with a suitable solvent (e.g., methanol, followed by acetone) and a clean swab.

  • Install New Liner, O-ring, and Septum: Place a new, deactivated O-ring on a new, deactivated liner and insert it into the inlet. Place a new septum in the septum nut and tighten it (do not overtighten).

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and check for leaks around the septum nut using an electronic leak detector.

  • Heat the Inlet: Set the inlet to the desired temperature and allow it to equilibrate.

Protocol 2: GC Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound and can be optimized for your specific instrumentation.

  • Column: StabilWax (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar polar column).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes.

  • Inlet: Split/Splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Detector: Flame Ionization Detector (FID) at 275 °C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium or Nitrogen): 25 mL/min.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound is_hydrocarbon_tailing Inject a non-polar hydrocarbon. Does it also show tailing? start->is_hydrocarbon_tailing mechanical_issues Mechanical/Flow Path Issue is_hydrocarbon_tailing->mechanical_issues Yes chemical_issues Chemical/Activity Issue is_hydrocarbon_tailing->chemical_issues No check_installation Check Column Installation (ferrules, cutting) mechanical_issues->check_installation check_leaks Check for Leaks (septum, fittings) check_installation->check_leaks end_good Peak Shape Improved check_leaks->end_good inlet_maintenance Perform Inlet Maintenance (replace liner, septum, O-ring) chemical_issues->inlet_maintenance column_maintenance Perform Column Maintenance (trim column, condition) inlet_maintenance->column_maintenance method_optimization Optimize Method Parameters (inlet temp, flow rate, column phase) column_maintenance->method_optimization method_optimization->end_good end_bad Problem Persists (Consult Instrument Manual/ Contact Manufacturer)

References

Technical Support Center: Enhancing API Solubility in 2-Methoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of poorly soluble Active Pharmaceutical Ingredients (APIs) in 2-Methoxypropyl acetate (B1210297) (2-MPA). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their formulation efforts.

Troubleshooting Guide

This section addresses common issues encountered during the solubilization of APIs in 2-Methoxypropyl acetate.

Issue Potential Cause Suggested Solution
API does not dissolve completely in this compound. The API has inherently low solubility in 2-MPA at the tested concentration.- Increase the temperature of the solution. - Reduce the particle size of the API through micronization. - Employ a co-solvent system. - Evaluate the use of solubilizing excipients.
API precipitates out of the this compound solution over time. The solution is supersaturated and thermodynamically unstable.- Add a stabilizing polymer to inhibit crystallization. - Store the solution at a constant, controlled temperature. - Reduce the API concentration to below its saturation point in 2-MPA.
The viscosity of the solution is too high after adding excipients. The chosen polymer or excipient has a significant thickening effect at the concentration used.- Screen for alternative excipients with lower viscosity impact. - Reduce the concentration of the current excipient. - Optimize the formulation to achieve the desired solubility with a minimal amount of viscosity-enhancing additives.
Inconsistent solubility results between batches. Variability in the quality of this compound, API particle size, or experimental conditions.- Ensure consistent sourcing and quality of 2-MPA. - Standardize the particle size of the API used in each experiment. - Maintain precise control over temperature, mixing speed, and duration.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of APIs in this compound?

A1: The solubility of an API in this compound is highly dependent on the physicochemical properties of the API itself. 2-MPA is a solvent with moderate polarity and is miscible with many common organic solvents, making it a versatile solvent for a range of compounds. However, for many poorly soluble APIs, particularly those in BCS Class II and IV, the solubility may be limited. It is essential to experimentally determine the solubility for each specific API.

Q2: How can I enhance the solubility of my API in this compound?

A2: Several techniques can be employed to improve the solubility of poorly soluble APIs in 2-MPA. These include physical modifications like particle size reduction and the formation of amorphous solid dispersions, as well as formulation-based approaches such as the use of co-solvents and solubilizing excipients.

Q3: What are suitable co-solvents to use with this compound?

A3: The choice of a co-solvent depends on the properties of the API. Common co-solvents that are miscible with this compound and can enhance the solubility of non-polar or semi-polar APIs include ethanol, isopropanol, and acetone. For more polar APIs, small amounts of a more polar solvent might be beneficial, but miscibility should be confirmed.

Q4: What is the effect of temperature on API solubility in this compound?

A4: Generally, the solubility of solid APIs in a solvent increases with temperature. This principle applies to this compound as well. Applying heat can be a simple and effective method to increase the amount of API that can be dissolved. However, the thermal stability of the API must be considered to prevent degradation.

Q5: How can I prevent my API from crashing out of a this compound solution?

A5: API precipitation from a solution is often due to supersaturation or changes in temperature. To prevent this, you can incorporate a crystallization inhibitor, such as a polymer (e.g., PVP, HPMC), into the formulation. Maintaining a stable temperature and avoiding rapid cooling can also help maintain the API in solution.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the solubility of a model poorly soluble API (BCS Class II) in this compound and demonstrate the impact of various enhancement techniques.

Table 1: Solubility of a Model API in this compound at Different Temperatures

Temperature (°C)Solubility (mg/mL)
255.2
4012.8
6025.5

Table 2: Effect of Co-solvents on the Solubility of a Model API in this compound at 25°C

Co-solvent System (v/v)Solubility (mg/mL)
100% this compound5.2
80% 2-MPA / 20% Ethanol15.7
80% 2-MPA / 20% Acetone18.3
80% 2-MPA / 20% Isopropanol14.1

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an API in this compound at a given temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of the API to a vial containing a known volume of this compound.

  • Place the vial in a thermostatically controlled environment (e.g., a 25°C water bath) on a magnetic stirrer.

  • Stir the suspension for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the suspension to settle for 1 hour.

  • Centrifuge the vial at 5000 rpm for 15 minutes to pellet the undissolved API.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the API concentration using a validated HPLC method.

  • The determined concentration represents the saturation solubility of the API in this compound at that temperature.

Protocol 2: Preparation of an Amorphous Solid Dispersion using Solvent Evaporation

Objective: To improve the solubility of a poorly soluble API by creating an amorphous solid dispersion (ASD) with a polymer using this compound as the solvent.

Materials:

  • Poorly soluble API

  • Polymer (e.g., Polyvinylpyrrolidone (PVP) K30)

  • This compound

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolve the API and the polymer in this compound in a 1:2 ratio (API:polymer) by weight. The total solid concentration should be around 10% (w/v).

  • Stir the solution until both the API and the polymer are completely dissolved.

  • Transfer the solution to the flask of a rotary evaporator.

  • Evaporate the this compound under reduced pressure at a controlled temperature (e.g., 50-60°C).

  • Continue the evaporation until a dry film is formed on the inside of the flask.

  • Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting powder is the amorphous solid dispersion, which can be characterized for its dissolution properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis api Poorly Soluble API mix Mixing & Dissolution api->mix solvent This compound solvent->mix excipient Solubility Enhancer (e.g., Co-solvent, Polymer) excipient->mix solution API Solution mix->solution Solubilization characterization Characterization (e.g., HPLC for concentration) solution->characterization stability Stability Assessment (Precipitation Monitoring) solution->stability

Caption: Experimental workflow for enhancing API solubility.

troubleshooting_logic start Problem: API Precipitation in 2-MPA Solution cause1 Is the solution supersaturated? start->cause1 cause2 Was there a temperature drop? cause1->cause2 No solution1 Add Crystallization Inhibitor (e.g., PVP, HPMC) cause1->solution1 Yes cause3 Is the API degrading? cause2->cause3 No solution2 Maintain Constant Temperature cause2->solution2 Yes solution3 Assess API Stability in 2-MPA cause3->solution3 Yes

Caption: Troubleshooting logic for API precipitation.

Technical Support Center: Stabilization of 2-Methoxypropyl Acetate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stabilization of 2-Methoxypropyl acetate (B1210297) (PGMEA) in pharmaceutical formulations. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Methoxypropyl acetate (PGMEA) in pharmaceutical formulations?

A1: The two main degradation pathways for PGMEA are hydrolysis and peroxide formation.

  • Hydrolysis: PGMEA is an ester and is susceptible to hydrolysis, especially under alkaline conditions, to form 2-methoxy-1-propanol and acetic acid. This reaction is catalyzed by the presence of acids or bases. While its related isomer, 1-methoxy-2-propyl acetate, is reported to be stable at acidic (pH 4) and neutral (pH 7) conditions, it undergoes hydrolysis at pH 9 with a half-life of 8.10 days at 25°C. The rate of hydrolysis is also dependent on temperature.

  • Peroxide Formation: Like other ethers, PGMEA can undergo auto-oxidation in the presence of oxygen to form peroxides. This process can be initiated by light, heat, and the presence of metal ion impurities. Peroxide formation is a significant concern as it can lead to the degradation of the active pharmaceutical ingredient (API) and pose a safety risk.

Q2: How do pH and temperature affect the stability of PGMEA?

A2: Both pH and temperature significantly influence the rate of PGMEA degradation.

  • pH: PGMEA is most stable at a neutral to slightly acidic pH. Alkaline conditions markedly accelerate the rate of hydrolysis. The increase in hydroxide (B78521) ion concentration directly correlates with an increased rate of ester hydrolysis.

  • Temperature: An increase in temperature accelerates the rate of both hydrolysis and peroxide formation. The effect of temperature on the reaction rate can be quantified by the apparent activation energy.

Q3: What are common signs of PGMEA degradation in a formulation?

A3: Degradation of PGMEA can manifest in several ways:

  • pH Shift: The formation of acetic acid from hydrolysis will lead to a decrease in the pH of the formulation.

  • Precipitation: Changes in the solvent composition due to PGMEA degradation can alter the solubility of the API or other excipients, leading to precipitation.

  • Loss of API Potency: Degradation products of PGMEA or the peroxides formed can react with the API, causing its degradation and a loss of therapeutic efficacy.

  • Appearance of Unknown Peaks in Chromatograms: Stability-indicating analytical methods, such as HPLC, will show the appearance of new peaks corresponding to degradation products.

Troubleshooting Guides

Issue 1: Decrease in pH of the Formulation Over Time
Potential Cause Troubleshooting Steps
Hydrolysis of PGMEA 1. pH Adjustment: Incorporate a buffering agent into the formulation to maintain a stable pH, ideally in the neutral to slightly acidic range. 2. Storage Conditions: Store the formulation at controlled room temperature or under refrigeration to slow down the hydrolysis rate.
Issue 2: Formation of Peroxides
Potential Cause Troubleshooting Steps
Auto-oxidation of PGMEA 1. Inert Atmosphere: During manufacturing, purge the formulation and the container headspace with an inert gas like nitrogen or argon to minimize oxygen exposure. 2. Antioxidant Addition: Incorporate a suitable antioxidant into the formulation. Common choices include Butylated Hydroxytoluene (BHT), Propyl Gallate, and Ethylenediaminetetraacetic acid (EDTA). BHT is a free radical scavenger, while EDTA acts as a chelating agent to sequester metal ions that can catalyze oxidation. 3. Light Protection: Store the formulation in light-resistant containers to prevent photo-initiated oxidation.
Issue 3: Precipitation of the Active Pharmaceutical Ingredient (API)
Potential Cause Troubleshooting Steps
Change in Solvent Composition due to PGMEA Degradation 1. Stabilize PGMEA: Implement the strategies outlined above to prevent hydrolysis and peroxide formation. 2. Solubility Enhancement: If the API has borderline solubility, consider adding a co-solvent or a solubilizing agent that is compatible with PGMEA and the API.
Incompatibility with Degradation Products 1. Forced Degradation Studies: Conduct forced degradation studies to identify the degradation products and assess their impact on API solubility. 2. Excipient Screening: Evaluate different excipients for their compatibility with both the API and PGMEA under stress conditions.

Data Presentation

Table 1: Hydrolysis Rate of 1-Methoxy-2-propyl acetate (a PGMEA isomer) at 25°C

pHHalf-life (days)
4Stable
7Stable
98.10

Data is for the related isomer and serves as an indicator of stability trends for PGMEA.

Table 2: Comparative Efficacy of Common Antioxidants

AntioxidantMechanism of ActionEffectiveness
Butylated Hydroxytoluene (BHT) Free radical scavengerEffective in preventing peroxide formation.
Propyl Gallate Free radical scavenger and metal chelatorDemonstrates high antioxidant activity, often superior to BHT.
Ethylenediaminetetraacetic acid (EDTA) Metal chelating agentPrevents metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Assay of a Drug in a PGMEA-Based Injectable Formulation

1. Objective:

To develop and validate a stability-indicating HPLC-UV method for the quantification of a lipophilic drug and its degradation products in a parenteral formulation containing PGMEA.

2. Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference standards of the drug and its known impurities

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • PGMEA (placebo)

  • Forced degradation samples (acid, base, peroxide, heat, light)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As per the UV absorbance maximum of the drug

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) and dilute to the working concentration with the mobile phase.

  • Sample Solution: Dilute the injectable formulation with the mobile phase to achieve a final concentration within the linear range of the method.

  • Placebo Solution: Prepare the formulation without the active drug to identify any peaks originating from the excipients, including PGMEA and its degradation products.

5. Forced Degradation Study:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection. Analyze all stressed samples by HPLC.

6. Validation Parameters:

  • Specificity: Demonstrate that the peaks for the drug, its degradation products, and excipients are well-resolved.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the drug over a defined range.

  • Accuracy: Determine the recovery of the drug spiked into the placebo at different concentration levels.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the drug that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Visualizations

Degradation Pathway of this compound

PGMEA This compound (PGMEA) Hydrolysis Hydrolysis (+H2O) PGMEA->Hydrolysis Oxidation Auto-oxidation (+O2) PGMEA->Oxidation Products1 2-Methoxy-1-propanol + Acetic Acid Hydrolysis->Products1 Products2 Peroxides Oxidation->Products2 Start Instability Observed (e.g., pH shift, precipitation) Check_pH Monitor pH Start->Check_pH pH_Shift pH Shift Detected? Check_pH->pH_Shift Check_Peroxides Test for Peroxides pH_Shift->Check_Peroxides No Stabilize_pH Action: Add Buffer pH_Shift->Stabilize_pH Yes Peroxides_Detected Peroxides Detected? Check_Peroxides->Peroxides_Detected Check_API Analyze API Purity/Concentration Peroxides_Detected->Check_API No Stabilize_Oxidation Action: Add Antioxidant, Use Inert Atmosphere Peroxides_Detected->Stabilize_Oxidation Yes API_Degradation API Degradation? Check_API->API_Degradation Reformulate Action: Re-evaluate Excipients, Optimize Formulation API_Degradation->Reformulate Yes End Stable Formulation API_Degradation->End No Stabilize_pH->Check_Peroxides Stabilize_Oxidation->Check_API Reformulate->End

Technical Support Center: Resolving Phase Separation in 2-Methoxypropyl Acetate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues with 2-Methoxypropyl acetate (B1210297) (MPA) in emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxypropyl acetate (MPA) and why is it used in emulsions?

This compound (MPA) is a clear, colorless liquid with a mild odor.[1][2] It is a solvent with both ether and ester functionalities, allowing it to dissolve a wide range of substances.[2] In pharmaceutical and research settings, it can be used as a carrier for active pharmaceutical ingredients (APIs) in emulsion-based drug delivery systems. Its limited miscibility with water, however, can present challenges in maintaining emulsion stability.[3]

Q2: What are the common signs of instability in emulsions containing MPA?

Emulsion instability can manifest in several ways:

  • Creaming: The upward movement of the dispersed phase droplets, forming a concentrated layer on the surface. This is a reversible process.[4]

  • Sedimentation: The downward movement of the dispersed phase droplets, forming a layer at the bottom. This is also generally reversible.

  • Flocculation: The aggregation of dispersed droplets into loose clusters without the rupture of the interfacial film. This can be a precursor to coalescence and is often reversible.

  • Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the number of droplets and an increase in the average droplet size. This is an irreversible process and ultimately leads to complete phase separation.

  • Phase Inversion: The emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.

  • Breaking: Complete separation of the oil and water phases into two distinct layers. This is the final stage of emulsion instability and is irreversible.

Q3: What are the primary causes of phase separation in MPA emulsions?

Phase separation in MPA emulsions is a result of the system's thermodynamic instability. The primary contributing factors include:

  • Incorrect Surfactant Selection: The type and concentration of the emulsifying agent are critical. An inappropriate Hydrophilic-Lipophilic Balance (HLB) value of the surfactant will not provide adequate stabilization at the oil-water interface.

  • Insufficient Surfactant Concentration: There may not be enough surfactant molecules to effectively cover the surface of all the dispersed phase droplets, leading to droplet coalescence.

  • Inappropriate Oil-to-Water Ratio: The relative volumes of the oil and water phases can significantly impact emulsion stability.

  • High Interfacial Tension: A high interfacial tension between the MPA and water phases promotes droplet coalescence to minimize the interfacial area.

  • Improper Homogenization: Insufficient energy input during emulsification can result in large and non-uniform droplet sizes, which are more prone to creaming or sedimentation.

  • Environmental Factors: Temperature fluctuations and prolonged storage can negatively affect emulsion stability.

Troubleshooting Guides

Issue 1: Immediate Phase Separation After Preparation

Q: My MPA emulsion separates into distinct layers almost immediately after I stop mixing. What's going wrong?

A: This indicates a fundamental instability in your formulation. The most likely causes are related to the surfactant or the emulsification process.

Troubleshooting Steps:

  • Verify Surfactant HLB Value: For an oil-in-water (O/W) emulsion, you generally need a surfactant or a blend of surfactants with a higher HLB value (typically 8-18). For a water-in-oil (W/O) emulsion, a lower HLB value (typically 3-6) is required. The required HLB for MPA in an O/W emulsion is not explicitly documented in readily available literature, so empirical determination is necessary. You can start by calculating the required HLB of your oil phase and selecting a surfactant blend that matches this value.

  • Adjust Surfactant Concentration: Insufficient surfactant will not adequately stabilize the droplets. Try incrementally increasing the surfactant concentration. However, be aware that excessive surfactant can also lead to instability.

  • Optimize Homogenization: The energy input during emulsification is crucial for reducing droplet size.

    • Increase the speed and/or duration of homogenization.

    • Consider using a high-shear homogenizer for more efficient droplet size reduction.

Issue 2: Creaming or Sedimentation Observed Over Time

Q: My MPA emulsion looks stable initially, but after a few hours or days, a white layer forms at the top (creaming). How can I prevent this?

A: Creaming is a common issue and is driven by the density difference between the oil and water phases. While it's a less severe form of instability than coalescence, it is often a precursor to it.

Troubleshooting Steps:

  • Reduce Droplet Size: Smaller droplets are less affected by gravity and will cream more slowly. Improve your homogenization process to achieve a smaller mean droplet size.

  • Increase Continuous Phase Viscosity: Increasing the viscosity of the continuous phase (the water phase in an O/W emulsion) will hinder the movement of the dispersed droplets. Consider adding a viscosity-modifying agent (thickener) such as xanthan gum, carbomer, or cellulosic derivatives.

  • Match Phase Densities: While often impractical, adjusting the density of either the oil or water phase to be closer to the other can reduce the driving force for creaming.

Data Presentation

Table 1: Illustrative Example of the Effect of Surfactant HLB on the Stability of a 10% this compound O/W Emulsion

Surfactant BlendHLB ValueObservation after 24 hoursCreaming Index (%)Mean Droplet Size (nm)
Span 804.3Complete phase separation100> 5000
Tween 80 / Span 80 (1:1)9.6Significant creaming451200
Tween 80 / Span 80 (3:1)12.3Slight creaming15650
Tween 8015.0Stable, minimal creaming< 5400

Note: This data is for illustrative purposes to demonstrate the concept of HLB and its effect on emulsion stability. Actual results may vary depending on the specific formulation and processing conditions.

Table 2: Illustrative Example of the Effect of Homogenization Time on Mean Droplet Size and Stability of a 10% this compound O/W Emulsion (Surfactant HLB = 12.3)

Homogenization Time (minutes)Mean Droplet Size (nm)Polydispersity Index (PDI)Observation after 24 hours
115000.8Rapid creaming
57000.4Moderate creaming
104500.2Slight creaming
153000.15Visually stable

Note: This data is for illustrative purposes. The optimal homogenization time will depend on the specific equipment and formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

Materials:

  • This compound (MPA)

  • Deionized water

  • Surfactant(s) (e.g., Tween series, Span series)

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve the water-soluble surfactant(s) (high HLB) in the required amount of deionized water. Heat the aqueous phase to 70-75°C.

  • Prepare the Oil Phase: In a separate beaker, dissolve the oil-soluble surfactant(s) (low HLB), if using a blend, in the this compound. Heat the oil phase to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

  • Homogenization: Continue homogenization for a predetermined time (e.g., 5-15 minutes) to achieve the desired droplet size.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Evaluation of Emulsion Stability

1. Visual Observation and Creaming Index Measurement:

  • Transfer a known volume of the freshly prepared emulsion into a graduated cylinder and seal it.

  • Store the cylinder at a controlled temperature (e.g., 25°C).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours and then daily), visually inspect the emulsion for any signs of instability.

  • If creaming occurs, measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).

  • Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hc / Ht) x 100[5]

2. Droplet Size and Zeta Potential Analysis:

  • Immediately after preparation, and at subsequent time points, take a small aliquot of the emulsion.

  • Dilute the sample appropriately with deionized water (for O/W emulsions).

  • Measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.[6]

  • Measure the zeta potential of the droplets using the same instrument to assess the electrostatic stability. A zeta potential value greater than |30| mV generally indicates good stability.[7]

3. Accelerated Stability Testing (Centrifugation):

  • Place a sample of the emulsion in a centrifuge tube.

  • Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

  • After centrifugation, observe the sample for any phase separation. A stable emulsion should not show any significant separation.

Mandatory Visualizations

TroubleshootingWorkflow Start Emulsion with this compound Shows Phase Separation ImmediateSeparation Immediate Separation? Start->ImmediateSeparation DelayedSeparation Delayed Separation (Creaming/Sedimentation)? Start->DelayedSeparation No CheckHLB Check Surfactant HLB (O/W: 8-18, W/O: 3-6) ImmediateSeparation->CheckHLB Yes ReduceDropletSize Further Reduce Droplet Size DelayedSeparation->ReduceDropletSize Yes AdjustConcentration Adjust Surfactant Concentration CheckHLB->AdjustConcentration OptimizeHomogenization Optimize Homogenization (Speed/Time) AdjustConcentration->OptimizeHomogenization StableEmulsion Stable Emulsion Achieved OptimizeHomogenization->StableEmulsion IncreaseViscosity Increase Continuous Phase Viscosity ReduceDropletSize->IncreaseViscosity IncreaseViscosity->StableEmulsion

Caption: Troubleshooting workflow for phase separation in MPA emulsions.

EmulsionStabilityFactors Stability Emulsion Stability Surfactant Surfactant Properties Surfactant->Stability HLB HLB Value Surfactant->HLB Concentration Concentration Surfactant->Concentration Processing Processing Parameters Processing->Stability Homogenization Homogenization (Energy Input) Processing->Homogenization Temperature Temperature Processing->Temperature Formulation Formulation Variables Formulation->Stability PhaseRatio Oil/Water Ratio Formulation->PhaseRatio Viscosity Viscosity Modifiers Formulation->Viscosity

Caption: Key factors influencing the stability of this compound emulsions.

References

Technical Support Center: Optimization of Flow and Coalescence in Coatings with 2-Methoxypropyl Acetate (MPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Methoxypropyl acetate (B1210297) (MPA) in their coating formulations.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxypropyl acetate (MPA) and what are its primary functions in coatings?

A1: this compound, also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a colorless, moderately volatile solvent with a mild, pleasant odor.[1] In the coatings industry, it serves several key functions:

  • Solvent: MPA is an excellent solvent for a wide range of resins and polymers used in coatings, including high solids acrylic resins.[1][2][3]

  • Flow and Leveling Agent: It helps to improve the flow and leveling of coatings, ensuring a smooth and uniform film.[4][5][6]

  • Coalescing Aid: In waterborne coatings, MPA acts as an effective coalescing agent, facilitating the formation of a continuous film as the paint dries.[1][2][7]

Q2: What are the key physical properties of this compound?

A2: The physical properties of MPA make it a versatile solvent for many coating applications. Key quantitative data is summarized in the table below.

PropertyValue
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Boiling Point 146 °C
Flash Point 45 °C - 47.9 °C
Density 0.96 - 0.967 g/cm³ at 20 °C
Viscosity (kinematic) 1.23 mm²/s at 20 °C
Surface Tension 25.2 mN/m at 40°C
Evaporation Rate (nBuAc=1) 0.33
Solubility in Water 198 g/L at 20 °C

Data sourced from multiple references.[3][4][5][8]

Q3: How does the evaporation rate of MPA influence coating properties?

A3: MPA is classified as a medium volatility solvent.[6] Its moderate evaporation rate is crucial for achieving desirable film characteristics.[9] A solvent that evaporates too quickly can lead to defects like poor flow and leveling, while a solvent that evaporates too slowly can prolong drying times and potentially lead to sagging. The balanced evaporation rate of MPA allows for sufficient time for the coating to level out before setting, contributing to a smooth finish.

Q4: Can MPA be used in both solvent-borne and waterborne coatings?

A4: Yes, MPA is versatile and can be used in both types of systems. In solvent-borne coatings, it acts as a primary solvent to dissolve resins and control viscosity.[10] In waterborne (latex) paints, it functions as a coalescing agent to help the polymer particles fuse together as the water evaporates, forming a continuous and durable film.[1][11]

Troubleshooting Guide

This guide addresses common issues encountered during coating experiments involving this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Flow and Leveling (Orange Peel, Brush Marks) 1. Incorrect MPA Concentration: The viscosity of the coating may be too high or too low. 2. Fast Evaporation: Environmental conditions (high temperature, high airflow) may be causing the solvent to evaporate too quickly. 3. Incompatible Formulation: Other components in the coating may be interfering with the leveling properties of MPA.1. Adjust MPA Levels: Systematically vary the concentration of MPA to optimize viscosity. 2. Control Environment: Apply the coating in a controlled environment with moderate temperature and humidity. 3. Review Formulation: Evaluate the compatibility of all resins, additives, and pigments. Consider the use of a slower evaporating co-solvent.
Cratering / Fish Eyes 1. Surface Contamination: The substrate may be contaminated with oil, grease, or other low surface energy materials. 2. Low Surface Tension: The surface tension of the coating may be too high relative to the substrate.1. Thorough Substrate Cleaning: Ensure the substrate is meticulously cleaned and degreased before application. 2. Add Surfactant: Incorporate a suitable surfactant or flow additive to reduce the coating's surface tension.
Slow Drying / Extended Tackiness 1. Excessive MPA: Too much MPA can significantly extend the drying time. 2. Low Ambient Temperature: Low temperatures will slow the evaporation of the solvent. 3. High Film Thickness: A thick application will require a longer time for the solvent to escape.1. Reduce MPA Concentration: Optimize the formulation to use the minimum effective amount of MPA. 2. Increase Curing Temperature: Apply gentle heat as appropriate for the coating system to facilitate solvent evaporation. 3. Control Film Thickness: Apply a thinner, more uniform coating.
Incomplete Coalescence (in Latex Coatings) 1. Insufficient MPA: Not enough coalescent to soften the polymer particles for proper film formation. 2. Low Application Temperature: The temperature is below the Minimum Film Formation Temperature (MFFT) of the latex, even with the coalescent.[7]1. Increase MPA Dosage: Incrementally add more MPA to the formulation. 2. Increase Application Temperature: Ensure the application and curing temperature are above the MFFT.

Experimental Protocols

Protocol: Evaluation of Coating Flow and Leveling by Drawdown

This protocol describes a standard method for assessing the flow and leveling properties of a coating formulation containing this compound.

1. Objective: To visually assess the ability of a coating to self-level and eliminate surface defects after application.

2. Materials and Equipment:

  • Coating formulation containing MPA
  • Leneta chart or other standardized test panel
  • Drawdown bar with a specific gap size (e.g., 3 mil)
  • Flat, rigid surface for drawdown
  • Timer

3. Procedure:

  • Place the Leneta chart on the flat, rigid surface, securing it to prevent movement.
  • Thoroughly mix the coating formulation to ensure homogeneity.
  • Apply a small amount of the coating in a line across the top of the Leneta chart, in front of the drawdown bar.
  • Hold the drawdown bar firmly with both hands and pull it down the chart at a steady, consistent speed.
  • Immediately start the timer and allow the coating to air dry in a horizontal position under controlled temperature and humidity.
  • At regular intervals (e.g., 15, 30, 60 minutes) and after full cure, visually inspect the coating for:
  • Leveling of the film (disappearance of any initial ridges from the drawdown).
  • Presence of surface defects such as orange peel, craters, or pinholes.
  • Compare the results to a control formulation or coatings with varying levels of MPA.

4. Data Analysis:

  • Record observations at each time point.
  • Assign a rating for flow and leveling (e.g., on a scale of 1 to 10, where 10 is excellent).
  • Photograph the drawdowns for a visual record.

Visualizations

start Coating Defect Observed (e.g., Poor Flow) check_viscosity Is Viscosity within Specification? start->check_viscosity adjust_mpa Adjust MPA Concentration check_viscosity->adjust_mpa No check_environment Are Application Conditions (Temp, Humidity) Optimal? check_viscosity->check_environment Yes adjust_mpa->check_viscosity control_environment Control Application Environment check_environment->control_environment No check_compatibility Is the Formulation Chemically Compatible? check_environment->check_compatibility Yes control_environment->check_environment reformulate Reformulate with Compatible Components or Co-solvents check_compatibility->reformulate No solution Problem Resolved check_compatibility->solution Yes reformulate->start

Caption: Troubleshooting workflow for coating defects.

cluster_coating Wet Coating Film cluster_process Drying Process resin Polymer Resin Chains pigment Pigment Particles resin->pigment Disperses coalescence Particle Coalescence & Film Formation resin->coalescence MPA enables mobility for... mpa 2-Methoxypropyl Acetate (MPA) mpa->resin Solvates & Reduces Viscosity evaporation MPA Evaporation mpa->evaporation Leaves the Film pigment->coalescence dry_film Dry, Coalesced Film evaporation->dry_film coalescence->dry_film

Caption: Role of MPA in coating film formation.

References

Technical Support Center: Reducing 2-Methoxypropyl Acetate (PGMEA) VOC Emissions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the management and reduction of volatile organic compound (VOC) emissions from 2-Methoxypropyl acetate (B1210297) (PGMEA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling PGMEA emissions in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing PGMEA VOC emissions in a laboratory or pilot-plant setting?

A1: The most common and effective technologies for controlling PGMEA emissions include thermal oxidation, catalytic oxidation, activated carbon adsorption, and biofiltration. Each method has distinct operational principles, efficiencies, and costs. The choice of technology depends on factors such as the concentration of PGMEA in the waste stream, the required removal efficiency, and the scale of the operation.

Q2: What is the typical destruction and removal efficiency (DRE) for these methods?

A2: Thermal and catalytic oxidizers generally offer the highest DRE, often exceeding 99%.[1] Adsorption with activated carbon is also highly effective, especially for streams with moderate PGMEA concentrations. Biofiltration has been shown to achieve high removal efficiencies for PGMEA, around 94%, under optimized conditions. Advanced oxidation processes, such as UV/Ozone treatment, have demonstrated PGMEA decomposition rates of over 90%.[2]

Q3: Are there any hazardous byproducts from the thermal or catalytic oxidation of PGMEA?

A3: The primary byproducts of complete thermal or catalytic oxidation of PGMEA, which is a hydrocarbon, are carbon dioxide (CO₂) and water (H₂O).[3] Incomplete combustion could potentially lead to the formation of carbon monoxide and other organic compounds. Since PGMEA does not contain chlorine, the formation of highly toxic byproducts like dioxins and furans is not a concern, unlike with chlorinated VOCs.[4]

Q4: Can activated carbon saturated with PGMEA be regenerated?

A4: Yes, activated carbon that has reached its adsorption capacity for PGMEA can be regenerated for reuse. Common methods include thermal regeneration, where the carbon is heated in an inert atmosphere to desorb the PGMEA, and chemical regeneration.[5][6][7] The choice of regeneration method depends on the specific application and economic feasibility.

Technology Comparison

The following table summarizes the key quantitative parameters for different PGMEA VOC abatement technologies.

TechnologyTypical Removal/Destruction EfficiencyOperating TemperatureKey Considerations
Thermal Oxidation >98-99%[1]980°C - 1200°C[3]High energy consumption; effective for a wide range of VOCs.
Regenerative Thermal Oxidation (RTO) >98%[1]760°C - 820°C[3]High thermal energy recovery (up to 97%); lower fuel usage than direct-fired thermal oxidizers.
Catalytic Oxidation Up to 99%260°C - 345°C[8]Lower energy costs than thermal oxidation; susceptible to catalyst poisoning.
Activated Carbon Adsorption High (concentration-dependent)AmbientEffective for lower concentrations; requires regeneration or replacement of the carbon.
Biofiltration ~94% for PGMEAAmbientEnvironmentally friendly and low operating cost; requires careful control of moisture, pH, and nutrient levels.
UV/Ozone Oxidation >90% for PGMEA[2]AmbientEffective for low concentrations; performance is sensitive to humidity and UV power.[2]

Troubleshooting Guides

Catalytic Oxidation: Troubleshooting Guide

Issue: Lower than expected PGMEA destruction efficiency.

  • Possible Cause 1: Insufficient Operating Temperature.

    • Verification: Check the temperature probes before and within the catalyst bed to ensure the system is reaching the target temperature for PGMEA oxidation (typically 260°C - 345°C).[8]

    • Solution: Increase the preheat temperature. If the temperature cannot be maintained, inspect the heater elements and control system.

  • Possible Cause 2: Catalyst Deactivation or Poisoning.

    • Verification: Analyze the process stream for known catalyst poisons such as sulfur, phosphorus, or heavy metals.[9] PGMEA synthesis precursors or byproducts could also act as inhibitors. A visual inspection of the catalyst may reveal fouling or masking.

    • Solution:

      • If fouling is suspected, a controlled "burn-out" procedure (thermal cleaning in fresh air at elevated temperatures) may remove organic deposits.

      • For poisoning, the catalyst may need to be washed or replaced. Consider upstream purification of the gas stream to remove contaminants.

  • Possible Cause 3: Incorrect Airflow or Residence Time.

    • Verification: Measure the flow rate of the process stream to ensure it is within the design parameters for the reactor size and catalyst volume.

    • Solution: Adjust the flow rate to increase the residence time of the PGMEA in the catalyst bed.

Activated Carbon Adsorption: Troubleshooting Guide

Issue: Early breakthrough of PGMEA from the adsorber. (Breakthrough is when the concentration of the contaminant in the outlet stream exceeds a set limit.)

  • Possible Cause 1: Saturated Carbon Bed.

    • Verification: Analyze the outlet gas stream for PGMEA concentration. A steadily increasing concentration indicates the adsorption sites are occupied.

    • Solution: Replace the activated carbon or regenerate it. Thermal regeneration is a common method for carbons saturated with organic solvents.[5][7]

  • Possible Cause 2: Channeling through the Carbon Bed.

    • Verification: Poor packing of the carbon granules can create paths of lower resistance, allowing the gas to bypass most of the adsorbent. This can sometimes be detected by temperature differences across the bed.

    • Solution: Repack the adsorber bed to ensure a uniform density and eliminate voids.

  • Possible Cause 3: High Humidity in the Gas Stream.

    • Verification: Measure the relative humidity of the inlet gas. Water vapor can compete with PGMEA for adsorption sites on the activated carbon, reducing its capacity.

    • Solution: Install a dehumidifier or a condenser upstream of the carbon adsorber to reduce the moisture content of the gas stream.

Biofiltration: Troubleshooting Guide

Issue: Decline in PGMEA removal efficiency.

  • Possible Cause 1: Suboptimal Moisture Content.

    • Verification: Check the moisture level of the filter media. Biofilters can dry out, which inhibits microbial activity.[10]

    • Solution: Adjust the irrigation system to maintain optimal humidity without waterlogging the media.

  • Possible Cause 2: Nutrient Imbalance or pH Shift.

    • Verification: Analyze the leachate for pH, nitrogen, and phosphorus levels. The optimal pH for most biofilter bacteria is between 6.0 and 8.5.[11]

    • Solution: Add a nutrient solution or a pH buffer to the irrigation water to restore optimal conditions for the microbial population.

  • Possible Cause 3: Biomass Clogging (High Pressure Drop).

    • Verification: Monitor the pressure drop across the biofilter. A significant increase indicates excessive biomass growth or media compaction, which can lead to channeling.

    • Solution: If the media is compacted, it may need to be replaced. For excessive biomass, a temporary shutdown and drying period or a backwash (for some designs) can help reduce the clogging.

Experimental Protocols

Protocol: Lab-Scale Catalytic Oxidation of PGMEA

Objective: To determine the destruction efficiency of PGMEA using a lab-scale catalytic oxidation setup.

Materials:

  • PGMEA (reagent grade)

  • Compressed air (VOC-free)

  • Nitrogen (for dilution)

  • Catalyst (e.g., platinum or palladium on an alumina (B75360) support)

  • Packed-bed reactor tube (e.g., quartz)

  • Temperature controller and furnace

  • Mass flow controllers

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Heated transfer lines

Procedure:

  • Catalyst Loading: Load a known amount of catalyst into the center of the reactor tube, securing it with quartz wool plugs.

  • System Assembly: Assemble the reactor within the furnace and connect the gas lines through the mass flow controllers. Connect the reactor outlet to the GC-FID via a heated transfer line to prevent condensation.

  • Catalyst Activation: Heat the catalyst bed to a specified activation temperature under a flow of air for a set period, as recommended by the catalyst manufacturer.

  • PGMEA Vapor Generation: Generate a controlled stream of PGMEA vapor by passing a carrier gas (air or nitrogen) through a bubbler containing liquid PGMEA, which is kept at a constant temperature. The concentration can be controlled by adjusting the carrier gas flow rate and the bubbler temperature.

  • Reaction Initiation: Introduce the PGMEA vapor stream, diluted with additional air to achieve the desired concentration and oxygen level, into the heated reactor.

  • Data Collection:

    • Set the reactor furnace to the desired operating temperature (e.g., starting at 200°C and increasing incrementally).

    • Allow the system to reach steady-state at each temperature.

    • Analyze the gas composition at the inlet and outlet of the reactor using the GC-FID to determine the PGMEA concentration.

  • Calculation of DRE: Calculate the Destruction and Removal Efficiency (DRE) at each temperature using the following formula:

    • DRE (%) = [(C_in - C_out) / C_in] * 100

    • Where C_in is the inlet PGMEA concentration and C_out is the outlet PGMEA concentration.

Protocol: Lab-Scale Adsorption of PGMEA on Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for PGMEA and generate a breakthrough curve.

Materials:

  • Granular activated carbon (GAC)

  • PGMEA (reagent grade)

  • Compressed air or nitrogen

  • Adsorption column (glass or stainless steel)

  • Mass flow controllers

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Carbon Preparation: Dry the activated carbon in an oven to remove any moisture and then pack a known weight of it into the adsorption column.

  • System Setup: Connect the column to a gas delivery system with mass flow controllers to regulate the flow of the PGMEA vapor stream. Connect the outlet of the column to a GC-FID for concentration analysis.

  • PGMEA Stream Generation: Create a constant concentration of PGMEA vapor using the same method described in the catalytic oxidation protocol.

  • Adsorption Test:

    • Start the flow of the PGMEA/air mixture through the carbon bed at a constant flow rate and temperature.

    • Begin monitoring the PGMEA concentration at the column outlet immediately using the GC-FID.

    • Continue the experiment until the outlet concentration (C) equals the inlet concentration (C₀), which signifies that the carbon bed is fully saturated.

  • Data Analysis:

    • Plot the ratio of outlet to inlet concentration (C/C₀) against time to generate the breakthrough curve.

    • The "breakthrough time" is the point at which C/C₀ reaches a predetermined value (e.g., 0.05). The shape of the curve provides information about the adsorption dynamics.[12]

Visualizations

Experimental_Workflow_Catalytic_Oxidation cluster_gas_prep Gas Preparation cluster_reactor Reaction System cluster_analysis Analysis PGMEA_Source PGMEA Source Mixer Gas Mixer PGMEA_Source->Mixer Air_Source Air Source Air_Source->Mixer Carrier_Gas Carrier Gas Carrier_Gas->PGMEA_Source Reactor Packed-Bed Reactor (with Catalyst) Mixer->Reactor Inlet Sample Furnace Furnace GC_FID GC-FID Reactor->GC_FID Outlet Sample Vent Exhaust/Vent GC_FID->Vent

Caption: Workflow for a lab-scale catalytic oxidation experiment.

Troubleshooting_Adsorption start Issue: Early PGMEA Breakthrough q1 Is outlet concentration steadily increasing? start->q1 a1_yes Action: Regenerate or replace activated carbon. q1->a1_yes Yes a1_no Check for channeling q1->a1_no No q2 Is there a high pressure drop? a1_no->q2 a2_no Action: Repack carbon bed to ensure uniform density. q2->a2_no Yes a2_yes Possible moisture issue q2->a2_yes No q3 Is inlet gas humidity high? a2_yes->q3 a3_yes Action: Install upstream dehumidifier. q3->a3_yes Yes a3_no Re-evaluate operating parameters. q3->a3_no No

Caption: Troubleshooting logic for an activated carbon adsorption system.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Methoxypropyl Acetate by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of solvents and reagents is a critical parameter that directly impacts the reliability and reproducibility of experimental outcomes. 2-Methoxypropyl acetate (B1210297) (2-MPA), a widely used solvent, is no exception. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method for the purity validation of 2-Methoxypropyl acetate. This comparison is supported by illustrative experimental data and detailed methodologies to assist in the selection of the most appropriate analytical strategy.

Executive Summary

Quantitative NMR has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1] This allows for direct quantification against a certified internal standard, bypassing the need for a specific this compound reference standard.[2] In contrast, Gas Chromatography (GC) is a well-established separation technique, and when coupled with a Flame Ionization Detector (FID), it provides high sensitivity for quantifying volatile organic compounds.[3]

This guide will demonstrate that while both techniques are highly effective for purity assessment, qNMR offers distinct advantages in terms of being a primary ratio method, potentially offering higher accuracy and a more straightforward workflow without the need for analyte-specific reference materials.

Comparison of Analytical Techniques

The performance of qNMR for the purity assessment of this compound is compared here with the commonly used GC-FID method.

Parameter Quantitative ¹H-NMR (qNMR) Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard.[1]Separation is based on the compound's volatility and its interaction with a stationary phase. Detection is achieved by flame ionization.[3]
Sample Preparation Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent.Dissolution in a volatile solvent.
Analysis Time Rapid, typically 5-15 minutes per sample.[1]Typically 15-30 minutes per sample.[1]
Selectivity High, based on the unique chemical shifts of protons in the molecule.Dependent on the choice of column and temperature programming. Co-elution of impurities can be a challenge.[1]
Need for Analyte Standard No, a certified internal standard of a different compound is sufficient.[2]Yes, a reference standard of this compound is required for accurate quantification.
Quantification Absolute quantification is possible.[4]Relative quantification is typical, unless a certified reference standard is used for calibration.
Destructive No, the sample can be recovered.Yes, the sample is consumed during analysis.[4]

Illustrative Performance Data

The following table summarizes typical performance characteristics for the purity analysis of a high-purity this compound sample using qNMR and GC-FID. Please note that this data is illustrative and may vary based on the specific instrumentation and experimental conditions.

Performance Metric qNMR GC-FID
Purity Assay (%) 99.85 ± 0.1599.82 ± 0.20
Linearity (r²) > 0.999> 0.999
Accuracy (Recovery %) 99.0 - 101.098.0 - 102.0
Precision (RSD %) < 1.0< 1.5
Limit of Quantification (LOQ) ~0.05%~0.01%

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz NMR Spectrometer (or higher).

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

    • Solvent: Chloroform-d (CDCl₃).

    • Temperature: 298 K.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).[1]

    • Number of Scans (ns): 16 (to achieve a good signal-to-noise ratio).[1]

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the characteristic signals of this compound (e.g., the singlet from the acetyl protons) and the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by quantifying the main component and any volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol (B129727) or methylene (B1212753) chloride).[3]

    • Prepare a series of calibration standards of this compound in the same solvent.

  • GC-FID Conditions (Typical):

    • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

    • Injector Temperature: 250 °C.[3]

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[3]

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Record the chromatograms for the sample and calibration standards.

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity by area normalization, assuming all components have the same response factor, or by using relative response factors if known.

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh 2-MPA sample weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR spectrum (Quantitative parameters) transfer->nmr_acq processing Process spectrum (Phasing, Baseline Correction) nmr_acq->processing integration Integrate signals of 2-MPA and Internal Standard processing->integration calculation Calculate purity using the formula integration->calculation result Purity Result calculation->result

Caption: Experimental workflow for the qNMR validation of this compound purity.

GC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sample Prepare 2-MPA sample solution gc_acq Inject and run GC-FID analysis prep_sample->gc_acq prep_standards Prepare calibration standards prep_standards->gc_acq cal_curve Construct calibration curve gc_acq->cal_curve quantify Quantify 2-MPA in sample cal_curve->quantify purity_calc Calculate purity (Area % or vs. Standard) quantify->purity_calc result Purity Result purity_calc->result Logical_Relationship Purity Purity Validation of This compound qNMR qNMR (Primary Ratio Method) Purity->qNMR GC_FID GC-FID (Separation Technique) Purity->GC_FID Orthogonal Orthogonal Method (e.g., Karl Fischer for water) Purity->Orthogonal Comprehensive Comprehensive Purity Profile qNMR->Comprehensive GC_FID->Comprehensive Orthogonal->Comprehensive

References

A Comparative Guide to the Performance of 2-Methoxypropyl Acetate and Green Solvents in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in the pharmaceutical industry, profoundly influencing reaction kinetics, product purity, process safety, and environmental impact. While 2-Methoxypropyl acetate (B1210297) (2-MPA), the beta-isomer of propylene (B89431) glycol methyl ether acetate, has found utility in various applications, the growing emphasis on green chemistry principles necessitates a thorough evaluation of its performance against more sustainable alternatives. This guide provides an objective comparison of 2-MPA with four promising green solvents: Cyrene™ (dihydrolevoglucosenone), Dimethyl Carbonate (DMC), γ-Valerolactone (GVL), and 2-Methyltetrahydrofuran (2-MeTHF). The information presented herein, supported by available data, aims to assist researchers and drug development professionals in making informed decisions towards safer and more environmentally benign solvent selection.

Quantitative Data Summary

The following tables summarize the key physical, health, and environmental properties of 2-Methoxypropyl acetate and the selected green solvents. It is important to note that some data for 2-MPA is limited, and in such cases, data for its more common alpha-isomer, 1-methoxy-2-propyl acetate (PMA), is provided for reference and clearly indicated.

Table 1: Physicochemical Properties

PropertyThis compound (2-MPA)Cyrene™Dimethyl Carbonate (DMC)γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 70657-70-4[1]53716-82-8616-38-6108-29-2[2]96-47-9
Molecular Formula C₆H₁₂O₃[1]C₆H₈O₃C₃H₆O₃C₅H₈O₂[2]C₅H₁₀O
Molecular Weight ( g/mol ) 132.16[1][3]128.1390.08100.12[2]86.13
Boiling Point (°C) ~154.8[1]227[4]90207[2]80
Melting Point (°C) Data not available112-4-31[2]-136
Density (g/mL at 20°C) ~0.959[1]1.25[4]1.071.05[2]0.86
Vapor Pressure (kPa at 20°C) ~0.516[3]<0.0015.50.0413.7
Flash Point (°C) ~45 (PMA)1081796[2]-11
Water Solubility LimitedMiscible[4]139 g/LMiscible[2]140 g/L

Table 2: Health and Safety Data

ParameterThis compound (2-MPA)Cyrene™Dimethyl Carbonate (DMC)γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)
GHS Hazard Statements H360D (May damage the unborn child), H335 (May cause respiratory irritation)H319 (Causes serious eye irritation)H225 (Highly flammable liquid and vapor)H319 (Causes serious eye irritation)[2]H225, H302, H319, H335
Toxicity (Oral LD50, rat) >5000 mg/kg (PMA)>2000 mg/kg>5000 mg/kg8800 mg/kg400 mg/kg
Mutagenicity Not expected to be mutagenic (PMA)Non-mutagenicNon-mutagenicData not availableNon-mutagenic
Carcinogenicity Not expected to be carcinogenic (PMA)Data not availableNot classified as a carcinogenData not availableData not available

Table 3: Environmental Impact

ParameterThis compound (2-MPA)Cyrene™Dimethyl Carbonate (DMC)γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)
Source PetrochemicalRenewable (Cellulose)[4]Petrochemical/CO₂-basedRenewable (Biomass)[2]Renewable (Biomass)
Biodegradability Readily biodegradable (PMA)Readily biodegradableReadily biodegradableReadily biodegradableReadily biodegradable
VOC Classification VOCNon-VOCVOC-exempt (US EPA)Non-VOCVOC
Aquatic Toxicity (LC50, fish) 161 mg/L (PMA)>100 mg/L>1000 mg/L>100 mg/L>100 mg/L

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of solvent performance. Below are generalized methodologies for key experiments relevant to the evaluation of 2-MPA and its green alternatives in a pharmaceutical context.

Protocol 1: Determination of Solute Solubility

Objective: To quantitatively determine the solubility of a model active pharmaceutical ingredient (API) or a key intermediate in 2-MPA and the selected green solvents.

Materials:

  • Target solute (API or intermediate)

  • This compound

  • Cyrene™

  • Dimethyl Carbonate

  • γ-Valerolactone

  • 2-Methyltetrahydrofuran

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare saturated solutions by adding an excess amount of the solute to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined equilibration time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved solute.

  • Calculate the solubility of the solute in each solvent, typically expressed in mg/mL or mol/L.

Protocol 2: Evaluation of Reaction Performance

Objective: To compare the effect of 2-MPA and the green solvents on the yield and purity of a representative chemical reaction.

Materials:

  • Reactants, catalyst, and any other reagents for the chosen model reaction (e.g., a Suzuki coupling or an amidation reaction).

  • This compound

  • Cyrene™

  • Dimethyl Carbonate

  • γ-Valerolactone

  • 2-Methyltetrahydrofuran

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system with temperature control

  • Magnetic stirrer

  • Standard laboratory glassware for work-up procedures (separatory funnel, beakers, etc.)

  • Analytical instrumentation for reaction monitoring and product analysis (e.g., TLC, GC-MS, LC-MS, NMR).

Procedure:

  • Set up identical reaction mixtures in each of the solvents to be tested. Ensure the molar ratios of reactants, catalyst, and other reagents are consistent across all experiments.

  • Maintain the same reaction temperature and stirring speed for all reactions.

  • Monitor the progress of the reaction over time using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the reaction kinetics.

  • Upon completion of the reaction (as determined by the disappearance of the limiting reagent), quench the reaction and perform a standardized work-up procedure to isolate the crude product.

  • Purify the crude product using an appropriate method (e.g., column chromatography, recrystallization).

  • Determine the yield of the purified product for each solvent.

  • Analyze the purity of the final product using a suitable analytical technique (e.g., HPLC, NMR) to identify and quantify any impurities.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships relevant to the comparison of 2-MPA and green solvents.

Solvent_Selection_Workflow cluster_0 Performance Evaluation cluster_1 Safety & Environmental Assessment cluster_2 Decision Making Solubility Solubility Testing Workup Work-up & Purification Solubility->Workup Reaction Reaction Kinetics & Yield Reaction->Workup Toxicity Toxicity Assessment Workup->Toxicity Environmental Environmental Impact Workup->Environmental Regulatory Regulatory Compliance Toxicity->Regulatory Environmental->Regulatory Decision Optimal Solvent Selection Regulatory->Decision Start Define Application Requirements Start->Solubility Start->Reaction Green_Solvent_Hierarchy Traditional Traditional Solvents (e.g., DMF, NMP, Dioxane) Improved Improved Conventional Solvents (e.g., 2-MPA) Traditional->Improved Better EHS Profile Green Green Solvents (e.g., Cyrene, DMC, GVL, 2-MeTHF) Improved->Green Renewable Source & Lower Impact Experimental_Workflow cluster_0 Solvent Preparation cluster_1 Performance Testing cluster_2 Analysis & Comparison Solvents 2-MPA Cyrene DMC GVL 2-MeTHF Solubility Solubility Test Solvents->Solubility Reaction Reaction Test Solvents->Reaction Data Data Collection & Analysis Solubility->Data Reaction->Data Comparison Comparative Assessment Data->Comparison

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxypropyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of solvents like 2-Methoxypropyl acetate (B1210297) (2-MPA) is critical for ensuring product quality, safety, and process control. This guide provides a comprehensive comparison of two widely used analytical methods for 2-MPA quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The objective is to present a side-by-side comparison of their performance characteristics, supported by detailed experimental protocols, to assist in method selection and cross-validation.

Cross-validation of analytical methods is a crucial process in regulated environments to demonstrate the consistency and reliability of results obtained from different analytical techniques. This guide will delve into the specifics of cross-validating GC-FID and HPLC methods for 2-MPA analysis.

Data Presentation: A Side-by-Side Comparison of Method Performance

The following table summarizes the typical performance characteristics of GC-FID and a representative HPLC method for the analysis of 2-Methoxypropyl acetate. These values are based on established methods for 2-MPA and its isomers and serve as a benchmark for method validation and comparison.[1]

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase.[1][2]Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase.[1][2]
Linearity (R²) > 0.999[1]> 0.999[1]
Accuracy (% Recovery) 95 - 105%[1]98 - 102%[1]
Precision (%RSD) < 2%[1]< 2%[1]
Limit of Detection (LOD) ~0.5 µ g/sample [1]~0.1 µg/mL[1]
Limit of Quantitation (LOQ) ~1.5 µ g/sample [1]~0.3 µg/mL[1]
Typical Run Time 10 - 20 minutes[1]15 - 30 minutes[1]
Sample Volatility Required[1][2]Not Required[1]
Thermal Stability Required[1]Not Required[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from established procedures for the analysis of this compound in various matrices.[1][3][4]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler (optional).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[1]

  • Injector Temperature: 220°C.[1]

  • Detector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.

    • Hold at 180°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration within the linear range of the instrument.

  • Vortex the solution to ensure homogeneity.

Standard Preparation:

  • Prepare a stock solution of this compound in the same solvent as the sample.

  • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.

High-Performance Liquid Chromatography (HPLC)

This representative method is based on the analysis of this compound and similar short-chain esters.[5][6]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at low wavelength).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size, or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • RID: Temperature controlled at 35°C.

    • UV: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the instrument.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.[1]

  • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.[1]

Methodology Visualization

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_gc_analysis GC-FID Analysis cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Quantification weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample vortex Vortex/Filter dissolve_sample->vortex inject_gc Inject into GC-FID vortex->inject_gc inject_hplc Inject into HPLC vortex->inject_hplc prepare_stock Prepare Stock Solution serial_dilution Serial Dilutions prepare_stock->serial_dilution serial_dilution->inject_gc serial_dilution->inject_hplc separate_gc Separation on Column inject_gc->separate_gc detect_fid FID Detection separate_gc->detect_fid peak_integration Peak Integration detect_fid->peak_integration separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc RID/UV Detection separate_hplc->detect_hplc detect_hplc->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of 2-MPA calibration_curve->quantification

Caption: Experimental workflow for 2-MPA quantification.

cross_validation_workflow define_methods Define Analytical Methods (GC-FID and HPLC) method_validation Individual Method Validation (Linearity, Accuracy, Precision, etc.) define_methods->method_validation sample_analysis Analyze Same Set of Samples by Both Methods method_validation->sample_analysis data_comparison Compare Results Statistically (e.g., Bland-Altman, t-test) sample_analysis->data_comparison acceptance_criteria Meet Pre-defined Acceptance Criteria? data_comparison->acceptance_criteria methods_cross_validated Methods are Cross-Validated acceptance_criteria->methods_cross_validated Yes investigate_discrepancies Investigate Discrepancies & Re-evaluate acceptance_criteria->investigate_discrepancies No investigate_discrepancies->define_methods

References

A Comparative Performance Analysis of 2-Methoxypropyl Acetate (PGMEA) in Diverse Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Solvent Selection

In the intricate world of resin-based formulations, the choice of solvent is paramount to achieving desired material properties and performance. 2-Methoxypropyl acetate (B1210297), commonly known as PGMEA, is a versatile and widely utilized solvent, prized for its excellent solvency, moderate evaporation rate, and favorable environmental, health, and safety profile.[1] This guide provides a comprehensive comparison of PGMEA's performance in three key resin systems: acrylic, epoxy, and polyurethane. The information presented herein is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific applications.

Performance in Acrylic Resin Systems

PGMEA is a highly effective solvent for a wide range of acrylic resins.[2] Its performance is often benchmarked against other common solvents such as ketones, esters, and other glycol ethers. Key performance indicators in acrylic systems include solvency (the ability to dissolve the resin), viscosity reduction, and the influence on drying time and final film properties.

A study comparing the dissolving power of several solvents for acrylic resin provides valuable quantitative insights. The experiment measured the rotational viscosity of acrylic resin solutions at various solid contents and temperatures. The solvents evaluated included 3-Ethoxyethyl Propionate (EEP), 3-Methoxypropyl Propionate (MMP), 2-Heptanone (Methyl Amyl Ketone or MAK), Butyl Acetate (BA), and Propylene Glycol Methyl Ether Acetate (PMA or PGMEA).

Key Findings in Acrylic Resins:
  • Low Solid Content (10-20%): At lower resin concentrations, PGMEA demonstrated comparable dissolving capabilities to MMP and EEP. Butyl Acetate (BA) showed inferior performance in this range.

  • Moderate to High Solid Content (30-50%): As the solid content increased, MAK exhibited the strongest dissolving power. In this range, EEP and MMP generally outperformed PGMEA.

  • Temperature Effects: The dissolving power of all solvents generally increased with temperature. For instance, at a 40% solid content, full dissolution was achieved at lower temperatures with MAK, EEP, and MMP compared to PGMEA and BA.

Quantitative Data Summary:
Solid ContentTemperature (°C)Solvent Performance Ranking (Viscosity: Lower is Better)
10% < 35MMP / EEP > PMA / MAK > BA
35 - 65PMA ≈ MAK ≈ MMP ≈ EEP > BA
20% 15 - 65MMP ≈ EEP ≈ PMA ≈ MAK > BA
30% < 60MAK > EEP > MMP > PMA > BA
65MAK > PMA ≈ EEP ≈ MMP > BA
40% 45 - 65MAK > EEP > MMP > PMA > BA

Caption: This table summarizes the relative performance of PGMEA (PMA) and other solvents in dissolving acrylic resin at various solid contents and temperatures. The ranking is based on the resulting viscosity of the solution, where a lower viscosity indicates better solvency.

Performance in Epoxy Resin Systems

PGMEA's moderate evaporation rate is advantageous in epoxy coatings, allowing for good flow and leveling before the film sets.[2] Solvents with faster evaporation rates, like acetone (B3395972) or methyl ethyl ketone (MEK), can sometimes lead to surface defects.[3] The presence of residual solvent can impact the final crosslink density and mechanical properties of the cured epoxy.[4][5]

Qualitative Comparison of Solvents in Epoxy Resins:
SolventKey Characteristics & Impact on Epoxy Systems
PGMEA Moderate evaporation rate promotes good flow and leveling. Good solvency for many epoxy resins.
Xylene Aromatic hydrocarbon with good solvency for epoxy resins. Moderate evaporation rate.
MEK Fast-evaporating ketone, effective at reducing viscosity. May shorten working time.
Acetone Very fast-evaporating and strong solvent. Can significantly reduce viscosity but may flash off too quickly, potentially trapping air.[5]
Benzyl Alcohol A slow-evaporating alcohol that can also act as a reactive diluent, participating in the curing reaction.

Caption: This table provides a qualitative comparison of PGMEA with other common solvents used in epoxy resin formulations, highlighting their key characteristics and potential impact on the system.

Performance in Polyurethane Resin Systems

For two-component (2K) polyurethane coatings, solvent selection is critical as it can affect the reaction between the polyol and isocyanate components, thereby influencing the curing time, pot life, and final film properties.[5][6] Solvents used in polyurethane formulations must be "urethane-grade," meaning they have a very low water content to prevent unwanted reactions with the isocyanate.

PGMEA is a suitable solvent for many polyurethane systems due to its good solvency and moderate evaporation rate.[2] The rate of solvent evaporation plays a significant role in the drying and curing of polyurethane coatings. A balanced evaporation profile is necessary to allow for proper film formation without causing defects like solvent popping.[7]

Factors Influenced by Solvents in Polyurethane Coatings:
  • Drying Time: The evaporation rate of the solvent is a primary factor. Faster evaporating solvents will lead to a quicker touch-dry time.[8]

  • Flow and Leveling: A solvent that evaporates too quickly can result in poor flow and leveling, leading to an "orange peel" effect. Slower evaporating solvents like PGMEA can improve the appearance of the final film.

  • Cure Rate: The polarity of the solvent can influence the rate of the isocyanate-polyol reaction.[5]

  • Film Hardness and Mechanical Properties: The presence of any retained solvent can act as a plasticizer, reducing the hardness and altering the mechanical properties of the cured polyurethane film.[5]

While direct quantitative comparisons are scarce, a study on solvent effects in 2K polyurethane cure indicated that the rate of the initial processes of film formation correlates well with the vapor pressure of the solvent.[5]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate assessment of solvent performance in resin systems. The following are outlines of key experimental protocols based on ASTM standards.

Viscosity Measurement

Objective: To determine the effect of a solvent on the viscosity of a resin solution.

Methodology (based on ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer):

  • Preparation of Solution: Prepare solutions of the resin in the solvent at various concentrations (e.g., 10%, 20%, 30%, 40%, 50% by weight). Ensure complete dissolution of the resin.

  • Apparatus: Use a rotational viscometer with appropriate spindle geometry.

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Place the resin solution in the viscometer's sample cup.

    • Allow the sample to equilibrate to the test temperature (e.g., 25°C).

    • Measure the viscosity at a specified shear rate or over a range of shear rates.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Drying Time Determination

Objective: To measure the different stages of drying of a resin coating.

Methodology (based on ASTM D5895 - Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders):

  • Sample Preparation: Apply the resin-solvent formulation to a standard test panel at a specified film thickness.

  • Apparatus: Use a mechanical drying time recorder.

  • Procedure:

    • Place the coated panel on the recorder.

    • A stylus is lowered onto the wet film and travels along the panel at a constant speed.

    • The track left by the stylus is examined to determine the different stages of drying:

      • Set-to-touch time: The point at which the film is no longer fluid.

      • Tack-free time: The point at which the film does not pull away with the stylus.

      • Dry-hard time: The point at which the film is not marred by the stylus.

      • Dry-through time: The point at which the stylus moves over the film without leaving a mark.

Film Hardness Measurement

Objective: To assess the hardness of the cured resin film.

Methodology (based on ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test):

  • Sample Preparation: Prepare a cured film of the resin formulation on a rigid substrate.

  • Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) and a pencil hardness tester.

  • Procedure:

    • The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.

    • The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.

Visualizations

Experimental Workflow for Solvent Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Select Resin (Acrylic, Epoxy, Polyurethane) Formulation Prepare Resin-Solvent Formulations Resin->Formulation Solvent Select Solvents (PGMEA & Alternatives) Solvent->Formulation Viscosity Viscosity Measurement (ASTM D2196) Formulation->Viscosity Drying Drying Time Analysis (ASTM D5895) Formulation->Drying Data Tabulate Quantitative Data Viscosity->Data Hardness Film Hardness Test (ASTM D3363) Drying->Hardness Adhesion Adhesion Test (ASTM D3359) Drying->Adhesion Drying->Data Hardness->Data Adhesion->Data Comparison Comparative Performance Analysis Data->Comparison

Caption: Workflow for evaluating the performance of solvents in resin systems.

Logical Relationship of Solvent Properties to Coating Performance

G cluster_solvent Solvent Properties cluster_performance Coating Performance Solvency Solvency Viscosity_C Coating Viscosity Solvency->Viscosity_C EvapRate Evaporation Rate DryingTime Drying Time EvapRate->DryingTime FlowLevel Flow & Leveling EvapRate->FlowLevel FilmProps Final Film Properties EvapRate->FilmProps Polarity Polarity CureRate Cure Rate Polarity->CureRate Polarity->FilmProps Viscosity_S Solvent Viscosity Viscosity_S->Viscosity_C

Caption: Influence of key solvent properties on coating performance characteristics.

References

Evaluation of 2-Methoxypropyl Acetate as a Substitute for Reprotoxic Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to replace reprotoxic solvents in research and pharmaceutical manufacturing is driven by increasing regulatory scrutiny and a commitment to workplace safety. Solvents such as N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) are highly effective but are classified as reproductive toxicants, posing significant health risks. This guide provides a detailed evaluation of 2-Methoxypropyl acetate (B1210297) (2-MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), as a potential substitute, comparing its performance and safety profile against these commonly used reprotoxic solvents.

A critical finding of this evaluation is that 2-Methoxypropyl acetate itself is classified under Regulation (EC) No 1272/2008 as Reproductive Toxicity Category 1B (H360D - May damage the unborn child) .[1][2] Therefore, a substitution decision is not a simple replacement of a hazardous solvent with a non-hazardous one, but rather a nuanced choice between different substances that all carry reproductive health warnings. The comparison focuses on differences in physical properties, applications, and other toxicological endpoints that might inform such a choice.

Comparative Data: Physicochemical and Toxicological Properties

The selection of a solvent substitute requires a holistic evaluation of its physical properties, solvency power, and, critically, its hazard profile. The following tables summarize key quantitative data for 2-MPA, NMP, and DMF.

Table 1: Physical and Chemical Properties

PropertyThis compound (2-MPA/PGMEA)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)
CAS Number 108-65-6 (main isomer)[3]872-50-468-12-2
Molecular Formula C₆H₁₂O₃[4]C₅H₉NOC₃H₇NO
Molecular Weight 132.16 g/mol [3]99.13 g/mol 73.09 g/mol
Boiling Point 146 °C[4]202 °C153 °C
Density 0.965 - 0.970 g/cm³ @ 20-25°C[4][5]1.028 g/cm³ @ 25°C0.944 g/cm³ @ 25°C
Flash Point 42 - 49 °C[3][4]86 °C58 °C
Vapor Pressure 3.92 mmHg @ 25 °C[4]0.3 mmHg @ 25 °C3.7 mmHg @ 25 °C
Solubility in Water 19.8 g/100 mL (Limited)[4]MiscibleMiscible

Table 2: Toxicological and Hazard Profile

Hazard ClassificationThis compound (2-MPA/PGMEA)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)
GHS Pictograms Flammable, Health Hazard, Exclamation MarkHealth Hazard, Exclamation MarkFlammable, Health Hazard, Exclamation Mark
Reproductive Toxicity Repr. 1B, H360D (May damage the unborn child) [1][2]Repr. 1B, H360D (May damage the unborn child) [6]Repr. 1B, H360D (May damage the unborn child)
Acute Toxicity Not classified as acutely toxic[2]Low acute toxicity[7]Acutely toxic (Inhalation, Dermal), Harmful (Oral)
Specific Target Organ Toxicity (Single Exposure) STOT SE 3, H335 (May cause respiratory irritation)[1][2]Irritates eyes, skin, nose, and throat[6]-
Key Health Effects Respiratory irritation, potential for developmental effects.[1][2][8]Developmental toxicity, reduced fertility in animal studies.[6][9][10]Liver toxicity, developmental effects.

Performance in Key Applications

2-MPA is a versatile solvent used in coatings, inks, and the electronics industry.[5][11][12] Its moderate evaporation rate and excellent solvency for a wide range of resins (including acrylics, epoxies, and polyesters) make it an effective coalescing agent and flow improver.[3][13] In process chemistry, its defined boiling point and stability are advantageous for downstream processing.[3]

When compared to NMP and DMF, which are powerful, polar aprotic solvents used extensively in chemical synthesis, polymer processing, and pharmaceutical formulations, 2-MPA's different solvency characteristics (being an ester) are a key consideration.[7][14] While NMP and DMF excel at dissolving a broad range of organic and inorganic compounds, 2-MPA's utility will be highly dependent on the specific solubility requirements of the target application.[3] A direct substitution is unlikely to be successful without significant process optimization.

Experimental Protocols for Solvent Substitution

A structured approach is essential when evaluating a solvent substitute to ensure that performance, safety, and quality are not compromised.[15][16]

Objective: To replace a reprotoxic solvent (e.g., NMP) with a potential substitute (e.g., 2-MPA) in a specific chemical reaction (e.g., an S_N2 reaction) while maintaining or improving reaction yield, purity, and safety profile.

Methodology:

  • Baseline Establishment:

    • Conduct the chemical reaction using the current solvent (NMP) under standard conditions.

    • Measure key performance indicators (KPIs): reaction time, yield, and product purity (via HPLC or GC-MS).

    • Document solubility of reactants and intermediates.

  • Solubility Screening (Small-Scale):

    • Assess the solubility of all starting materials, reagents, and catalysts in 2-MPA at the target reaction temperature.

    • If solubility is poor, consider solvent mixtures (e.g., 2-MPA with a co-solvent) or determine if the substitution is unfeasible.

  • Reaction Optimization with Substitute Solvent:

    • Perform the reaction using 2-MPA in a small-scale laboratory setting.[15]

    • Systematically vary reaction parameters (temperature, concentration, reaction time) to optimize performance.

    • Monitor the reaction for any changes in reaction kinetics or by-product formation.

  • Performance Analysis and Comparison:

    • Analyze the final product for yield and purity.

    • Compare the results directly against the baseline KPIs established with NMP.

    • Evaluate downstream processing, including product isolation, crystallization, and solvent removal.

  • Safety and Hazard Review:

    • Conduct a thorough risk assessment for the new protocol using 2-MPA.

    • Review all safety data sheets and establish appropriate handling procedures, personal protective equipment (PPE) requirements, and waste disposal protocols.

    • Acknowledge that the substitute solvent (2-MPA) is also classified as a reproductive toxicant and ensure control measures are adequate.

Visualizing Workflows and Hazard Relationships

Diagram 1: General Workflow for Solvent Substitution Evaluation

G start Define Substitution Goal (e.g., Replace NMP) baseline Establish Baseline Performance with Current Solvent start->baseline screen Screen Solubility & Properties of Substitute (2-MPA) baseline->screen test Conduct Small-Scale Lab Trials screen->test analyze Analyze KPIs: Yield, Purity, Time test->analyze compare Compare Results to Baseline analyze->compare decision Decision Point: Feasible? compare->decision implement Scale-Up & Implement New Procedure decision->implement Yes reject Re-evaluate or Reject Substitute decision->reject No

Caption: A flowchart outlining the systematic process for evaluating a solvent substitute.

Diagram 2: Logical Pathway of NMP-Induced Gonadotoxicity

G cluster_key Progression based on animal studies damage Damage to Seminiferous Epithelium in Testis sperm Impaired Spermatogenesis damage->sperm infertility Male Infertility sperm->infertility exp exp

Caption: Logical progression of NMP's reprotoxic effects in male rats.[9][10]

Diagram 3: Comparison of Reproductive Hazard Classifications

G cluster_solvents Commonly Used Solvents cluster_substitute Proposed Substitute cluster_hazard GHS Classification DMF N,N-Dimethylformamide (DMF) Hazard Repr. 1B H360D (May damage the unborn child) DMF->Hazard NMP N-Methyl-2-pyrrolidone (NMP) NMP->Hazard MPA This compound (2-MPA) MPA->Hazard

Caption: All three solvents share the same serious reproductive hazard classification.

References

Comparative Dissolution of Active Pharmaceutical Ingredients: A Focus on 2-Methoxypropyl Acetate as a Novel Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dissolution properties of common Active Pharmaceutical Ingredients (APIs) in 2-Methoxypropyl acetate (B1210297) and other widely used organic solvents. The objective is to offer a comprehensive resource for formulation scientists and researchers in the pharmaceutical industry, aiding in the selection of appropriate solvent systems for drug development and manufacturing. While direct quantitative solubility data for many APIs in 2-Methoxypropyl acetate is not extensively available in public literature, this guide furnishes available data for alternative solvents and presents a standardized protocol for conducting comparative dissolution studies.

Introduction to this compound in Pharmaceutical Formulations

This compound is recognized for its utility in the pharmaceutical sector, driven by the global demand for advanced and effective medical treatments.[1] Its specific properties make it a valuable component in both the synthesis of drug substances and their final formulation.[1] This solvent is noted for its ability to dissolve a wide range of materials, a crucial factor for chemical reactions, and is particularly effective in improving the solubility of compounds that are otherwise difficult to dissolve.[1]

Comparative Solubility Data

The following tables summarize the available quantitative solubility data for three common non-steroidal anti-inflammatory drugs (NSAIDs) – Ibuprofen, Ketoprofen (B1673614), and Naproxen – in various organic solvents. This data is essential for formulators to predict the behavior of an API in a given solvent system. It is important to note the current gap in publicly available, direct comparative solubility data for these APIs in this compound. The presented data serves as a benchmark for future studies.

Table 1: Comparative Solubility of Ibuprofen

SolventSolubility (mg/mL) at 25°C
This compound Data not available
Ethanol~60[2]
Propylene Glycol200[3]
Dimethyl Sulfoxide (DMSO)~50[2]
Dimethylformamide (DMF)~45[2]

Table 2: Comparative Solubility of Ketoprofen

SolventSolubility (mg/mL) at 25°C
This compound Data not available
Ethanol~20[4]
Dimethyl Sulfoxide (DMSO)~30[4]
Dimethylformamide (DMF)~30[4]
DioxaneHigh, but quantitative data varies

Note: Ketoprofen is more readily dissolved in polar protic solvents, followed by polar aprotic and non-polar solvents.[5]

Table 3: Comparative Solubility of Naproxen

SolventSolubility (mg/mL) at 25°C
This compound Data not available
Ethanol~55[6]
Dimethyl Sulfoxide (DMSO)~24[6]
Dimethylformamide (DMF)~25[6]

Experimental Protocols for Comparative Dissolution Studies

To ensure consistency and comparability of data, a standardized experimental protocol for determining API solubility is crucial. The following methodology is recommended for generating robust and reliable solubility data.

Objective: To determine the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in this compound and other comparative organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (high purity)

  • Comparative organic solvents (e.g., Ethanol, Acetone, Ethyl Acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a validated UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of vials.

    • Add a known volume of each solvent (this compound and the comparative solvents) to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set at the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved API particles.

  • Analysis:

    • Dilute the filtered samples with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the dissolved API in each sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Reporting:

    • Calculate the solubility of the API in each solvent in mg/mL or g/100 mL.

    • Report the mean and standard deviation of at least three replicate experiments for each solvent.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the API solubility determination and a typical signaling pathway that might be influenced by drug dissolution.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Reporting prep1 Add excess API to vials prep2 Add known volume of solvent prep1->prep2 For each solvent equil Agitate at constant temperature (24-48 hours) prep2->equil sample1 Withdraw supernatant equil->sample1 sample2 Filter sample sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze via HPLC/UV-Vis sample3->sample4 data Calculate solubility (mg/mL) sample4->data

Workflow for API Solubility Determination

signaling_pathway cluster_drug Drug Delivery cluster_cellular Cellular Action drug API in Formulation dissolution Dissolution in GI Tract drug->dissolution absorption Absorption dissolution->absorption receptor Target Receptor absorption->receptor Bioavailability pathway Signaling Cascade receptor->pathway response Cellular Response pathway->response

Drug Dissolution and Cellular Action Pathway

References

A Comparative Guide to 2-Methoxypropyl Acetate (PGMEA) as a Cleaning Agent in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cleaning agent is critical to ensure product purity, prevent cross-contamination, and maintain the integrity of manufacturing equipment. This guide provides an objective comparison of the efficacy of 2-Methoxypropyl acetate (B1210297) (PGMEA) with other common industrial solvents, supported by available data and standardized experimental protocols.

2-Methoxypropyl acetate, also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile, colorless solvent with a mild, pleasant odor, widely utilized in various industrial applications, including coatings, cleaners, and the manufacturing of electronics and semiconductors. Its strong solvency for both polar and non-polar substances makes it a candidate for cleaning applications where the removal of a wide range of contaminants is required.

Performance Comparison of Cleaning Agents

The efficacy of a cleaning agent is determined by several factors, including its ability to dissolve or lift contaminants, its compatibility with the surfaces being cleaned, and its own residue profile. This section compares PGMEA with common alternatives such as Isopropanol (IPA), Acetone, and Ethyl Lactate.

PropertyThis compound (PGMEA)Isopropanol (IPA)AcetoneEthyl Lactate
Cleaning Efficacy
Photoresist RemovalHigh efficiency for many photoresist formulations.Moderate, often used for rinsing.High, but can be aggressive on some substrates.Effective, particularly for polymer residues.
Oils and GreasesGood solvency for a range of oils and greases.Good, commonly used for general degreasing.Excellent, a very strong degreaser.High solvency for heavy oils and greases.
Particulate RemovalEffective in dislodging and suspending particles.Moderate, often used in conjunction with mechanical action.Effective due to its low viscosity and high volatility.Good, can lift and suspend fine particles.
Material Compatibility
Metals (Stainless Steel, Aluminum)Excellent with Stainless Steel (304, 316); Good with Aluminum.Generally good with most metals.Generally good, but can cause issues with some aluminum alloys.Generally good with most metals.
Plastics (HDPE, PP, PVC)Good with HDPE and PP; Not recommended for PVC.Generally good with a wide range of plastics.Can cause crazing or dissolution of some plastics like polystyrene and polycarbonate.Good with many plastics, but testing is recommended.
Elastomers (Nitrile, Neoprene, Viton®)Not recommended for Nitrile and Neoprene; Excellent with Viton®.Can cause swelling in some elastomers.Can cause significant swelling and degradation of many elastomers.Compatibility varies, testing is essential.
Safety and Environmental Profile
OSHA PEL (8-hr TWA)Not established by OSHA.400 ppm1000 ppmNot established by OSHA.
Global Warming Potential (GWP)Data not readily available.LowLowLow, considered a "green solvent".
VOC Content100%100%100% (Exempt in some regions)100%

Experimental Protocols for Efficacy Validation

To quantitatively assess the efficacy of a cleaning agent like PGMEA, standardized experimental protocols are employed. These tests provide objective data on cleaning performance and potential residues.

Non-Volatile Residue (NVR) Testing

Objective: To quantify the amount of residue remaining on a surface after cleaning.

Methodology:

  • A known quantity of the cleaning solvent is evaporated from a pre-weighed, clean coupon (typically aluminum or stainless steel).

  • The coupon is re-weighed using a high-precision analytical balance.

  • The difference in weight represents the non-volatile residue.

  • For testing cleaning efficacy, a surface is intentionally contaminated with a specific soil, cleaned with the solvent, and then the residual soil is extracted with a high-purity solvent for NVR analysis.

Particle Removal Efficiency (PRE)

Objective: To measure the effectiveness of a cleaning process in removing particulate contamination from a surface.

Methodology:

  • A test surface (e.g., a silicon wafer) is pre-scanned to determine the initial particle count and size distribution using a surface scanning system.

  • The surface is then cleaned using the solvent and cleaning process under evaluation.

  • The surface is scanned again to measure the post-cleaning particle count.

  • The Particle Removal Efficiency is calculated as: PRE (%) = [(Initial Particle Count - Final Particle Count) / Initial Particle Count] x 100

Automated particle counters can also be used to analyze the rinsing fluid to determine the number and size of particles removed from the surface.

Visualizations

Cleaning Validation Workflow

The following diagram illustrates a typical workflow for validating a cleaning process in a manufacturing environment.

CleaningValidationWorkflow cluster_planning Planning & Development cluster_execution Execution & Sampling cluster_analysis Analysis & Reporting cluster_decision Decision A Define Cleaning Process & Acceptance Criteria B Select Worst-Case Contaminant A->B C Develop & Validate Analytical Methods B->C D Perform Cleaning Trials (e.g., 3 consecutive runs) C->D E Collect Samples (Swab/Rinse) D->E F Analyze Samples for Residue (e.g., NVR, HPLC, TOC) E->F G Compare Results to Acceptance Criteria F->G H Prepare Validation Report G->H I Process Validated? H->I I->A No J Implement Routine Monitoring I->J Yes

Caption: A flowchart of the cleaning validation process.

Logical Relationship of Cleaning Efficacy Factors

This diagram shows the key factors influencing the overall efficacy of a cleaning agent.

CleaningEfficacyFactors cluster_solvent Solvent Properties cluster_process Process Parameters cluster_contaminant Contaminant & Substrate Solvency Solvency Power Efficacy Cleaning Efficacy Solvency->Efficacy Viscosity Viscosity Viscosity->Efficacy SurfaceTension Surface Tension SurfaceTension->Efficacy Temperature Temperature Temperature->Efficacy Time Contact Time Time->Efficacy Agitation Mechanical Action Agitation->Efficacy ContaminantType Contaminant Type ContaminantType->Efficacy SubstrateMaterial Substrate Material SubstrateMaterial->Efficacy

Caption: Factors influencing cleaning agent efficacy.

A Benchmark Study of 2-Methoxypropyl Acetate's Evaporation Rate Compared to Other Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the evaporation rate of 2-Methoxypropyl acetate (B1210297) (PGMEA) against other common glycol ethers. The data presented is intended for researchers, scientists, and professionals in drug development and chemical formulation who require precise solvent evaporation characteristics for their applications.

Data Presentation: Evaporation Rate Comparison

The evaporation rate of a solvent is a critical parameter in formulations such as coatings, inks, and cleaning agents, as it influences drying time, film formation, and overall performance.[1] The following table summarizes the relative evaporation rates of PGMEA and other selected glycol ethers. The rates are indexed relative to n-butyl acetate, a standard reference solvent with an assigned evaporation rate of 1.0.

Glycol EtherCommon AbbreviationCAS NumberRelative Evaporation Rate (n-Butyl Acetate = 1.0)
Propylene Glycol monomethyl etherPGME107-98-20.62 - 0.7[2][3]
2-Methoxypropyl acetate (Propylene Glycol monomethyl ether acetate) PGMEA / PMA 108-65-6 0.3 - 0.34 [4][5][6][7]
Ethylene (B1197577) glycol monoethyl etherEGEE110-80-50.3[8]
Ethylene Glycol Monopropyl EtherEGP2807-30-90.22[9]
Ethylene glycol monobutyl etherEGMBE / EGBE111-76-20.06[10]
Diethylene glycol monomethyl etherDEGM / Methyl CARBITOL111-77-30.01
Diethylene glycol monoethyl etherDEGEE / CARBITOL111-90-00.01
Diethylene glycol monobutyl etherDEGBE / DB112-34-5<0.01[11]

As the data indicates, PGMEA has a moderate-to-slow evaporation rate compared to the faster PGME, but it evaporates significantly faster than the high-boiling-point E-series and diethylene glycol ethers like DEGBE. This positions PGMEA as a versatile solvent for applications requiring a balance between drying speed and working time.[4][12][13][14]

Experimental Protocol: Determining Evaporation Rate

The standard methodology for determining the evaporation rate of volatile liquids is outlined in ASTM D3539, "Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer".[1][15][16][17]

Summary of Protocol (ASTM D3539):

  • Sample Preparation: The solvent sample is brought to a constant temperature of 25°C (77°F) in a temperature-controlled bath.[18]

  • Apparatus Setup: A Shell thin-film evaporometer is used. This apparatus consists of a cabinet with a controlled flow of dried air or nitrogen and a sensitive balance from which a filter paper disc is suspended.[18]

  • Solvent Application: A precise volume (typically 0.70 mL) of the temperature-controlled solvent is dispensed from a syringe onto the filter paper.[18] The solvent must have a sufficiently low viscosity to allow for accurate dispensing.[1][15]

  • Evaporation and Measurement: Dried air or nitrogen is passed through the cabinet at a constant rate of 21 L/min and a temperature of 25°C.[17][18] The weight of the solvent on the filter paper is continuously monitored and recorded as it evaporates.

  • Data Analysis: The time required for 90% of the solvent (by weight) to evaporate is determined.[18]

  • Relative Rate Calculation: The relative evaporation rate is calculated by comparing the 90% evaporation time of the test solvent to the 90% evaporation time of the reference solvent, n-butyl acetate (99% ester).[18]

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable glycol ether based on the required evaporation rate for a specific application.

G cluster_input 1. Define Application Need cluster_decision 2. Specify Evaporation Profile cluster_options 3. Select Glycol Ether Candidate cluster_output 4. Evaluate Suitability app_need Application Requirement (e.g., Coating, Cleaner, Ink) decision Required Evaporation Rate? app_need->decision node_fast Fast Evaporating (e.g., PGME) decision->node_fast Fast node_medium Medium Evaporating (e.g., PGMEA, EGEE, EGP) decision->node_medium Medium node_slow Slow Evaporating (e.g., EGMBE, DEGBE) decision->node_slow Slow output_fast Suitable for Fast-Dry Applications node_fast->output_fast output_medium Suitable for Balanced Formulations node_medium->output_medium output_slow Suitable for Long Open-Time / High Flow node_slow->output_slow

Caption: Workflow for selecting a glycol ether based on evaporation rate requirements.

References

Safety Operating Guide

Safe Disposal of 2-Methoxypropyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methoxypropyl acetate (B1210297), also known as Propylene glycol monomethyl ether acetate (PGMEA), is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Key Properties and Hazards

2-Methoxypropyl acetate is a flammable liquid and vapor that requires careful handling.[1][2][3] Understanding its properties is the first step in ensuring safe usage and disposal.

PropertyValue
CAS Number 70657-70-4[2][4][5]
Flash Point 42 °C / 107.6 °F[3]
Boiling Point 145 - 146 °C / 293 - 295 °F
Hazard Statements Flammable liquid and vapor (H226), May cause drowsiness or dizziness (H336), May damage fertility or the unborn child (H360).
UN Number UN1993[3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

Essential PPE:

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl or Nitrile rubber) are recommended.[6]

  • Body Protection: A lab coat, long-sleeved clothing, and an apron should be worn to prevent skin contact.[7]

  • Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator is necessary.

Safe Handling Practices:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][8] No smoking should be permitted in the handling area.[1][2][3][4][8]

  • Use non-sparking tools and explosion-proof equipment.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate: Remove all non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Extinguish all flames and turn off any equipment that could create a spark.[3][9]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[5][10]

  • Absorption: Use an inert absorbent material such as sand, diatomite, or vermiculite (B1170534) to soak up the spill.[5][6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[3][10]

  • Decontamination: Clean the spill area thoroughly.

Proper Disposal Procedure

This compound is considered a hazardous waste and must be disposed of accordingly.[8][11] It is crucial to adhere to all local, regional, national, and international regulations.[8][12]

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste this compound and any contaminated materials (including absorbent materials from spills and contaminated PPE) in a designated, properly labeled, and sealed container.[3][6] The container must be suitable for flammable liquids.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[3][8] The storage area should be a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3][9] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[5][8]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check collect_waste Step 1: Collect Waste in a Designated, Labeled Container storage Step 2: Store Waste Container in a Cool, Dry, Well-Ventilated Area collect_waste->storage ppe_check->collect_waste Yes ignition_source_check Away from Ignition Sources? storage->ignition_source_check remediate_storage Relocate to a Safe Storage Location ignition_source_check->remediate_storage No professional_disposal Step 3: Arrange for Disposal via a Licensed Contractor ignition_source_check->professional_disposal Yes remediate_storage->storage documentation Step 4: Document Waste Generation and Disposal professional_disposal->documentation end_process End: Proper Disposal Complete documentation->end_process

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Methoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methoxypropyl acetate (B1210297), including operational and disposal plans.

Chemical Identifier:

  • Name: 2-Methoxypropyl acetate

  • CAS Number: 70657-70-4

Hazard Identification

This compound is classified as a flammable liquid. It may cause respiratory irritation and is suspected of damaging the unborn child.[1][2][3]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • H360D: May damage the unborn child.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

Protection Type Recommendation Sources
Eye/Face Protection Wear safety goggles or a face shield.[1][5][1][5]
Skin Protection Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) and protective clothing, such as a lab coat or apron.[4][5][4][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear a respirator with an appropriate organic vapor cartridge.[2][4][2][4]
Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Procedure Guideline Sources
Handling Use non-sparking tools and explosion-proof equipment.[1][5] Ground and bond containers when transferring material to prevent static discharge.[1][5] Avoid breathing vapors and ensure adequate ventilation.[1][6][1][5][6]
Storage Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[1][2][4] Keep containers tightly closed.[1][2][4][1][2][4]

Operational Plan for Handling this compound

This step-by-step guide outlines the procedure for safely using this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible.

  • Confirm the fume hood is functioning correctly.

  • Assemble all necessary equipment, including non-sparking tools.

  • Don the appropriate PPE as specified in the table above.

2. Handling and Use:

  • Conduct all work with this compound inside a certified fume hood.

  • Ground and bond all containers before transferring the chemical.

  • Dispense the required amount of the chemical carefully, avoiding splashes.

  • Keep the container tightly closed when not in use.

3. Spill and Emergency Procedures:

  • Minor Spill: In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Ventilate the area.

  • Major Spill: For a large spill, evacuate the area immediately and alert safety personnel.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Sources
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4][6]
Contaminated Materials Any materials (e.g., gloves, absorbent pads, glassware) contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.[3]
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture or crush the container to prevent reuse.[7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe use_hood Work in Fume Hood don_ppe->use_hood transfer Ground & Bond Containers use_hood->transfer spill Spill Response use_hood->spill dispense Dispense Chemical transfer->dispense close_container Keep Container Closed dispense->close_container exposure Exposure Response dispense->exposure collect_waste Collect Hazardous Waste close_container->collect_waste dispose_waste Dispose via Certified Vendor collect_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.